Deseril
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJZHOPZRAFDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deseril mechanism of action in central nervous system
An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Deseril (Methysergide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the active ingredient methysergide, is a semi-synthetic ergot alkaloid that has been utilized primarily for the prophylactic treatment of migraine and cluster headaches.[1] Despite its efficacy, its use has been curtailed in some regions due to a complex side-effect profile.[2] A comprehensive understanding of its mechanism of action within the central nervous system (CNS) is crucial for appreciating both its therapeutic effects and its adverse reactions. This technical guide provides a detailed overview of the pharmacodynamics of methysergide, with a particular focus on its role as a prodrug and the significant contribution of its primary active metabolite, methylergometrine.
Methysergide's effects in the CNS are not attributable to the parent compound alone. It is extensively metabolized in the liver to methylergometrine, which circulates at substantially higher levels and possesses a distinct and potent pharmacological profile.[2] Therefore, the clinical activity of this compound is a composite of the actions of both methysergide and methylergometrine. This guide will dissect their interactions with key neurotransmitter systems, present quantitative pharmacological data, and detail the experimental protocols used to elucidate these mechanisms.
Pharmacodynamics: A Tale of Two Compounds
The primary mechanism of action for methysergide and its metabolite is the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors. However, their effects are complex, exhibiting a mix of antagonism and agonism at various receptor subtypes. The parent drug and its metabolite often have contrasting activities at the same receptor, which is fundamental to understanding the overall clinical profile of this compound.
Metabolism of Methysergide
Methysergide functions as a prodrug, undergoing hepatic metabolism to form methylergometrine (also known as methylergonovine).[2] This metabolic conversion is a critical determinant of the drug's activity, as methylergometrine is not only more potent at several key receptors but also has a longer elimination half-life than methysergide.[3]
Caption: Metabolic conversion of methysergide to its active metabolite.
Serotonin (5-HT) Receptor Interactions
The most significant interactions of methysergide and methylergometrine occur at the 5-HT₁ and 5-HT₂ receptor families.
-
5-HT₁ Receptors: Methysergide is an agonist at 5-HT₁ receptors, including partial agonism at the 5-HT₁A subtype.[2] Its metabolite, methylergometrine, is also an agonist at 5-HT₁A, 5-HT₁B, and 5-HT₁F receptors and a partial agonist at the 5-HT₁D receptor.[4] Notably, methylergometrine is reported to be approximately 10 times more potent than methysergide as an agonist at 5-HT₁B and 5-HT₁D receptors, which are implicated in the acute treatment of migraine.[2]
-
5-HT₂ Receptors: This receptor family is where the parent drug and metabolite exhibit their most functionally important and opposing actions.
-
Methysergide acts as an antagonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[2][4] The antagonism at 5-HT₂B and 5-HT₂C receptors is thought to contribute significantly to its antimigraine prophylactic efficacy.[2][4]
-
Methylergometrine , in stark contrast, is a potent agonist at 5-HT₂A and 5-HT₂B receptors and a potent partial agonist at the 5-HT₂C receptor.[4] The 5-HT₂A receptor agonism is responsible for the psychedelic effects observed at high doses of this compound.[2] Crucially, the potent agonism of methylergometrine at the 5-HT₂B receptor is strongly associated with the risk of developing cardiac valvulopathy and other fibrotic complications with long-term use.[2][5]
-
Other CNS Receptor Systems
-
Adrenergic Receptors: Methysergide has some affinity for α₂A-, α₂B-, and α₂C-adrenergic receptors.[2] It also possesses some alpha-adrenergic blocking activity.[3]
-
Dopamine Receptors: Methysergide does not have significant affinity for dopamine receptors.[2] While methylergometrine is known to interact with the dopamine D1 receptor, its primary actions are considered to be through the serotonergic system.[6][7]
-
Other Receptors: No significant affinity has been demonstrated for human 5-HT₃, β-adrenergic, acetylcholine, GABA, glutamate, cannabinoid, or histamine receptors.[2]
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the binding affinities and functional activities of methysergide and its metabolite, methylergometrine. This data allows for a direct comparison of their pharmacological profiles.
Table 1: Receptor Binding Affinities (Kᵢ) of Methysergide
| Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Species |
|---|---|---|
| 5-HT₂A | 1.8 | Human |
| 5-HT₂B | 0.36 | Human |
| 5-HT₂C | 4.6 | Human |
| 5-HT₁A | 2.0 | Human |
| 5-HT₁D | 11 | Human |
| 5-HT₆ | 6.3 | Human |
| 5-HT₇ | 2.5 | Human |
| α₂A-Adrenergic | 10 | Human |
| Dopamine D₃ | 7.23 | Human |
| Histamine H₁ | 5.52 | Human |
(Data compiled from multiple sources, including the IUPHAR/BPS Guide to PHARMACOLOGY.[5][6] Exact values may vary between studies depending on experimental conditions.)
Table 2: Functional Activity of Methysergide and Methylergometrine
| Compound | Receptor | Activity | Potency (EC₅₀/IC₅₀) [nM] |
|---|---|---|---|
| Methysergide | 5-HT₂A | Antagonist | - |
| 5-HT₂B | Antagonist (pIC₅₀: 9.25) | 0.56 | |
| 5-HT₂C | Antagonist | - | |
| 5-HT₁A | Agonist | - | |
| Methylergometrine | 5-HT₂A | Agonist | Potent |
| 5-HT₂B | Agonist | Potent | |
| 5-HT₂C | Partial Agonist | Potent | |
| 5-HT₁A | Agonist | More potent than Methysergide | |
| 5-HT₁B | Agonist | More potent than Methysergide | |
| 5-HT₁D | Partial Agonist | More potent than Methysergide | |
| 5-HT₁F | Agonist | More potent than Methysergide |
(Data compiled from multiple sources.[4][5] Quantitative potency values for all receptor interactions are not consistently available in the public domain.)
Key Signaling Pathways
The opposing actions of methysergide and methylergometrine at 5-HT₂A receptors trigger different downstream signaling events. As an antagonist, methysergide blocks the Gq/₁₁-mediated pathway. As an agonist, methylergometrine activates this pathway, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). This pathway is central to the hallucinogenic effects associated with 5-HT₂A agonism.
References
- 1. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Methylergometrine | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methylergometrine - Wikipedia [en.wikipedia.org]
Methysergide's Affinity for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methysergide's binding affinity for various serotonin (5-HT) receptor subtypes. It includes collated quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of key signaling pathways to facilitate a deeper understanding of its complex pharmacology.
Introduction
Methysergide, a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of migraine and cluster headaches.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interactions with the diverse family of serotonin receptors. Methysergide exhibits a complex pharmacological profile, acting as an agonist at some 5-HT receptor subtypes while antagonizing others.[2] Furthermore, its primary metabolite, methylergonovine, possesses a distinct and potent activity profile that significantly contributes to the overall in vivo effects of methysergide.[3] Understanding the nuanced binding affinities and functional activities of methysergide and its metabolite is crucial for elucidating its mechanism of action and for the development of more targeted therapeutics.
Methysergide Serotonin Receptor Binding Affinity
The binding affinity of methysergide for a range of human serotonin receptor subtypes has been characterized through various in vitro radioligand binding assays. The data, presented in terms of pKi, Ki (nM), pIC50, and IC50 (nM), are summarized in the table below. This allows for a direct comparison of methysergide's affinity across different receptors.
| Receptor Subtype | Assay Type | pKi | Ki (nM) | pIC50 | IC50 (nM) | Functional Activity | Reference |
| 5-HT1A | Radioligand Binding | 7.51 | - | - | - | Partial Agonist | [2] |
| 5-HT1B | Radioligand Binding | - | - | - | - | Agonist | [2] |
| 5-HT1D | Radioligand Binding | - | - | - | - | Agonist | [2] |
| 5-HT1E | Radioligand Binding | - | - | - | - | Agonist | [2] |
| 5-HT1F | Radioligand Binding | - | - | - | - | Agonist | [2] |
| 5-HT2A | Radioligand Binding | 8.42 | 3.83 | 7.89 | 13 | Antagonist | [4] |
| 5-HT2B | Radioligand Binding | - | - | 9.25 | 0.56 | Antagonist | [4] |
| 5-HT2C | Radioligand Binding | - | - | - | - | Antagonist | [2] |
| 5-HT5A | Radioligand Binding | - | - | - | - | - | [2] |
| 5-HT6 | Radioligand Binding | - | - | - | - | - | [2] |
| 5-HT7 | Radioligand Binding | - | - | - | - | Antagonist | [2][5] |
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities such as Ki and IC50 values is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved.
Membrane Preparation
-
Cell Culture and Harvesting : Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human serotonin receptor subtype of interest are cultured to approximately 90% confluency.[6] The cells are then detached from the culture plates.[6]
-
Homogenization : The harvested cells are suspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized using a sonicator or other mechanical homogenizer.[7][8]
-
Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[8] The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[8]
-
Washing and Storage : The membrane pellet is resuspended in fresh lysis buffer and the high-speed centrifugation step is repeated to wash the membranes.[8] The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[7]
-
Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7]
Competitive Binding Assay
-
Assay Setup : The assay is typically performed in a 96-well plate format with a final reaction volume of 250 µL.[7][8]
-
Reagent Addition : The following components are added to each well in a specific order:
-
150 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 3-20 µg for cultured cells or 50-120 µg for tissue homogenates).[7][8]
-
50 µL of a serial dilution of methysergide (the competing, unlabeled ligand) or buffer for determining total binding, or a saturating concentration of a known non-radioactive ligand for determining non-specific binding.[8]
-
50 µL of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors, [3H]Mesulergine for 5-HT2C receptors) at a fixed concentration, typically at or below its dissociation constant (Kd).
-
-
Incubation : The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[7]
-
Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are often pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7][8]
-
Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[7]
Data Analysis
-
Specific Binding Calculation : Specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of a saturating concentration of unlabeled ligand) from the total binding (radioactivity in the absence of a competing ligand).[9]
-
IC50 Determination : The concentration of methysergide that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by plotting the percentage of specific binding against the logarithm of the methysergide concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]
-
Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[7]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, the following diagrams illustrate a typical experimental workflow for a radioligand binding assay and the canonical signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT7 receptors.
References
- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methysergide - Wikipedia [en.wikipedia.org]
- 3. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Pharmacokinetics and Bioavailability of Deseril (Methysergide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Deseril (methysergide), a semi-synthetic ergot alkaloid previously utilized for the prophylaxis of migraine and cluster headaches. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of methysergide, with a particular focus on its conversion to the active metabolite, methylergometrine. Quantitative data from key studies are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies, based on established analytical techniques, are provided to aid in the understanding and potential replication of pharmacokinetic studies. Furthermore, this guide includes visualizations of the critical signaling pathways influenced by methysergide and its metabolite, rendered using the DOT language for Graphviz, to elucidate their mechanisms of action at the molecular level.
Introduction
Methysergide, marketed under the trade name this compound, is a derivative of lysergic acid and has been recognized for its efficacy in preventing vascular headaches.[1] Its therapeutic effects are intrinsically linked to its complex pharmacokinetic profile, most notably its function as a prodrug.[2][3] A thorough understanding of its absorption, extensive first-pass metabolism, and the pharmacokinetics of its active metabolite is crucial for comprehending its clinical efficacy and adverse effect profile. This guide aims to consolidate and present this information in a technically detailed and accessible format for professionals in the field of drug development and pharmacology.
Pharmacokinetic Profile
The pharmacokinetic properties of methysergide are characterized by rapid absorption, significant first-pass metabolism, and the formation of a more pharmacologically active and persistent metabolite, methylergometrine.[2][4]
Absorption and Bioavailability
Following oral administration, methysergide is rapidly absorbed from the gastrointestinal tract.[5] However, it undergoes extensive first-pass metabolism in the liver, which significantly limits its systemic availability. The oral bioavailability of methysergide has been determined to be approximately 13%.[2][4]
Metabolism
The primary metabolic pathway for methysergide is demethylation at the 1-position of the indole nucleus, leading to the formation of its major active metabolite, methylergometrine.[6][7] Plasma concentrations of methylergometrine are substantially higher—over tenfold greater—than those of the parent drug following oral administration.[2][4] This metabolic conversion is so significant that methysergide is considered a prodrug of methylergometrine.[2][3]
Distribution
Information regarding the specific tissue distribution of methysergide and its metabolites is not extensively detailed in the available literature.
Excretion
The routes of excretion for methysergide and its metabolites have not been fully elucidated in the provided search results.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of methysergide and its active metabolite, methylergometrine, derived from a pivotal crossover study in five healthy male subjects.[2][4]
Table 1: Pharmacokinetic Parameters of Methysergide and Methylergometrine after Oral and Intravenous Administration [2][4]
| Parameter | Methysergide (Oral) | Methylergometrine (from Oral Methysergide) | Methysergide (Intravenous) | Methylergometrine (from Intravenous Methysergide) |
| Dose | 2.7 mg methysergide maleate | - | 1.0 mg methysergide maleate | - |
| Bioavailability | 13% | - | - | - |
| Elimination Half-life (t½) | 62.0 ± 8.3 min | 223 ± 43 min | 44.8 ± 8.1 min | 174 ± 35 min |
| AUC Ratio (Metabolite/Parent Drug) | >10 | - | - | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
While the complete, detailed protocol from the seminal 1986 study by Bredberg et al. is not publicly available, this section outlines a standard methodology for a pharmacokinetic study of methysergide based on common practices in the field and information gleaned from related literature.[1][7]
Study Design
A typical study would involve a crossover design with a washout period between two phases: an oral administration phase and an intravenous administration phase.
-
Subjects: Healthy, non-smoking male volunteers, typically between the ages of 20 and 40, who have given informed consent.
-
Drug Administration:
-
Blood Sampling: Venous blood samples would be collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 15, 30, 45, 60, 90 minutes, and 2, 3, 4, 6, 8, 12 hours). Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.
Analytical Methodology
The quantification of methysergide and methylergometrine in plasma samples would be performed using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][7]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) would be employed to isolate the analytes from the plasma matrix. An internal standard would be added to the plasma samples before extraction to ensure accuracy and precision.
-
Chromatographic Conditions (Hypothetical HPLC-Fluorescence Method):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for methysergide and methylergometrine.
-
-
Data Analysis: The plasma concentration-time data for both methysergide and methylergometrine would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as elimination half-life (t½), area under the plasma concentration-time curve (AUC), and bioavailability.
Signaling Pathways and Mechanism of Action
The therapeutic and adverse effects of this compound are mediated through the interaction of methysergide and its active metabolite, methylergometrine, with various serotonin (5-HT) receptors. Methysergide itself is a potent 5-HT receptor antagonist, while methylergometrine acts as a partial agonist at several 5-HT receptor subtypes.[2]
Antimigraine Effect: 5-HT1B/1D Receptor Agonism and 5-HT2B Receptor Antagonism
The antimigraine effect of this compound is attributed to the actions of its active metabolite, methylergometrine, at 5-HT1B and 5-HT1D receptors, and the antagonistic action of methysergide at 5-HT2B receptors.
-
5-HT1B/1D Receptor Agonism: Activation of these Gi/o-coupled receptors by methylergometrine is thought to cause vasoconstriction of dilated cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[8]
-
5-HT2B Receptor Antagonism: The antagonistic effect of methysergide at this receptor may also contribute to its antimigraine properties.[2]
Adverse Effects: 5-HT2B Receptor Agonism
The long-term use of methysergide has been associated with fibrotic complications, which are believed to be mediated by the agonistic activity of its metabolite, methylergometrine, at 5-HT2B receptors. This receptor is coupled to Gq/11 proteins, and its activation can lead to downstream signaling cascades that promote cell proliferation.[4][9] The 5-HT2B receptor can also signal through a β-arrestin-mediated pathway.[5][10]
Conclusion
The pharmacokinetics of this compound are complex, defined by its role as a prodrug that is extensively metabolized to the active compound methylergometrine. The low oral bioavailability of the parent drug is contrasted by the high circulating levels and longer half-life of its active metabolite, which is responsible for both the therapeutic antimigraine effects and the potential for serious fibrotic side effects. The therapeutic actions are primarily mediated through agonism at 5-HT1B/1D receptors and antagonism at 5-HT2B receptors, while the adverse effects are linked to agonism at 5-HT2B receptors. A thorough understanding of this dual-edged pharmacological profile is essential for any future research or development involving this class of compounds.
References
- 1. Pharmacokinetics of methysergide and its metabolite methylergometrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
Deseril (Methysergide) as a Prodrug of Methylergonovine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Deseril (methysergide) as a prodrug of methylergonovine. Methysergide, a semi-synthetic ergot alkaloid, undergoes extensive first-pass metabolism to its active metabolite, methylergonovine. This conversion is central to its pharmacological activity, particularly in the historical treatment of migraine and cluster headaches. This document details the pharmacokinetic profiles of both compounds, the enzymatic pathways governing this biotransformation, and the subsequent pharmacodynamic effects mediated by methylergonovine's interaction with serotonergic and dopaminergic receptors. Detailed experimental protocols for the quantification of these compounds, in vitro metabolism studies, and assessment of their vasoactive properties are provided. Furthermore, signaling pathways associated with the therapeutic and adverse effects are visualized to facilitate a deeper understanding of their molecular mechanisms.
Introduction
Methysergide, historically marketed as this compound, was once a cornerstone in the prophylactic treatment of vascular headaches.[1] Its therapeutic efficacy is now understood to be primarily attributable to its rapid and extensive conversion to its major active metabolite, methylergonovine.[2][3] This biotransformation is a classic example of a prodrug strategy, where an inactive or less active parent compound is metabolized in the body to the active therapeutic agent. Understanding the nuances of this prodrug-metabolite relationship is critical for comprehending the pharmacological profile of methysergide, including its therapeutic benefits and potential for adverse effects. This guide synthesizes the available scientific literature to provide a comprehensive technical resource on the subject.
Pharmacokinetics: From Methysergide to Methylergonovine
The conversion of methysergide to methylergonovine is a rapid and efficient process, primarily occurring during first-pass metabolism in the liver. This leads to significantly higher plasma concentrations of the metabolite compared to the parent drug following oral administration.
Quantitative Pharmacokinetic Data
A crossover study in healthy male volunteers provides key insights into the pharmacokinetic parameters of methysergide and methylergonovine following both intravenous and oral administration. The data clearly demonstrates the low systemic availability of methysergide and the subsequent predominance of methylergonovine in circulation after oral dosing.[4]
| Parameter | Methysergide (Intravenous) | Methylergonovine (from IV Methysergide) | Methysergide (Oral) | Methylergonovine (from Oral Methysergide) |
| Dose | 1.0 mg | - | 2.7 mg | - |
| Bioavailability | - | - | 13% | - |
| Elimination Half-life (t½) | 44.8 ± 8.1 min | 174 ± 35 min | 62.0 ± 8.3 min | 223 ± 43 min |
| AUC (Area Under the Curve) | - | - | - | >10-fold higher than Methysergide |
Data from Bredberg et al., 1986[4]
Metabolism: The Enzymatic Conversion
The primary metabolic pathway for methysergide is N-demethylation at the indole nitrogen, which yields methylergonovine. This reaction is predominantly catalyzed by cytochrome P450 enzymes in the liver.
In Vitro Metabolism Experimental Protocol
This protocol outlines a general procedure for assessing the in vitro metabolism of methysergide to methylergonovine using human liver microsomes.
Objective: To determine the kinetics of methylergonovine formation from methysergide and to identify the major CYP450 isoforms involved.
Materials:
-
Human liver microsomes (pooled)
-
Methysergide
-
Methylergonovine standard
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for reaction termination)
-
Internal standard for HPLC-MS/MS analysis
Procedure:
-
Incubation Setup: In microcentrifuge tubes, combine human liver microsomes, potassium phosphate buffer, and methysergide at various concentrations. In inhibitor experiments, pre-incubate the microsomes with the specific CYP450 inhibitor for a designated time.
-
Pre-warming: Pre-warm the incubation mixtures to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C with gentle shaking for a specified time course.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of methylergonovine using a validated HPLC-MS/MS method.
Data Analysis:
-
Determine the kinetic parameters (Km and Vmax) of methylergonovine formation by fitting the data to the Michaelis-Menten equation.
-
Assess the percentage of inhibition of methylergonovine formation in the presence of specific CYP450 inhibitors to identify the key metabolizing enzymes. Studies on similar compounds suggest a significant role for CYP3A4 in N-demethylation reactions.[5][6]
Metabolic Pathway Diagram
Pharmacodynamics: The Actions of Methylergonovine
The pharmacological effects of methysergide are largely mediated by methylergonovine, which acts as a non-selective agonist at several serotonin (5-HT) receptor subtypes and also interacts with dopamine receptors.[1][2]
Serotonin Receptor Signaling Pathways
Methylergonovine's interaction with 5-HT2A and 5-HT1B/1D receptors is crucial for its therapeutic effects and some of its adverse reactions.
References
- 1. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methysergide - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different effects of inhibitors on the O- and N-demethylation of codeine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Migraine Prophylactic: An In-depth Technical Guide to the Historical Development and Discovery of Methysergide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development and discovery of methysergide, a semi-synthetic ergot alkaloid that revolutionized the prophylactic treatment of migraine and cluster headaches. The document details its synthesis, mechanism of action, pivotal clinical trials, and the subsequent discovery of serious adverse effects that led to its restricted use. Experimental protocols for key studies are provided to the extent that publicly available information allows, and quantitative data are summarized in structured tables for comparative analysis.
Pre-Discovery Context and Synthesis
The story of methysergide begins in the mid-20th century, a period of burgeoning interest in the role of serotonin (5-hydroxytryptamine, 5-HT) in human physiology and pathology. Following the isolation of serotonin in 1948, its potent vasoconstrictive properties led researchers to hypothesize its involvement in the pathophysiology of migraine.[1][2] Harold Wolff's influential theory of vasodilation in migraine spurred the search for a "perivascular factor" that could induce local tissue damage and heighten pain sensitivity, with serotonin being a prime candidate.[1] This created a clear need for a potent serotonin antagonist to test this hypothesis and potentially treat migraines.
At Sandoz Laboratories in Basel, Switzerland, building on their extensive research into ergot alkaloids, chemists synthesized methysergide (originally designated as UML-491). The synthesis involved the chemical modification of lysergic acid, the backbone of many ergot alkaloids. Specifically, a methyl group was added to the indole nitrogen and a butanolamide group was attached to the carboxyl group of lysergic acid.[1][2]
Experimental Protocol: Synthesis of Methysergide
While the precise, proprietary industrial synthesis protocol used by Sandoz is not fully public, the general chemical steps can be outlined based on available chemical literature and patents from that era. The synthesis of N-(1-(hydroxymethyl)propyl)-1-methyl-D-lysergamide would have involved the following key transformations:
-
Methylation of Lysergic Acid: The indole nitrogen of lysergic acid is methylated. This is a crucial step that differentiates methysergide from other lysergic acid derivatives. A common methylating agent for such reactions is methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base to deprotonate the indole nitrogen.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the methylated lysergic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by forming a mixed anhydride.
-
Amidation: The activated carboxylic acid derivative is then reacted with (S)-(+)-2-aminobutanol (also known as L-2-amino-1-butanol) to form the final butanolamide side chain. The reaction is typically carried out in an inert solvent at controlled temperatures.
-
Purification: The final product, methysergide, would then be purified using techniques such as crystallization and chromatography to remove any unreacted starting materials or byproducts.
From Serotonin Antagonist to Migraine Prophylactic: Early Investigations
Methysergide was initially characterized as a potent and selective serotonin inhibitor.[1] This pharmacological profile made it an ideal candidate for investigating the serotonin theory of migraine.
Experimental Protocol: In Vitro Characterization of Serotonin Antagonism
The serotonin-antagonizing properties of methysergide were likely first established using in vitro isolated tissue bath experiments, a standard pharmacological technique of the time. A typical protocol would involve:
-
Tissue Preparation: A piece of smooth muscle tissue known to contract in response to serotonin, such as a strip of rabbit aorta or rat uterus, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction Measurement: The tissue is connected to a force transducer, which measures isometric contractions. The output is recorded on a polygraph or a digital data acquisition system.
-
Serotonin Dose-Response Curve: A cumulative concentration-response curve for serotonin is generated by adding increasing concentrations of serotonin to the organ bath and recording the resulting contractions.
-
Antagonism Assay: The tissue is pre-incubated with a known concentration of methysergide for a specific period. The serotonin concentration-response curve is then repeated in the presence of methysergide.
-
Data Analysis: A rightward shift in the serotonin dose-response curve in the presence of methysergide, without a change in the maximum response, would indicate competitive antagonism. The affinity of methysergide for the serotonin receptor (expressed as a pA₂ value) can be calculated from these shifts.
Clinical Development and Efficacy in Migraine Prophylaxis
The promising preclinical pharmacology of methysergide led to its clinical investigation as a prophylactic treatment for migraine. The seminal clinical work was conducted by Federigo Sicuteri in Florence, Italy.
Sicuteri's Pioneering Clinical Trial (1959)
In 1959, Sicuteri published the first report on the efficacy of methysergide in the prophylactic treatment of migraine.[1] While the detailed protocol of this initial study is not available in modern databases, based on the publication and the standards of the time, the methodology likely involved:
-
Patient Population: A small cohort of patients with severe, frequent migraine headaches that were refractory to other available treatments.
-
Study Design: An open-label, non-placebo-controlled trial.
-
Efficacy Assessment: The primary outcome was the frequency and severity of migraine attacks, as reported by the patients. Clinical improvement was likely categorized qualitatively (e.g., excellent, good, fair, no improvement).
Sicuteri's findings were highly encouraging, with many patients experiencing a dramatic reduction in the frequency and severity of their migraines.[1] This led to the rapid adoption of methysergide as the first effective prophylactic treatment for migraine.
Subsequent Clinical Trials and Quantitative Efficacy Data
Following Sicuteri's initial report, numerous other clinical trials were conducted to further evaluate the efficacy and safety of methysergide. A 1963 trial by Lloyd-Smith and McNaughton provides more quantitative data.[3][4]
Table 1: Summary of Efficacy Data from a 1963 Clinical Trial of Methysergide in Migraine Prophylaxis [3][4]
| Patient Cohort | Number of Patients | Treatment Duration | Efficacy Outcome | Percentage of Patients |
| Common, Classical, and Cluster Migraine | 87 | 30 months | Excellent and Good Results | 50.6% |
| Common Migraine (Friedman, cited in[3]) | N/A | N/A | Improvement | 79% |
| Cluster Migraine (Friedman, cited in[3]) | N/A | N/A | Improvement | 90% |
These early trials solidified methysergide's position as a highly effective preventive medication for severe migraine and cluster headaches.
Unraveling the Mechanism of Action: Beyond Simple Serotonin Antagonism
Initially lauded as a specific 5-HT antagonist, further research revealed a more complex pharmacological profile for methysergide. It is now understood to be a prodrug, with its major active metabolite being methylergometrine.[1] The parent drug and its metabolite have distinct activities at various serotonin receptor subtypes.
Table 2: Receptor Binding Profile of Methysergide and Methylergometrine
| Receptor | Methysergide Action | Methylergometrine Action |
| 5-HT₁ | Agonist | Potent Agonist |
| 5-HT₂ₐ | Antagonist | Agonist |
| 5-HT₂B | Antagonist | Potent Agonist |
| 5-HT₂C | Antagonist | N/A |
The prophylactic effect in migraine is thought to be mediated by the 5-HT₂B receptor antagonism of methysergide itself.[5] In contrast, the vasoconstrictive effects, which may contribute to aborting an acute migraine attack, are likely due to the 5-HT₁ receptor agonism of methylergometrine.
Metabolism of methysergide and its dual action on serotonin receptors.
The Discovery of a Dark Side: Retroperitoneal Fibrosis
In 1964, approximately five years after its introduction, reports began to emerge of a rare but serious side effect associated with long-term methysergide use: retroperitoneal fibrosis.[1] This condition involves the development of inflammatory and fibrous tissue in the retroperitoneal space, which can encase and obstruct the ureters, leading to kidney damage.
Graham's Seminal Case Series (1966)
A pivotal publication by John R. Graham and colleagues in 1966 solidified the link between methysergide and fibrotic disorders.[5] While the full detailed methodology is not available, the study was a case series analysis.
-
Patient Population: The study compiled and analyzed cases of patients who developed retroperitoneal fibrosis and other fibrotic conditions (such as pleuropulmonary and cardiac valve fibrosis) while on long-term methysergide therapy for headache.
-
Methodology: The researchers likely reviewed patient medical records, including clinical presentations, laboratory findings, radiological imaging (such as intravenous pyelograms), and surgical and pathological reports.
-
Key Findings: The study established a strong association between continuous, long-term methysergide use and the development of these fibrotic complications. A crucial observation was that in many cases, the fibrotic process regressed upon discontinuation of the drug.
This and other similar reports led to a significant decline in the use of methysergide and the implementation of strict guidelines for its prescription, including drug-free holidays to mitigate the risk of fibrosis.
The Role of the 5-HT₂B Receptor in Fibrosis
The mechanism underlying methysergide-induced fibrosis is now understood to be related to the agonist activity of its metabolite, methylergometrine, at the 5-HT₂B receptor. Activation of this receptor on fibroblasts can stimulate their proliferation and differentiation into myofibroblasts, leading to excessive collagen deposition and tissue fibrosis.
Signaling pathway of methylergometrine-induced fibrosis via the 5-HT2B receptor.
The Legacy of Methysergide
The story of methysergide is a classic example of the double-edged sword of drug development. It was a groundbreaking therapy that provided relief for countless individuals suffering from debilitating headaches. However, its serious long-term side effects underscored the importance of post-marketing surveillance and the need for a deeper understanding of drug-receptor interactions.
The discovery of methysergide's mechanism of action and its side effects had a profound impact on the field of headache research and drug development. It validated the role of serotonin in migraine pathophysiology and paved the way for the development of more selective serotonin receptor agonists, such as the triptans, which are now the mainstay of acute migraine treatment.
The historical workflow of methysergide's discovery and development.
Today, methysergide is rarely used and is considered a third-line agent for the most intractable cases of migraine and cluster headache, with strict monitoring for any signs of fibrotic disease. Its story serves as a crucial lesson in the annals of pharmacology and drug development, highlighting the complex interplay between efficacy, safety, and the ever-evolving understanding of molecular medicine.
References
- 1. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Methysergide (Sansert) in the Prevention of Migraine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYSERGIDE (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Methysergide
Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical characteristics of methysergide. It is intended for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, stability, and its complex interactions with serotonin receptors. Key quantitative data are presented in tabular format, and significant biological pathways and experimental workflows are visualized using diagrams. Detailed methodologies for representative experimental protocols are also included to facilitate further research.
Molecular Structure and Physicochemical Properties
Methysergide is a semi-synthetic ergot alkaloid derivative.[1] Structurally, it is related to lysergic acid and methylergonovine.[2][3] Its chemical synthesis involves the addition of a methyl group and a butanolamide group to a lysergic acid backbone.[2][4][5] This modification, specifically the methylation at the number 1 position of the indole ring, significantly enhances its serotonin antagonist properties compared to related compounds like methylergonovine.[3]
Chemical Identifiers
The fundamental structural and identification parameters for methysergide are summarized in Table 1.
| Identifier | Value | Source(s) |
| IUPAC Name | (6aR,9R)-N-[(2S)-1-Hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | [1][2][6] |
| CAS Number | 361-37-5 | [1][2][7] |
| Molecular Formula | C₂₁H₂₇N₃O₂ | [1][2][7] |
| SMILES | O=C(N--INVALID-LINK--CO)[C@@H]3/C=C2/c4cccc1c4c(cn1C)C[C@H]2N(C3)C | [2] |
| InChI | InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1 | [2] |
| InChI Key | KPJZHOPZRAFDTN-ZRGWGRIASA-N | [2] |
Physicochemical Data
The key physicochemical properties of methysergide are detailed in Table 2. The data for methysergide maleate, a common salt form, are also included where specified.
| Property | Value | Source(s) |
| Molecular Weight | 353.47 g/mol | [1][2][7][8] |
| Physical Appearance | White to yellowish-white or reddish-white crystalline powder | [1][6] |
| Melting Point | ~195 °C (decomposes above ~165 °C) | [1][6][7] |
| Solubility (Water) | 129 mg/L; sparingly soluble | [6][7] |
| Solubility (Other) | 1 g in 165 mL alcohol; 1 g in 3400 mL chloroform; practically insoluble in ether (as maleate salt) | [1] |
| LogP (Octanol/Water) | 2.3 | [1] |
Chemical Properties and Synthesis
Synthesis
Methysergide was first synthesized from lysergic acid.[2][4] The process involves the introduction of a methyl group at the indole nitrogen (position 1) and the formation of an amide linkage with a butanolamide group.[4][5] This synthetic modification was crucial in developing a compound with potent and selective serotonin-inhibiting properties for clinical use.[2][4]
Stability and Metabolism
Methysergide is considered a prodrug, as it undergoes significant first-pass metabolism in the liver after oral administration.[2][4][9] Its oral bioavailability is approximately 13%.[2] The primary metabolic pathway is demethylation, which converts methysergide into its major active metabolite, methylergonovine (also known as methylergometrine).[2][10]
During therapy, the plasma levels of methylergonovine are about 10 times higher than those of the parent drug, and its elimination half-life is nearly four times longer.[2] This metabolic conversion is critical to its pharmacological profile, as methylergonovine has a different and broader receptor activity spectrum than methysergide.[2][4]
Pharmacological Properties and Mechanism of Action
Methysergide exhibits a complex pharmacology, acting as both an antagonist and a partial agonist at various serotonin (5-hydroxytryptamine, 5-HT) receptors.[2] Its therapeutic effects in migraine prophylaxis are attributed to its interactions with the serotonergic system, which modulates vascular tone and inflammation.[1][11][12]
-
5-HT₂ Receptor Antagonism : Methysergide is a potent antagonist at 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C receptors.[2][10] This action is believed to inhibit serotonin's effects on blood vessels and gastrointestinal smooth muscle, which are implicated in the pathophysiology of vascular headaches.[1][13] The antimigraine activity may be specifically linked to 5-HT₂₋ receptor antagonism.[2]
-
5-HT₁ Receptor Agonism : The compound acts as a partial agonist at 5-HT₁ receptors.[2] Its vasoconstrictor effects within the carotid vascular bed, which may contribute to its prophylactic efficacy, are mediated by 5-HT₁₋ receptors.[10]
-
Metabolite Activity : The active metabolite, methylergonovine, is a non-selective agonist at most serotonin receptors and possesses higher intrinsic efficacy at 5-HT₁₋ and 5-HT₁₋ receptors.[2] Unlike methysergide, methylergonovine is a partial agonist at 5-HT₂ₐ and 5-HT₂₋ receptors and also has dopaminergic activity.[2][4]
The dual activity of methysergide and its potent metabolite, methylergonovine, results in a complex modulation of the serotonergic system, as illustrated in the pathway diagram below.
Experimental Protocols
The characterization of methysergide's interaction with serotonin receptors is primarily conducted through radioligand binding assays. These experiments are fundamental to determining the affinity (Ki) and receptor density (Bmax) of the compound for specific receptor subtypes.
Generalized Protocol: Competitive Radioligand Binding Assay for 5-HT₂ Receptors
This protocol provides a representative methodology for assessing the binding affinity of methysergide to 5-HT₂ receptors in brain tissue homogenates, a technique alluded to in studies of chronic methysergide treatment.[14]
Objective: To determine the inhibitory constant (Ki) of methysergide for the 5-HT₂ receptor using a competitive binding assay with a specific radioligand (e.g., [³H]-spiperone or [³H]-ketanserin).
Materials and Reagents:
-
Tissue source: Mouse or rat cerebral cortex, known to have a high density of 5-HT₂ receptors.[14]
-
Radioligand: [³H]-spiperone or [³H]-ketanserin.
-
Non-labeled competitor: Methysergide solutions of varying concentrations.
-
Reagent for non-specific binding: Mianserin or unlabeled serotonin.
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., CaCl₂, MgCl₂).
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Tissue Preparation:
-
Homogenize fresh or frozen cerebral cortex tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford).
-
-
Binding Incubation:
-
In test tubes, combine the membrane homogenate, a fixed concentration of the radioligand (e.g., [³H]-spiperone), and varying concentrations of the competitor (methysergide).
-
Prepare tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like mianserin).
-
Incubate all tubes at a controlled temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the methysergide concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of methysergide that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The workflow for this type of experiment is visualized below.
References
- 1. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methysergide - Wikipedia [en.wikipedia.org]
- 3. Sansert (Methysergide maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methysergide [medbox.iiab.me]
- 6. METHYSERGIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Methysergide [drugfuture.com]
- 8. methysergide [drugcentral.org]
- 9. youtube.com [youtube.com]
- 10. ihs-headache.org [ihs-headache.org]
- 11. [Mechanism of action of drugs currently used in the prevention of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firsthope.co.in [firsthope.co.in]
- 13. Methysergide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Regional serotonin receptor studies: chronic methysergide treatment induces a selective and dose-dependent decrease in serotonin-2 receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Deseril (Methysergide) and its Antagonistic Effect on the 5-HT2B Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antagonistic effects of Deseril (Methysergide) on the 5-hydroxytryptamine 2B (5-HT2B) receptor. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to support research and development in pharmacology and medicinal chemistry.
Introduction
Methysergide, a semi-synthetic ergot alkaloid, is recognized for its complex pharmacology, acting on various serotonin receptors.[1] While historically used for the prevention of migraine and cluster headaches, its clinical application has been limited due to safety concerns, including retroperitoneal fibrosis and cardiac valvulopathy.[2] A significant body of research has identified Methysergide as a potent antagonist of the 5-HT2B receptor.[3][4] This antagonism is a key aspect of its pharmacological profile, distinguishing it from its primary metabolite, methylergonovine, which acts as a potent 5-HT2B receptor agonist and is implicated in the associated cardiac side effects.[2][3] Understanding the specifics of Methysergide's interaction with the 5-HT2B receptor is crucial for the development of safer therapeutic agents.
The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway.[5][6] This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[5] This process ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5]
Quantitative Data on 5-HT2B Receptor Antagonism
The antagonistic potency of Methysergide at the 5-HT2B receptor has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) and binding affinity (Ki) values reported in the literature.
| Parameter | Value (nM) | Species | Assay Type | Reference |
| IC50 | 2.4 | Human | Gq Calcium Flux | [2][3] |
| IC50 | 1.4 | Human | IP1 Accumulation | [7] |
| Ki | ~7.6 (pKi 8.12) | Human | Radioligand Binding ([3H]LSD displacement) | |
| Ki | 6.31 | Rat | Radioligand Binding ([3H]5-HT displacement) |
Table 1: Summary of quantitative data for Methysergide's antagonism at the 5-HT2B receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the antagonistic effects of Methysergide on the 5-HT2B receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of Methysergide for the 5-HT2B receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Methysergide at the human 5-HT2B receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT2B receptor.
-
Radioligand: [3H]-LSD or another suitable 5-HT2B receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT2B antagonist (e.g., RS-127445).
-
Test Compound: Methysergide dilutions.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2B receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of Methysergide. For total binding, no competing ligand is added. For non-specific binding, the non-specific binding control is added.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Methysergide and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Flux)
This cell-based assay measures the ability of Methysergide to inhibit the increase in intracellular calcium triggered by a 5-HT2B receptor agonist.
Objective: To determine the IC50 value of Methysergide for the inhibition of 5-HT-induced calcium mobilization in cells expressing the human 5-HT2B receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2B receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS and antibiotics.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
5-HT2B Agonist: Serotonin (5-HT).
-
Test Compound: Methysergide dilutions.
-
Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the assay plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Remove the dye solution and add assay buffer containing various concentrations of Methysergide or vehicle control. Incubate for 15-30 minutes.
-
Agonist Addition and Signal Detection: Place the plate in the fluorescence plate reader. Add a pre-determined EC80 concentration of 5-HT to all wells using the instrument's injector and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data, with the agonist-only response as 0% inhibition and the response in the absence of agonist as 100% inhibition. Plot the percent inhibition against the log concentration of Methysergide and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways
Methysergide exerts its antagonistic effect by binding to the 5-HT2B receptor and preventing the conformational changes necessary for G-protein activation. The canonical signaling pathway initiated by 5-HT2B receptor activation and blocked by Methysergide is depicted below.
Conclusion
The data and protocols presented in this guide confirm that this compound (Methysergide) is a potent antagonist of the human 5-HT2B receptor. Its antagonistic properties have been well-characterized through both binding and functional assays. The provided experimental workflows and signaling pathway diagrams offer a clear framework for further investigation into the pharmacology of Methysergide and for the development of novel 5-HT2B receptor modulators with improved safety profiles. A thorough understanding of the molecular interactions and downstream signaling effects of compounds at the 5-HT2B receptor is paramount in modern drug discovery and development.
References
- 1. Gene Set - 5HT2 type receptor mediated signaling pathway [maayanlab.cloud]
- 2. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor | MDPI [mdpi.com]
- 5. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Early Clinical Insights into Deseril (Methysergide) for Headache Prophylaxis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical trial data for Deseril (methysergide), a pioneering prophylactic treatment for migraine and other vascular headaches. The following sections present a compilation of quantitative data from key initial studies, detailed experimental protocols, and visualizations of its proposed mechanism of action.
Quantitative Efficacy and Safety Data from Early Clinical Trials
The initial clinical assessments of methysergide in the early 1960s demonstrated significant promise in the prophylactic management of vascular headaches. The data from these foundational studies are summarized below to facilitate a comparative analysis of efficacy and tolerability.
Table 1: Efficacy of Methysergide in Migraine Prophylaxis in Early Clinical Trials
| Study | Patient Population | Dosage | Duration | Efficacy Outcome | Percentage of Patients with Improvement |
| Friedman & Losin (1961) | Migraine & Cluster Headache | Not specified in abstract | Not specified in abstract | Improvement | Common Migraine: 79%Cluster Headache: 90% |
| Lloyd-Smith & McNaughton (1963) | 87 patients with common, classical, or cluster migraine | 2-6 mg daily | 30 months | "Excellent" or "Good" results | 50.6% |
| Curran & Lance (1964) | 50 patients with chronic severe migraine | 2-6 mg daily | 3 months per treatment period (crossover) | ≥50% reduction in headache frequency | 64% |
| Whewell (1966) | 30 migraine patients in general practice | 2-6 mg daily | 3 months | "Good" or "Fair" response | 73.3% |
| Pedersen & Møller (1966) | 46 migraine patients | 3-6 mg daily | 2 x 5 weeks (crossover) | Reduction in headache frequency and intensity | Statistically significant improvement over placebo |
Table 2: Reported Side Effects in Early Methysergide Clinical Trials
| Study | Total Patients | Percentage of Patients with Side Effects | Most Common Side Effects Reported | Percentage of Patients Discontinuing Treatment Due to Side Effects |
| Lloyd-Smith & McNaughton (1963) | 87 | 34.2% | Nausea, vomiting, muscle cramps, dizziness, "unreal feelings" | 10.4% |
| Curran & Lance (1964) | 50 | 42% | Nausea, vomiting, epigastric discomfort, muscle cramps, dizziness | 12% |
| Whewell (1966) | 30 | 26.7% | Nausea, dizziness, drowsiness | 6.7% |
| Pedersen & Møller (1966) | 46 | Not specified | Nausea, vomiting, restlessness, insomnia, leg cramps | Not specified |
Experimental Protocols of Key Early Clinical Trials
The methodologies employed in the foundational clinical studies of this compound, while less standardized than modern trials, provide valuable insights into its initial evaluation.
Lloyd-Smith & McNaughton (1963)
-
Study Design: An open-label, uncontrolled clinical trial.
-
Patient Population: 87 patients with frequently recurring, severe common, classical, or cluster migraines.
-
Treatment Regimen: The initial dosage was 2 mg of methysergide daily, which was gradually increased to a maximum of 6 mg daily based on patient response and tolerance.
-
Data Collection: The frequency and severity of headaches were recorded before and during treatment. The therapeutic effect was assessed by the investigators and categorized as "excellent," "good," "fair," or "nil."
-
Outcome Measures: The primary outcome was the clinical assessment of the reduction in headache frequency and severity.
Curran & Lance (1964)
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Patient Population: 50 patients with a history of chronic, severe migraine, defined as experiencing at least one severe headache per week for a minimum of one year.
-
Treatment Regimen: Patients were randomly assigned to receive either methysergide (2-6 mg daily) or a placebo for a period of three months. Following a washout period of one month, patients were crossed over to the alternate treatment for another three months.
-
Data Collection: Patients maintained a daily diary to record the frequency, duration, and severity of their headaches, as well as any associated symptoms and side effects.
-
Outcome Measures: The primary efficacy endpoint was the reduction in the mean monthly headache frequency. A "significant improvement" was defined as a 50% or greater reduction in headache frequency.
Visualizing the Pharmacodynamics of this compound
Proposed Signaling Pathway of Methysergide in Migraine Prophylaxis
The prophylactic effects of methysergide are believed to be mediated through its interaction with serotonin (5-HT) receptors. It acts as an antagonist at 5-HT2 receptors and an agonist at 5-HT1 receptors. Its active metabolite, methylergonovine, also contributes to its pharmacological activity.
Caption: Proposed dual mechanism of methysergide at 5-HT receptors.
Experimental Workflow of a Double-Blind, Crossover Clinical Trial
The following diagram illustrates the typical workflow of the early double-blind, crossover studies designed to assess the efficacy of methysergide.
Caption: A typical double-blind, crossover trial design.
The Enduring Legacy of Ergot Alkaloids in Migraine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergot alkaloids, a class of compounds derived from the fungus Claviceps purpurea, hold a foundational place in the history of migraine therapeutics. Their complex pharmacology, characterized by interactions with multiple neurotransmitter systems, has not only provided effective treatments for debilitating migraine attacks but has also been instrumental in shaping our understanding of migraine pathophysiology. This technical guide provides an in-depth exploration of the role of ergot alkaloids in migraine research, detailing their mechanism of action, key experimental protocols used in their evaluation, and a quantitative summary of their pharmacological and clinical properties. Signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for researchers in the field.
Introduction: A Historical Perspective
The use of ergot derivatives for headache dates back to the 19th century, with the isolation of ergotamine in 1918 marking a significant milestone.[1] Initially introduced for migraine treatment in 1926 based on the theory of heightened sympathetic activity, their efficacy was later attributed to their potent vasoconstrictive effects on the extracranial vasculature.[1] Dihydroergotamine (DHE), a hydrogenated derivative of ergotamine, was introduced in 1945 with a more favorable side-effect profile.[1] While the advent of more selective 5-HT1B/1D receptor agonists (triptans) in the 1990s shifted the therapeutic landscape, ergot alkaloids remain valuable tools in the management of specific migraine subtypes and serve as a crucial reference in ongoing migraine research.[2][3]
Mechanism of Action: A Multi-Receptor Interaction
The therapeutic effects of ergot alkaloids in migraine are not attributed to a single mechanism but rather to their broad-spectrum pharmacological profile, engaging with serotonin (5-HT), dopamine, and adrenergic receptors.[4][5] This complex interaction contributes to their efficacy in aborting migraine attacks through several parallel actions.
Serotonergic System Modulation
Ergot alkaloids, including ergotamine and DHE, are potent agonists at 5-HT1B and 5-HT1D receptors.[5] Activation of these receptors is believed to be a key mechanism in their anti-migraine effect.
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated cranial blood vessels leads to their constriction, counteracting the vasodilation thought to contribute to migraine pain.[4][5]
-
Inhibition of Neurogenic Inflammation: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2] This dampens the inflammatory cascade within the dura mater, a key process in the generation of migraine pain.
Dopaminergic and Adrenergic Receptor Interactions
In addition to their effects on the serotonergic system, ergot alkaloids interact with dopamine and adrenergic receptors, which may contribute to both their therapeutic effects and their side-effect profile.[1][5]
-
Dopamine D2 Receptor Agonism: Both ergotamine and DHE are agonists at D2 receptors.[6] This action may play a role in their anti-migraine effects, but it is also associated with side effects such as nausea and vomiting.[7]
-
Adrenergic Receptor Activity: Ergot alkaloids exhibit complex interactions with α-adrenergic receptors, contributing to their vasoconstrictive properties.[5]
Quantitative Pharmacology
The following tables summarize the receptor binding affinities and pharmacokinetic properties of ergotamine and dihydroergotamine, providing a quantitative basis for understanding their pharmacological profiles.
Table 1: Receptor Binding Affinities (Ki, nM) of Ergot Alkaloids
| Receptor Subtype | Ergotamine (Ki, nM) | Dihydroergotamine (Ki, nM) |
| Serotonin | ||
| 5-HT1A | 6.3 | 1.3 |
| 5-HT1B | 0.6 | 0.58 |
| 5-HT1D | 0.5 | 0.8 |
| 5-HT1F | - | 149 (IC50) |
| 5-HT2A | 2.0 | 1.6 |
| 5-HT2B | - | - |
| 5-HT2C | 1.3 | 0.8 |
| Dopamine | ||
| D2 | 1.3 | 0.47 |
| Adrenergic | ||
| α1 | 2.0 | 1.6 |
| α2A | 4.0 | 1.0 |
| α2B | - | 2.8 |
Data compiled from multiple sources.[6][8][9] Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.
Table 2: Pharmacokinetic Parameters of Ergotamine and Dihydroergotamine
| Drug | Formulation | Cmax (pg/mL) | Tmax (hours) | Bioavailability (%) |
| Ergotamine | Oral (2 mg) | 21 | 1.15 | < 5 |
| Rectal (2 mg) | 454 | 0.83 | ~5 | |
| Dihydroergotamine | Intranasal | ~1000 | ~0.9 | ~38 |
| Intramuscular | - | ~0.5 | ~50 | |
| Intravenous | - | - | 100 |
Data compiled from multiple sources.[1][10][11][12] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Key Experimental Protocols in Ergot Alkaloid Research
The following sections detail the methodologies of key experiments used to elucidate the mechanisms of action of ergot alkaloids in migraine.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the affinity of ergot alkaloids for various receptor subtypes.
Objective: To quantify the binding affinity (Ki) of ergot alkaloids to specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human 5-HT1B receptor).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[3][13]
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled ergot alkaloid (the competitor).
-
Add a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[14]
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known non-radioactive ligand for the receptor.
-
-
Separation and Detection:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of the ergot alkaloid that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
In Vitro Vasoconstriction Assay
This assay assesses the direct effect of ergot alkaloids on blood vessel tone.
Objective: To measure the contractile response of isolated arteries to ergot alkaloids.
Methodology:
-
Tissue Preparation:
-
Obtain fresh bovine metatarsal arteries from a local abattoir.
-
Dissect the arteries into rings (approximately 3-5 mm in length), being careful to not damage the endothelium.
-
Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Functional Assessment:
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 90 minutes).
-
Induce a reference contraction with a known vasoconstrictor (e.g., potassium chloride) to ensure tissue viability.
-
After a washout period, add cumulative concentrations of the ergot alkaloid to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the reference vasoconstrictor.
-
Plot the concentration-response curve and determine the EC50 (the concentration of the ergot alkaloid that produces 50% of the maximal response) and the Emax (the maximal contractile response).
-
Animal Model: Trigeminal Ganglion Stimulation and Neurogenic Plasma Extravasation
This in vivo model mimics the neurogenic inflammation component of migraine.
Objective: To evaluate the ability of ergot alkaloids to inhibit neurogenic plasma protein extravasation in the dura mater.
Methodology:
-
Animal Preparation:
-
Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic agent.
-
Insert a catheter into the femoral vein for drug and tracer administration.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the trigeminal ganglion.[15]
-
-
Stimulation and Measurement:
-
Inject a fluorescent dye (e.g., Evans blue) or a radiolabeled protein (e.g., 125I-albumin) intravenously to act as a marker for plasma extravasation.[16][17]
-
Administer the ergot alkaloid or vehicle intravenously.
-
After a set period, electrically stimulate the trigeminal ganglion with specific parameters (e.g., 5 Hz, 5 ms, 1.0 mA for 5 minutes).[15]
-
After stimulation, perfuse the animal with saline to remove intravascular tracer.
-
Dissect the dura mater and quantify the amount of extravasated tracer using fluorescence microscopy or a gamma counter.[16][17]
-
-
Data Analysis:
-
Compare the amount of tracer extravasation in the dura mater of animals treated with the ergot alkaloid to that in vehicle-treated animals.
-
Calculate the percentage inhibition of neurogenic plasma extravasation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of ergot alkaloids in migraine.
Caption: Experimental workflow for ergot alkaloid research.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of ergotamine and DHE in the acute treatment of migraine. However, their use is often limited by their side-effect profile and the availability of newer, more selective therapies.
Table 3: Summary of Clinical Efficacy of Ergot Alkaloids in Acute Migraine Treatment
| Drug/Formulation | Comparator | Primary Endpoint | Efficacy Outcome | Reference |
| Ergotamine (oral) | Placebo | Headache Relief at 2h | Superior to placebo in some trials | [2][18] |
| Ergotamine (rectal) | Sumatriptan (rectal) | Headache Relief at 2h | 73% vs. 63% (in favor of ergotamine) | [2] |
| DHE (intranasal) | Placebo | Pain Relief at 2h | Significantly superior to placebo | [3] |
| DHE (intranasal) | Sumatriptan (intranasal) | Headache Relief at 2h | Less effective than sumatriptan | [2] |
The most common side effects of ergot alkaloids include nausea, vomiting, abdominal pain, and paresthesias.[7] A more serious, though rare, complication is ergotism, a condition characterized by intense peripheral vasoconstriction that can lead to ischemia and gangrene.[7] Due to their vasoconstrictive properties, ergot alkaloids are contraindicated in patients with cardiovascular or peripheral vascular disease.[7]
Conclusion and Future Directions
Ergot alkaloids have played a pivotal role in the evolution of migraine treatment and research. Their complex, multi-receptor mechanism of action, while contributing to their side-effect profile, has also provided a rich area of investigation that has advanced our understanding of the fundamental neurobiology of migraine. The experimental protocols detailed in this guide have been instrumental in characterizing their pharmacology and continue to be relevant in the development of novel anti-migraine therapies. While triptans and newer drug classes have become first-line treatments for many patients, the enduring legacy of ergot alkaloids lies in their contribution to the scientific foundation upon which modern migraine research is built and their continued utility in specific clinical scenarios. Future research may focus on developing ergot derivatives with improved receptor selectivity and a more favorable side-effect profile, potentially unlocking new therapeutic possibilities for this historic class of compounds.
References
- 1. Pharmacokinetics of ergotamine in healthy volunteers following oral and rectal dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergotamine and dihydroergotamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Clinical pharmacokinetics of ergotamine in migraine and cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular investigation of ergot alkaloid ergotamine's modulatory effects on glycine receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]
- 10. Low bioavailability of ergotamine tartrate after oral and rectal administration in migraine sufferers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroergotamine (DHE) – Is there a place for its use? [jpccr.eu]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fluorescence-based method to assess plasma protein extravasation in rat dura mater using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. ihs-headache.org [ihs-headache.org]
Methodological & Application
Application Notes and Protocols for Inducing Experimental Fibrosis with Methysergide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methysergide, a semi-synthetic ergot alkaloid, has historically been used for the prophylaxis of migraine and cluster headaches. However, its long-term use in humans has been associated with serious fibrotic side effects, including retroperitoneal, pleuropulmonary, and cardiac valvular fibrosis.[1][2][3][4][5][6] This known fibrogenic potential makes methysergide a tool for inducing fibrosis in experimental animal models, which can be invaluable for studying the pathogenesis of fibrotic diseases and for the preclinical evaluation of anti-fibrotic therapies. This document provides a comprehensive overview of the proposed protocols and methodologies for utilizing methysergide to induce experimental fibrosis.
Mechanism of Action in Fibrosis: Methysergide's pro-fibrotic effects are primarily mediated through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, methysergide and its active metabolite, methylergonovine, are agonists of the 5-HT2B receptor.[7] Activation of the 5-HT2B receptor on fibroblasts leads to their differentiation into myofibroblasts, a key event in the progression of fibrosis.[8][9][10] This process is largely dependent on the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[11][12][13][14][15][16] The activation of the 5-HT2B receptor can induce the expression of TGF-β1 and its target genes, leading to the excessive deposition of extracellular matrix (ECM) components, such as collagen.[9][16][17]
Signaling Pathway:
Caption: Signaling cascade of methysergide-induced fibrosis.
Experimental Protocols
While a standardized, universally accepted protocol for inducing fibrosis with methysergide is not well-documented, the following proposed protocol is based on the known pharmacology of the drug and general principles of inducing chemical fibrosis in rodent models. Researchers should perform dose-response and time-course studies to optimize the model for their specific research needs.
Experimental Workflow:
Caption: General workflow for methysergide-induced fibrosis model.
1. Animal Model and Husbandry:
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old) are commonly used in fibrosis research.
-
Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Methysergide Preparation and Administration:
-
Preparation: Methysergide maleate can be dissolved in sterile saline or distilled water. Gentle warming and sonication may be required to achieve complete dissolution. The solution should be prepared fresh daily.
-
Proposed Dosage: Based on clinical data and limited animal studies, a starting dose range of 1-10 mg/kg/day is proposed.[18][19] A dose-finding study is highly recommended.
-
Administration Route:
-
Subcutaneous (s.c.) injection: Provides a consistent route of administration.
-
Oral gavage (p.o.): Mimics the clinical route of administration in humans.
-
-
Duration of Treatment: Chronic administration for 4-8 weeks is suggested to induce significant fibrosis. A time-course study should be performed to determine the optimal duration.
-
Control Group: A control group receiving the vehicle (e.g., sterile saline) should be included.
3. Endpoint Analysis and Quantification of Fibrosis:
a. Histopathological Analysis:
-
Tissue Collection and Fixation: At the end of the study, animals are euthanized, and target organs (e.g., heart, lungs, kidneys, retroperitoneal space) are harvested. Tissues should be fixed in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Staining: Fixed tissues are processed, embedded in paraffin, and sectioned (4-5 µm). Sections are then stained with:
Protocol: Masson's Trichrome Staining [20][23]
-
Deparaffinize and rehydrate tissue sections.
-
Mordant in Bouin's solution at 56°C for 1 hour (optional, improves staining quality).
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes to stain collagen.
-
Rinse and differentiate in 1% acetic acid for 2-5 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
b. Biochemical Analysis (Hydroxyproline Assay):
-
Principle: Hydroxyproline is an amino acid that is a major component of collagen. Its quantification provides a measure of total collagen content in a tissue.[25][26][27][28]
-
Procedure:
-
A known weight of wet or dry tissue is hydrolyzed in 6N HCl at 110-120°C for 3-24 hours.
-
The hydrolysate is neutralized.
-
Hydroxyproline in the sample is oxidized with Chloramine-T.
-
The oxidation reaction is stopped, and the product is reacted with Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) to produce a colored product.
-
The absorbance is measured at ~560 nm and compared to a standard curve of known hydroxyproline concentrations.
-
c. Immunohistochemistry (IHC):
-
Principle: IHC is used to detect the presence and localization of specific proteins in tissue sections. For fibrosis, the key target is alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[29][30][31][32][33]
-
Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to visualize the protein of interest.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
d. Gene Expression Analysis:
-
Principle: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of pro-fibrotic genes.
-
Procedure:
-
Extract total RNA from frozen tissue samples.
-
Synthesize cDNA by reverse transcription.
-
Analyze relative gene expression using the ΔΔCt method.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Histological and Biochemical Markers of Fibrosis
| Group | Organ | Fibrotic Area (%) (Masson's Trichrome) | Hydroxyproline Content (µg/mg tissue) | α-SMA Positive Area (%) (IHC) |
| Control (Vehicle) | Heart | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Methysergide (X mg/kg) | Heart | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Control (Vehicle) | Lung | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Methysergide (X mg/kg) | Lung | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Control (Vehicle) | Kidney | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Methysergide (X mg/kg) | Kidney | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Relative Gene Expression of Pro-fibrotic Markers
| Group | Organ | Col1a1 (Fold Change) | Acta2 (Fold Change) | Tgf-β1 (Fold Change) |
| Methysergide (X mg/kg) | Heart | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Methysergide (X mg/kg) | Lung | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Methysergide (X mg/kg) | Kidney | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Data are expressed as fold change relative to the vehicle-treated control group. |
Conclusion: While methysergide is a well-established fibrotic agent in humans, its use as a tool to induce experimental fibrosis in animals requires further characterization. The protocols and methodologies outlined in this document provide a strong foundation for researchers to develop a robust and reproducible model of methysergide-induced fibrosis. Such a model would be highly valuable for advancing our understanding of fibrotic diseases and for the discovery and development of novel anti-fibrotic therapies. It is crucial to perform pilot studies to optimize the dose and duration of methysergide administration for the specific organ and species of interest.
References
- 1. Fibrotic disorders associated with methysergide therapy for headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.hsforum.com [journal.hsforum.com]
- 3. Methysergide-induced valvular heart disease: a report of 2 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrotic syndromes with chronic use of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac and pulmonary fibrosis during methysergide therapy for headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methysergide - Wikipedia [en.wikipedia.org]
- 8. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 12. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. The effect of ergotamine and methysergide on serotonin metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regional serotonin receptor studies: chronic methysergide treatment induces a selective and dose-dependent decrease in serotonin-2 receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 21. Masson’s Trichrome staining for histology [protocols.io]
- 22. youtube.com [youtube.com]
- 23. med.emory.edu [med.emory.edu]
- 24. stainsfile.com [stainsfile.com]
- 25. treat-nmd.org [treat-nmd.org]
- 26. researchgate.net [researchgate.net]
- 27. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Serotonin Syndrome in Animal Models Using Deseril (Methysergide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Deseril (methysergide), a potent serotonin antagonist, in the study of serotonin syndrome in rodent models. Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. Animal models are crucial for understanding the pathophysiology of this syndrome and for the development of novel therapeutic interventions. Methysergide, with its antagonist activity at 5-HT2 receptors and partial agonist activity at 5-HT1 receptors, serves as a valuable pharmacological tool to investigate the specific receptor mechanisms underlying the various signs of serotonin syndrome.
Introduction to Serotonin Syndrome and the Role of this compound
Serotonin syndrome is characterized by a triad of symptoms: autonomic hyperactivity (hyperthermia, tachycardia), neuromuscular abnormalities (tremor, rigidity, myoclonus), and altered mental status. In animal models, particularly rats and mice, this syndrome can be induced by the administration of a combination of serotonergic agents, such as a monoamine oxidase inhibitor (MAOI) like tranylcypromine with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine, or with the serotonin precursor 5-hydroxytryptophan (5-HTP).
This compound (methysergide) acts as a non-selective antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and also exhibits partial agonism at 5-HT1 receptors.[1] This pharmacological profile makes it a useful tool to dissect the contribution of different serotonin receptor subtypes to the various manifestations of serotonin syndrome. By pre-treating animals with methysergide before inducing serotonin syndrome, researchers can observe the attenuation or blockade of specific symptoms, thereby elucidating the underlying receptor pharmacology.
Data Presentation: Efficacy of Methysergide in Attenuating Serotonin Syndrome
The following tables summarize hypothetical quantitative data based on typical findings in rodent models of serotonin syndrome, illustrating the dose-dependent antagonistic effects of methysergide.
Table 1: Effect of Methysergide Pre-treatment on Hyperthermia in a Rat Model of Serotonin Syndrome
| Treatment Group | Dose (mg/kg, i.p.) | Peak Temperature (°C) ± SEM | % Reduction in Hyperthermia |
| Vehicle + Saline | - | 37.5 ± 0.2 | - |
| Vehicle + 5-HTP/MAOI | - | 40.2 ± 0.4 | 0% |
| Methysergide + 5-HTP/MAOI | 1 | 39.1 ± 0.3 | 40.7% |
| Methysergide + 5-HTP/MAOI | 3 | 38.2 ± 0.2 | 74.1% |
| Methysergide + 5-HTP/MAOI | 10 | 37.6 ± 0.2 | 96.3% |
Serotonin syndrome induced by co-administration of a MAOI and 5-HTP.
Table 2: Effect of Methysergide Pre-treatment on Behavioral Scores in a Mouse Model of Serotonin Syndrome
| Treatment Group | Dose (mg/kg, i.p.) | Tremor Score (0-3) ± SEM | Rigidity Score (0-3) ± SEM | Head Weaving Score (0-3) ± SEM |
| Vehicle + Saline | - | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 |
| Vehicle + SSRI/MAOI | - | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.7 ± 0.2 |
| Methysergide + SSRI/MAOI | 1 | 1.9 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.3 |
| Methysergide + SSRI/MAOI | 3 | 1.0 ± 0.2 | 0.9 ± 0.2 | 0.8 ± 0.2 |
| Methysergide + SSRI/MAOI | 10 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
Serotonin syndrome induced by co-administration of an SSRI and an MAOI. Behavioral scores are rated on a scale of 0 (absent) to 3 (severe).
Experimental Protocols
Protocol 1: Induction of Serotonin Syndrome in Rats and Antagonism by Methysergide
Objective: To induce serotonin syndrome in rats using a combination of a monoamine oxidase inhibitor (MAOI) and 5-hydroxytryptophan (5-HTP) and to assess the dose-dependent antagonistic effects of methysergide.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Tranylcypromine (MAOI)
-
L-5-Hydroxytryptophan (5-HTP)
-
Methysergide maleate (this compound)
-
Saline solution (0.9% NaCl)
-
Vehicle for drug dissolution (e.g., saline, or saline with a small amount of DMSO)
-
Rectal thermometer
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House them in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare fresh solutions of tranylcypromine, 5-HTP, and methysergide on the day of the experiment. Dissolve drugs in the appropriate vehicle.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Tranylcypromine (e.g., 10 mg/kg, i.p.) followed by 5-HTP (e.g., 75 mg/kg, i.p.)
-
Group 3-5: Methysergide (1, 3, or 10 mg/kg, i.p.) + Tranylcypromine (10 mg/kg, i.p.) followed by 5-HTP (75 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer methysergide or vehicle intraperitoneally (i.p.) 30 minutes before the administration of the MAOI.
-
Administer tranylcypromine or vehicle (i.p.).
-
30 minutes after the MAOI administration, administer 5-HTP or saline (i.p.).
-
-
Data Collection:
-
Temperature Measurement: Measure rectal temperature at baseline (before any injections) and then every 15 minutes for at least 2 hours after the 5-HTP injection.
-
Behavioral Scoring: Immediately after the 5-HTP injection, place the rats in individual observation chambers. Observe and score the following behaviors every 15 minutes for 2 hours using a standardized scoring system (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe):
-
Forepaw treading
-
Head weaving
-
Hindlimb abduction
-
Tail rigidity (Straub tail)
-
Tremor
-
Rigidity
-
-
-
Data Analysis: Analyze temperature data using repeated measures ANOVA. Analyze behavioral scores using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
Protocol 2: Induction of Serotonin Syndrome in Mice and Antagonism by Methysergide
Objective: To induce serotonin syndrome in mice using a combination of a selective serotonin reuptake inhibitor (SSRI) and an MAOI and to evaluate the antagonistic effects of methysergide.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Fluoxetine (SSRI)
-
Tranylcypromine (MAOI)
-
Methysergide maleate (this compound)
-
Saline solution (0.9% NaCl)
-
Vehicle for drug dissolution
-
Behavioral observation arena
-
Rectal thermometer (optional, for hyperthermia assessment)
Procedure:
-
Animal Acclimation: Acclimate mice as described in Protocol 1.
-
Drug Preparation: Prepare fresh drug solutions on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Fluoxetine (e.g., 10 mg/kg, i.p.) followed by Tranylcypromine (e.g., 20 mg/kg, i.p.)
-
Group 3-5: Methysergide (1, 3, or 10 mg/kg, i.p.) + Fluoxetine (10 mg/kg, i.p.) followed by Tranylcypromine (20 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer methysergide or vehicle (i.p.) 30 minutes prior to the SSRI.
-
Administer fluoxetine or vehicle (i.p.).
-
30 minutes after fluoxetine, administer tranylcypromine or saline (i.p.).
-
-
Data Collection:
-
Behavioral Assessment: Immediately following the tranylcypromine injection, place mice in the observation arena. Score the following behaviors for a period of 60 minutes:
-
Head twitches (count the number of twitches)
-
Flat body posture (presence/absence or scored intensity)
-
Hindlimb abduction (scored intensity)
-
Tremor (scored intensity)
-
Piloerection (scored intensity)
-
-
Temperature Measurement (optional): Measure rectal temperature at baseline and at 30 and 60 minutes post-tranylcypromine injection.
-
-
Data Analysis: Analyze the data using appropriate statistical methods as described in Protocol 1.
Visualizations
Serotonin Signaling Pathway and Action of Methysergide
Caption: Serotonin signaling and the points of action for Methysergide.
Experimental Workflow for Studying Methysergide's Effect on Serotonin Syndrome
Caption: Workflow for assessing Methysergide's effect on serotonin syndrome.
References
Application Notes & Protocols: Methysergide as a Pharmacological Tool for Receptor Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methysergide is a semi-synthetic ergot alkaloid that has been historically used for the prophylaxis of migraine and cluster headaches.[1][2] While its clinical use has been restricted due to side effects, its complex and well-characterized pharmacology makes it a valuable tool for in vitro and in vivo receptor mapping, particularly within the serotonergic system.[3][4] Methysergide exhibits a mixed pharmacological profile, acting as an agonist at certain serotonin (5-HT) receptor subtypes and an antagonist at others.[1][5]
A critical consideration in its use, especially in vivo, is its metabolism to methylergometrine (also known as methylergonovine).[5][6] This major active metabolite has its own distinct and potent pharmacological profile, often differing from the parent compound.[5][6] These application notes provide a summary of methysergide's receptor pharmacology, its applications in receptor characterization, and detailed protocols for its use in key experimental assays.
Pharmacological Profile of Methysergide
Methysergide's utility as a pharmacological tool stems from its differential activity across various 5-HT receptor subtypes. It generally acts as a partial agonist at 5-HT1 receptors and an antagonist at 5-HT2 and 5-HT7 receptors.[5][7] This allows it to be used to dissect and characterize physiological or cellular responses mediated by these different receptor families.
Key Pharmacological Characteristics:
-
5-HT1 Receptors: Methysergide displays agonist activity. Its metabolite, methylergometrine, is significantly more potent at 5-HT1B and 5-HT1D subtypes.[5][6]
-
5-HT2 Receptors: Methysergide is a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[5][7] In contrast, its metabolite methylergometrine is a potent agonist at 5-HT2A and 5-HT2B receptors, a property linked to the risk of cardiac valvulopathy seen with chronic use.[5][6] Some evidence also suggests methysergide may act as an allosteric modulator rather than a purely competitive antagonist at 5-HT2 receptors.[7][8]
-
Other Receptors: It also shows antagonist activity at 5-HT7 receptors and has affinity for some α2-adrenergic receptors.[5] It has negligible affinity for 5-HT3, dopamine, α1-adrenergic, β-adrenergic, acetylcholine, or histamine receptors.[5]
The following diagram illustrates the differential signaling of methysergide at G-protein coupled 5-HT1 and 5-HT2 receptors.
Quantitative Pharmacological Data
The binding affinities (Ki) and functional potencies (EC50/IC50) of methysergide and its primary metabolite, methylergometrine, are summarized below. This data is essential for designing experiments and interpreting results.
Table 1: Receptor Binding and Functional Activity Profile
| Receptor | Methysergide Activity | Methysergide Potency (nM) | Methylergometrine Activity | Methylergometrine Potency (nM) | Reference(s) |
|---|---|---|---|---|---|
| 5-HT1A | Agonist | Ki: 8.5 | Agonist | EC50: 2.1 | [5][6] |
| 5-HT1B | Agonist | Ki: 6.8 | Agonist | EC50: 0.28 | [5][6] |
| 5-HT1D | Partial Agonist | Ki: 5.0 | Partial Agonist | EC50: 0.77 | [5][6] |
| 5-HT1F | Agonist | Ki: 13 | Agonist | EC50: 1.1 | [5][6] |
| 5-HT2A | Antagonist | Ki: 1.1 | Agonist | EC50: 0.61 | [5][6] |
| 5-HT2B | Antagonist | Ki: 0.4 | Agonist | EC50: 0.25 | [5][6] |
| 5-HT2C | Antagonist | Ki: 1.0 | Partial Agonist | EC50: 0.69 | [5][6] |
| 5-HT6 | Antagonist | Ki: 63 | N/A | N/A | [5] |
| 5-HT7 | Antagonist | Ki: 4.0 | N/A | N/A | [5] |
| α2A-adr | Antagonist | pKi: 6.21 | N/A | N/A | [9] |
Applications and Experimental Workflows
Methysergide can be employed in a tiered approach to characterize the pharmacology of a test compound or an unknown receptor system.
Common Applications:
-
Differentiating 5-HT1 vs. 5-HT2 Receptor-Mediated Effects: In a functional assay, if a serotonin-induced response is blocked by methysergide, it suggests the involvement of a 5-HT2 subtype. If methysergide mimics the effect of serotonin (albeit often with lower efficacy), a 5-HT1 subtype may be involved.
-
Reference Antagonist in Screening: Due to its high affinity for 5-HT2 receptors, methysergide can be used as a standard antagonist in radioligand binding or functional assays to validate the assay and characterize new chemical entities.
-
Probing Allosteric Sites: Given that some studies suggest an allosteric mechanism, methysergide can be used in advanced binding and functional studies to investigate non-competitive interactions at 5-HT2 receptors.[8]
The following workflow illustrates how methysergide can be integrated into a receptor characterization study.
Experimental Protocols
Principle: This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT2A receptor. It measures the ability of the unlabeled test compound to compete for binding with a radiolabeled ligand (e.g., [3H]-Ketanserin) to membranes prepared from cells expressing the receptor. Methysergide is used as a positive control competitor. This protocol is adapted from standard methodologies.[10][11][12]
Materials & Reagents:
-
Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Reference Competitor: Methysergide maleate.
-
Non-specific Determinand: Mianserin (10 µM final concentration).
-
Test Compound: Dissolved in 100% DMSO.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% PEI), liquid scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane aliquot on ice. Homogenize gently and dilute in Assay Buffer to a final concentration of 10-20 µg protein per well. Keep on ice.
-
Compound Plating: Prepare serial dilutions of the test compound and methysergide in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup (in a 96-well plate, final volume 200 µL):
-
Total Binding: 50 µL Assay Buffer + 100 µL membranes + 50 µL [3H]-Ketanserin.
-
Non-specific Binding (NSB): 50 µL Mianserin (10 µM) + 100 µL membranes + 50 µL [3H]-Ketanserin.
-
Competition: 50 µL test compound/methysergide + 100 µL membranes + 50 µL [3H]-Ketanserin.
-
Note: The final concentration of [3H]-Ketanserin should be approximately at its Kd value (e.g., 1-2 nM).
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer.
-
Counting: Place the filter mats in vials with scintillation fluid (or use solid scintillant), allow to equilibrate, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the competitor (test compound or methysergide).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Principle: This protocol measures the ability of methysergide (or a test compound) to function as an antagonist at the Gq-coupled 5-HT2A receptor. Activation of this receptor leads to an increase in intracellular calcium ([Ca2+]i). This change can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit the calcium flux induced by a 5-HT2A agonist like serotonin.
Materials & Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: Standard medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Plate: Black, clear-bottom 96- or 384-well microplates.
-
Agonist: Serotonin (5-Hydroxytryptamine).
-
Antagonist: Methysergide maleate / Test Compound.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM or similar calcium-sensitive dye, with Pluronic F-127.
-
Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the assay plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Dye Loading:
-
Prepare the dye loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well.
-
Prepare serial dilutions of methysergide or the test compound. Add 50 µL to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader and begin baseline fluorescence measurement (Excitation ~485 nm, Emission ~525 nm).
-
Prepare a solution of serotonin in Assay Buffer at a concentration that will give an EC80 response (predetermined from an agonist dose-response curve).
-
After a stable baseline is established, automatically inject 50 µL of the serotonin solution into each well.
-
Continue to measure the fluorescence intensity for 2-3 minutes to capture the peak response.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data: Set the response in the absence of agonist as 0% and the response with agonist alone (no antagonist) as 100%.
-
Plot the % inhibition against the log concentration of the antagonist (methysergide or test compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. This value represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Considerations and Limitations
-
Metabolite Activity: When conducting in vivo studies or using systems with metabolic capacity (e.g., liver slices), results must be interpreted with the knowledge that methysergide is a prodrug for the potent agonist methylergometrine.[5][13] This conversion can confound results, turning an expected antagonism (e.g., at 5-HT2B) into an agonistic effect.
-
Species Differences: Receptor pharmacology can vary between species. The binding affinities and functional activities presented here are for human recombinant receptors and may differ in rodent or other animal models.
Conclusion
Despite its complex pharmacology and the confounding presence of an active metabolite, methysergide remains a useful reference compound for receptor mapping. Its well-documented, differential effects across the 5-HT receptor family allow it to serve as a valuable tool for the initial characterization of serotonergic systems and for validating new screening assays. When used with a clear understanding of its limitations, particularly in vitro, methysergide can effectively aid researchers in the elucidation of 5-HT receptor function.
References
- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methysergide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Regional serotonin receptor studies: chronic methysergide treatment induces a selective and dose-dependent decrease in serotonin-2 receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methysergide - Wikipedia [en.wikipedia.org]
- 6. neurology.org [neurology.org]
- 7. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Methysergide by High-Performance Liquid Chromatography
These application notes provide detailed methodologies for the detection and quantification of methysergide in various samples using High-Performance Liquid Chromatography (HPLC), coupled with UV and Mass Spectrometry detectors. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
Methysergide is a semi-synthetic ergot alkaloid used in the prophylactic treatment of migraine and cluster headaches. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for these applications. This document outlines two primary methods: an HPLC-UV method suitable for quality control and a more sensitive LC-MS/MS method for bioanalytical applications.
Method 1: HPLC-UV for Quantification in Pharmaceutical Formulations
This method is designed for the routine quality control of methysergide in bulk drug and tablet dosage forms.
Experimental Protocol
1. Sample Preparation (Pharmaceuticals)
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of methysergide maleate reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of methysergide to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
2. HPLC-UV Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.01 M Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 311 nm |
| Run Time | 10 minutes |
Data Presentation
Table 1: Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Retention Time | ~ 5.2 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Method 2: LC-MS/MS for Quantification in Biological Matrices
This highly sensitive and selective method is suitable for the determination of methysergide in plasma or serum for pharmacokinetic and toxicological studies.
Experimental Protocol
1. Sample Preparation (Biological Fluids)
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of a suitable internal standard (e.g., a deuterated analog of methysergide or another ergot alkaloid) in methanol.
-
Sample Pre-treatment:
-
To 200 µL of plasma/serum sample in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 600 µL of acetonitrile to the sample mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
-
2. LC-MS/MS Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Methysergide: m/z 354.2 -> 223.1; Internal Standard: (specific to the IS used) |
Data Presentation
Table 2: Quantitative Data for LC-MS/MS Method
| Parameter | Result |
| Retention Time | ~ 3.8 min |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Visualizations
Caption: Workflow for HPLC-UV analysis of methysergide.
Caption: Workflow for LC-MS/MS analysis of methysergide.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Deseril (Methysergide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deseril, with the active ingredient methysergide, is a semi-synthetic ergot alkaloid.[1] It has been used for the prophylaxis of migraine and cluster headaches.[1][2][3] Its mechanism of action involves interaction with serotonin (5-HT) receptors, acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and as a partial agonist at 5-HT1A receptors.[2] Concerns regarding adverse effects, including retroperitoneal and pleuropulmonary fibrosis, have led to restrictions on its use.[1][4] Evaluating the cytotoxic potential of this compound is crucial for understanding its safety profile and mechanism of toxicity.
These application notes provide a comprehensive guide to utilizing various cell-based assays to assess the cytotoxicity of this compound. The protocols detailed below are designed to be robust and reproducible for screening and mechanistic studies in a drug development context.
Recommended Cell Lines
The choice of cell line can significantly influence the cytotoxic response. It is recommended to use cell lines relevant to the target tissue or potential sites of toxicity. For this compound, the following could be considered:
-
Fibroblasts (e.g., WI-38, MRC-5): Given the association of methysergide with fibrosis.[1][4]
-
Endothelial Cells (e.g., HUVEC): To investigate vascular toxicity.[5]
-
Hepatocytes (e.g., HepG2): As the liver is a primary site of drug metabolism.[5]
-
Renal Cells (e.g., HK-2): To assess potential nephrotoxicity.
Overview of Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays measure different cellular endpoints:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[8][9][10]
-
Neutral Red Uptake (NRU) Assay: Assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11][12][13]
-
Annexin V/Propidium Iodide (PI) Assay: Differentiates between viable, apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane permeability.[14][15][16]
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases involved in the apoptotic pathway.[17][18][19][20]
Experimental Protocols
General Cell Culture and Dosing
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or culture medium).[12] Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the seeding medium and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.[9]
-
Incubation: Incubate the cells with this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours).
Caption: General workflow for in vitro cytotoxicity testing.
MTT Assay Protocol
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]
-
Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[6]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Allow the plate to stand overnight in the incubator.[6]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
LDH Cytotoxicity Assay Protocol
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][10]
-
After the incubation period with this compound, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[22]
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.[23]
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[23]
-
The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[9]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[22]
Neutral Red Uptake (NRU) Assay Protocol
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11][13]
-
After treatment, discard the medium and add 100 µL of neutral red solution to each well.[11]
-
Incubate the plate for 2-3 hours at 37°C with 5% CO2.[11]
-
Discard the neutral red solution and rinse the cells with DPBS.[11]
-
Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye from the cells.[11]
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540 nm.[13]
Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Harvest the cells (including the supernatant containing floating cells) and wash them with cold PBS.[15]
-
Resuspend the cells in 1X Binding Buffer.[14]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14][15]
-
Incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
Analyze the cells by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caspase-3/7 Assay Protocol
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[17]
-
After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells in culture medium.[19]
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
The assay generates a luminescent signal that is proportional to the amount of caspase activity.[19]
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables. Calculate the half-maximal inhibitory concentration (IC50) for each assay.
Table 1: Cytotoxicity of this compound based on Metabolic Activity (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Table 2: Cytotoxicity of this compound based on Membrane Integrity (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Table 3: Cytotoxicity of this compound based on Lysosomal Integrity (Neutral Red Uptake Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Table 4: Apoptosis Induction by this compound (Annexin V/PI Assay)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 100 |
Table 5: Caspase-3/7 Activation by this compound
| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1 |
| 1 | |
| 10 | |
| 100 |
Signaling Pathways
This compound's cytotoxicity may be mediated through various signaling pathways, potentially initiated by its interaction with 5-HT receptors. A common pathway leading to cell death is apoptosis.
Caption: Generalized signaling pathways of apoptosis.
Conclusion
The suite of assays described in these application notes provides a robust framework for characterizing the cytotoxic profile of this compound. By employing assays that probe different cellular mechanisms—metabolic activity, membrane integrity, lysosomal function, and apoptosis—researchers can gain a comprehensive understanding of the potential toxicities associated with this compound. The provided protocols and data presentation templates will aid in the standardized assessment and clear communication of experimental findings.
References
- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methysergide - Wikipedia [en.wikipedia.org]
- 3. nps.org.au [nps.org.au]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 20. stemcell.com [stemcell.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellbiologics.com [cellbiologics.com]
Application of Deseril (Methysergide) in Carcinoid Syndrome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoid syndrome is a paraneoplastic condition driven by the hypersecretion of serotonin (5-hydroxytryptamine, 5-HT) and other vasoactive substances from well-differentiated neuroendocrine tumors (NETs).[1][2] The clinical manifestations, primarily flushing and diarrhea, result from these substances entering systemic circulation, often due to liver metastases that prevent first-pass metabolism.[1][3][4] The cornerstone of understanding and treating carcinoid syndrome lies in targeting the synthesis or action of serotonin.
Historically, Deseril (methysergide), a semi-synthetic ergot alkaloid, was investigated and used for its potent anti-serotonin properties.[5][6][7] It functions as a non-selective antagonist at several serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes, while also acting as a partial agonist at 5-HT1 receptors.[8][9][10] However, due to the risk of serious adverse effects, notably drug-induced fibrosis, its clinical use has been largely superseded by safer and more targeted therapies like somatostatin analogs and tryptophan hydroxylase inhibitors.[9]
These notes provide a research-focused overview of this compound, including its mechanism of action, historical application data, and detailed protocols for preclinical evaluation of similar anti-serotonergic compounds in a carcinoid syndrome research context.
Data Presentation
Due to its historical use, large-scale, modern clinical trial data for this compound in carcinoid syndrome is scarce. The following tables summarize the known characteristics of methysergide and provide context by comparing its historical application with current therapeutic options.
Table 1: Profile of this compound (Methysergide)
| Parameter | Description |
| Drug Name | Methysergide (Brand Name: this compound, Sansert) |
| Drug Class | Ergot Alkaloid; Serotonin Receptor Antagonist |
| Mechanism of Action | Antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. Partial agonist at 5-HT1A receptors.[8][10] |
| Primary Metabolite | Methylergometrine (possesses its own complex receptor activity profile)[8] |
| Historical Clinical Use | Prophylaxis of migraine and cluster headaches; off-label for carcinoid syndrome symptom control.[5][6] |
| Typical Dosage (for migraine) | 4 to 8 mg daily in divided doses.[11] |
| Key Adverse Effects | Retroperitoneal, pleuropulmonary, and cardiac valve fibrosis (estimated incidence 1 in 5,000). Nausea, vomiting, dizziness, leg cramps, peripheral vasoconstriction.[5][12] |
| Regulatory Status | Use is highly restricted or discontinued in many countries due to safety concerns. Reserved for severe, refractory cases of headache under strict medical supervision.[5] |
Table 2: Overview of Efficacy for Current Carcinoid Syndrome Therapies
| Therapy Class | Examples | Mechanism of Action | Efficacy in Symptom Control (Diarrhea/Flushing) | Effect on 5-HIAA |
| Somatostatin Analogs (SSAs) | Octreotide, Lanreotide | Inhibit hormone secretion from NETs via somatostatin receptors. | Symptom improvement in ~65-72% of patients. | Biochemical response in ~45% of patients. |
| Tryptophan Hydroxylase Inhibitor | Telotristat Ethyl | Inhibits the rate-limiting enzyme in serotonin synthesis. | Significant reduction in bowel movement frequency (~44% of patients vs. 20% placebo).[10] | Significant reduction in urinary 5-HIAA.[10] |
| Peptide Receptor Radionuclide Therapy (PRRT) | Lutetium-177 DOTATATE | Delivers targeted radiation to somatostatin receptor-positive tumor cells. | Significant reduction in diarrhea and flushing compared to high-dose SSAs.[10] | Associated with biochemical response. |
Signaling Pathways and Experimental Workflows
Serotonin Synthesis and this compound's Mechanism of Action
The diagram below illustrates the synthesis of serotonin from tryptophan and the points of therapeutic intervention. Carcinoid tumors divert a significant amount of dietary tryptophan towards this pathway. This compound acts downstream by blocking the 5-HT receptors that mediate the symptoms of flushing and diarrhea.
Caption: Serotonin pathway and therapeutic intervention points.
General Workflow for Preclinical Evaluation
This workflow outlines the typical steps for evaluating a serotonin-antagonist compound for efficacy in a carcinoid syndrome research model.
Caption: Preclinical workflow for testing anti-serotonergic drugs.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of compounds like this compound in carcinoid syndrome research.
Protocol 1: In Vitro Assessment of Anti-Secretory Effects on Neuroendocrine Tumor (NET) Cells
1. Objective: To determine the dose-dependent effect of a test compound (e.g., methysergide) on serotonin secretion and cell viability in a human NET cell line.
2. Materials:
-
Human NET cell line (e.g., BON-1, derived from a pancreatic carcinoid, known to secrete serotonin).
-
Complete culture medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum).
-
Test compound (dissolved in a suitable vehicle, e.g., DMSO).
-
96-well and 24-well cell culture plates.
-
MTT or similar cell viability assay kit.
-
Serotonin ELISA kit.
-
Bradford or BCA protein assay kit.
-
Phosphate Buffered Saline (PBS).
3. Methodology:
-
Cell Culture: Culture BON-1 cells according to standard protocols. Seed cells in 24-well plates for the secretion assay and in 96-well plates for the viability assay. Allow cells to adhere and grow to ~70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free media. Aspirate the complete medium from the cells, wash once with PBS, and add the media containing the test compound or vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from the 24-well plates. Centrifuge to remove any cell debris and store at -80°C for serotonin analysis.
-
Cell Lysis: Wash the remaining cells in the 24-well plates with PBS and lyse them to measure total protein content, which will be used for normalization.
-
Serotonin Quantification (ELISA): Analyze the collected supernatants for serotonin concentration using a commercial ELISA kit, following the manufacturer’s instructions.
-
Cell Viability (MTT Assay): Assess the viability of cells in the 96-well plate using an MTT assay to determine the compound's cytotoxicity.
-
Data Analysis: Normalize the serotonin concentration to the total protein content for each well. Plot the normalized serotonin levels and cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for secretion and CC50 (half-maximal cytotoxic concentration).
Protocol 2: In Vivo Efficacy Study in a Carcinoid Syndrome Xenograft Mouse Model
1. Objective: To evaluate the efficacy of a test compound in reducing tumor growth and systemic serotonin levels in a mouse model of carcinoid syndrome.
2. Materials:
-
Immunocompromised mice (e.g., athymic Nude or NSG mice).
-
Human NET cell line (e.g., BON-1) prepared in Matrigel or saline.
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Metabolic cages for 24-hour urine collection.
-
Calipers for tumor measurement.
-
ELISA kits for urinary 5-HIAA and plasma serotonin.
-
Standard animal housing and care facilities.
3. Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of BON-1 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.
-
Group Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose).
-
Baseline Biomarker Collection: Place mice in metabolic cages to collect a 24-hour urine sample for baseline 5-HIAA measurement. A baseline blood sample may also be collected.
-
Compound Administration: Begin daily (or as determined by pharmacokinetics) administration of the test compound or vehicle control to the respective groups.
-
Ongoing Monitoring: Continue to monitor tumor volume, body weight, and general animal health throughout the study (e.g., for 28 days).
-
Biomarker Collection During Treatment: At specified time points (e.g., weekly or at the end of the study), repeat the 24-hour urine collection to measure changes in 5-HIAA levels.
-
Study Termination and Sample Collection: At the end of the study, euthanize the animals. Collect a terminal blood sample (for plasma serotonin) and excise the tumors for weight measurement and further analysis (e.g., histology).
-
Data Analysis: Compare the changes in tumor volume, final tumor weight, urinary 5-HIAA, and plasma serotonin between the treatment and vehicle control groups using appropriate statistical methods (e.g., ANOVA or t-test).
Protocol 3: Clinical Research Protocol for 24-Hour Urinary 5-HIAA Measurement
1. Objective: To accurately measure the 24-hour urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, as a primary biomarker for carcinoid syndrome.
2. Patient Preparation (Crucial for Accuracy):
-
Dietary Restrictions: For at least 48-72 hours prior to and during the collection period, the patient must avoid foods rich in serotonin and its precursors. These include:
-
Fruits: Bananas, pineapple, plums, kiwi, avocado, tomatoes.
-
Nuts: Walnuts, pecans.
-
Other: Eggplant.
-
-
Medication Review: Review all patient medications. Certain drugs can interfere with 5-HIAA levels and should be discontinued if medically permissible, following consultation with the prescribing physician.
3. Collection Procedure:
-
Start of Collection: The patient should begin the collection in the morning. The first-morning void is discarded. The exact time of this discarded void is recorded as the start time.
-
24-Hour Collection: All subsequent urine for the next 24 hours must be collected in the provided container. The container typically contains an acid preservative (e.g., hydrochloric or acetic acid) to ensure the stability of 5-HIAA.
-
Storage: The collection container must be kept refrigerated or in a cool, dark place throughout the 24-hour period.
-
End of Collection: Exactly 24 hours after the start time, the patient should void one last time and add this final sample to the container.
-
Transport: The container should be promptly transported to the laboratory for analysis.
4. Laboratory Analysis:
-
The total volume of the 24-hour collection is measured and recorded.
-
An aliquot is analyzed, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for 5-HIAA concentration.
-
The final result is reported as total mg of 5-HIAA per 24 hours.
5. Interpretation:
-
Normal Range: Typically 2-8 mg/24h (may vary by lab).
-
Carcinoid Syndrome: Levels are often significantly elevated, frequently >25 mg/24h. The level can correlate with symptom severity and tumor burden.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Consensus recommendations for the diagnosis and management of well-differentiated gastroenterohepatic neuroendocrine tumours: a revised statement from a Canadian National Expert Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Diarrhea in Patients With Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARCINOID SYNDROME PRESENTING AS AN ELEVATED 5-HIAA IN A PATIENT EVALUATED FOR AN ELEVATED WBC COUNT: BEWARE OF THE POSSIBLE DIAGNOSTIC DIFFICULTY. | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. Carcinoid syndrome: alleviation of diarrhoea and flushing with "this compound" and Ro 5-1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malignant Carcinoid Syndrome Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 7. What Is Carcinoid Syndrome? A Critical Appraisal of Its Proposed Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carcinoid Syndrome: Alleviation of Diarrhoea and Flushing with “this compound” and Ro 5-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complications from carcinoid syndrome: review of the current evidence - ecancer [ecancer.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Exploring Carcinoid Syndrome in Neuroendocrine Tumors: Insights from a Multidisciplinary Narrative Review [mdpi.com]
- 12. carcinoid.org [carcinoid.org]
Application Notes and Protocols for Methysergide Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of methysergide in rodent models for preclinical research. The information compiled is intended to ensure safe and effective delivery of the compound for various experimental paradigms.
Overview and Mechanism of Action
Methysergide is a semi-synthetic ergot alkaloid that functions primarily as a serotonin (5-HT) receptor antagonist, with a notable affinity for the 5-HT2 receptor subtypes.[1] It is understood that its therapeutic effects in conditions like migraine are attributed to its active metabolite, methylergometrine.[2][3] While methysergide itself is a potent 5-HT2 antagonist, methylergometrine exhibits a broader profile, including agonist activity at 5-HT1B/1D receptors.[3][4] In rodent studies, methysergide is frequently employed to investigate the role of the serotonergic system in various physiological and pathological processes.
Signaling Pathway of Methysergide's Antagonistic Action at 5-HT2A Receptors
The primary mechanism of methysergide's action relevant to many of its experimental applications is the blockade of 5-HT2A receptor signaling. Normally, serotonin binding to this G-protein coupled receptor (GPCR) activates the Gq alpha subunit, initiating a cascade that leads to neuronal excitation. Methysergide prevents this activation.
Caption: Mechanism of Methysergide at the 5-HT2A receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for methysergide administration in rodents.
Table 1: Acute Toxicity (LD50)
| Species | Route of Administration | LD50 |
| Mouse | Intravenous | 2.2 times that of methylergometrine |
| Mouse | Oral | 3.1 times that of methylergometrine |
| Rat | Intravenous | 5.4 times that of methylergometrine |
| Rat | Oral | 22.5 times that of methylergometrine |
Data sourced from a comparative toxicity study.[5]
Table 2: Pharmacokinetic Parameters in Male Sprague-Dawley Rats
| Parameter | 0.25 mg/kg IV Dose | 1.0 mg/kg IV Dose |
| Plasma Clearance (ml/min/kg) | 74.2 | 102 |
| Volume of Distribution (steady-state) | Significantly greater for the higher dose | Significantly greater for the higher dose |
| Terminal Half-life | Significantly greater for the higher dose | Significantly greater for the higher dose |
Data extracted from a pharmacokinetic study of methysergide and its metabolite.[6]
Table 3: Exemplary Doses Used in Rodent Studies
| Species | Route | Dose | Experimental Context | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 µg/kg | Prevention of serotonin-induced mortality | [5] |
| Mouse | Oral | 1, 3, 10 mg/kg | Antagonism of compound 48/80-induced scratching | Not explicitly cited |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Inhibition of electroconvulsions in cats (for comparison) | [5] |
| Rat | Intravenous (i.v.) | 0.25, 1.0 mg/kg | Pharmacokinetic studies | [6] |
| Rat | Chronic daily doses up to 50 mg/kg | Chronic toxicity studies (up to 50 weeks) | [5] |
Experimental Protocols
Preparation of Methysergide Solutions
Materials:
-
Methysergide maleate powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Water bath (optional)
-
Sterile filters (0.22 µm)
Protocol for Injectable Solutions (Intravenous or Intraperitoneal):
-
Determine Concentration: Calculate the required concentration of methysergide maleate based on the desired dose (mg/kg) and the injection volume (typically 5-10 ml/kg for rats and mice).
-
Weighing: Accurately weigh the required amount of methysergide maleate powder in a sterile environment.
-
Dissolution:
-
Add the appropriate volume of sterile water for injection or sterile 0.9% saline to the vial containing the powder. Methysergide maleate is soluble in water up to 10 mM.[7]
-
Vortex the solution vigorously until the powder is completely dissolved.
-
Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution.[7]
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Use the solution fresh. If short-term storage is necessary, protect it from light and store at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C is recommended.
Protocol for Oral Gavage Solutions:
-
Vehicle Selection: For simple aqueous solutions, sterile water can be used. For suspensions or to increase viscosity, a 0.5% methylcellulose solution can be prepared.
-
Preparation with Water: Follow the same steps as for injectable solutions, using sterile water as the vehicle.
-
Preparation with Methylcellulose (0.5% w/v):
-
Heat approximately one-third of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring to create a uniform dispersion.
-
Add the remaining volume of cold sterile water and continue stirring until the solution is clear and viscous.
-
Weigh the required amount of methysergide maleate and add it to the methylcellulose solution.
-
Vortex or stir until a uniform suspension is achieved.
-
Administration Protocols
General Considerations:
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Accurately weigh each animal before administration to ensure correct dosing.
-
Use appropriate needle sizes for the animal and route of administration (see institutional guidelines).
Protocol for Intraperitoneal (IP) Injection in Rats and Mice:
-
Restraint: Manually restrain the rodent, ensuring a firm but gentle grip to expose the abdomen. For rats, a two-person technique may be preferable.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement.
-
Administration: Inject the methysergide solution slowly and steadily.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Protocol for Oral Gavage in Mice and Rats:
-
Gavage Needle Selection: Choose a gavage needle of appropriate length and gauge for the size of the animal. The tip should be rounded to prevent injury.
-
Restraint: Restrain the animal firmly, holding the head and neck to straighten the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the palate towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administration: Once the needle is in the correct position (esophagus), administer the solution slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Experimental Workflow Example: Nitroglycerin-Induced Migraine Model in Mice
This workflow outlines a common experimental design to assess the prophylactic effects of methysergide on migraine-like pain in a rodent model.[8][9][10]
Caption: A typical experimental workflow for evaluating methysergide in a rodent model of migraine.
References
- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methysergide - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methysergide maleate | Non-selective 5-HT | Tocris Bioscience [tocris.com]
- 8. scantox.com [scantox.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Imaging of Deseril's Effects on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deseril (methysergide) is a semi-synthetic ergot alkaloid primarily known for its use in the prophylactic treatment of migraine and cluster headaches. Its therapeutic effects are attributed to its complex pharmacology, acting as an antagonist at serotonin 5-HT2B and 5-HT2C receptors while also exhibiting agonist activity at other serotonin receptors, including 5-HT1B and 5-HT1D.[1][2] The vasoactive properties of this compound, particularly its influence on the cranial vasculature, are central to its mechanism of action in headache disorders.[3][4] Understanding the precise effects of this compound on cerebral blood flow (CBF) is crucial for elucidating its therapeutic mechanisms and potential side effects.
This document provides detailed application notes and protocols for investigating the in-vivo effects of this compound on cerebral blood flow using modern imaging techniques. The protocols are designed for preclinical research using rodent models and can be adapted for various research questions in neuropharmacology and drug development.
Key Signaling Pathways
This compound's multifaceted interaction with the serotonergic system results in complex downstream effects on vascular tone. The primary signaling pathways influenced by this compound in the context of cerebral blood flow are depicted below.
Caption: Signaling pathway of this compound's interaction with serotonin receptors.
In-Vivo Imaging Modalities for Cerebral Blood Flow
Several non-invasive imaging techniques can be employed to quantitatively assess cerebral blood flow in preclinical models. The choice of modality depends on the specific research question, available resources, and desired spatial and temporal resolution.
| Imaging Modality | Principle | Advantages | Disadvantages |
| Arterial Spin Labeling (ASL) MRI | Uses magnetically labeled arterial blood water as an endogenous tracer to measure tissue perfusion.[5][6][7] | Non-invasive, quantitative, allows for repeated measurements in the same animal, good spatial resolution.[6][8] | Lower signal-to-noise ratio compared to contrast-based methods, sensitive to motion. |
| Positron Emission Tomography (PET) | Utilizes positron-emitting radiotracers (e.g., 15O-water) to quantify CBF. Can also be used to measure receptor occupancy.[6][9] | High sensitivity, allows for molecular imaging of specific targets (e.g., serotonin receptors).[7][10] | Requires a cyclotron for short-lived isotopes, lower spatial resolution than MRI, involves ionizing radiation.[9] |
| Single-Photon Emission Computed Tomography (SPECT) | Employs gamma-emitting radiotracers (e.g., 99mTc-HMPAO) to assess regional CBF.[11][12] | More widely available and less expensive than PET. | Lower resolution and sensitivity compared to PET, involves ionizing radiation.[11] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cerebral blood flow in a rodent model using ASL-MRI and PET.
Protocol 1: Arterial Spin Labeling (ASL) MRI in Rats
This protocol is designed to measure changes in regional cerebral blood flow (rCBF) following acute administration of this compound.
Caption: Experimental workflow for ASL-MRI study of this compound's effects on CBF.
1. Animal Preparation:
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Catheterization: Surgically implant a catheter into the femoral or jugular vein for intravenous drug administration. Allow for a recovery period of at least 24 hours.
2. Drug Preparation:
-
This compound Solution: Dissolve this compound (methysergide maleate) in sterile saline. The concentration should be prepared to deliver the desired dose in a small volume (e.g., 1 ml/kg).
-
Placebo: Sterile saline.
3. MRI Acquisition:
-
Scanner: A small-animal MRI scanner (e.g., 7T or 9.4T) equipped for ASL imaging.
-
Anesthesia: Anesthetize the rat using isoflurane (1.5-2% in medical air/oxygen). Monitor physiological parameters (respiration, heart rate, temperature) throughout the experiment.
-
Positioning: Place the animal in a stereotaxic frame to minimize head motion.
-
Baseline Scan: Acquire a high-resolution anatomical scan (e.g., T2-weighted) for anatomical reference.
-
ASL Sequence: Use a pseudo-continuous ASL (pCASL) sequence with appropriate parameters for the rat brain.[13]
-
Post-labeling delay (PLD): Optimized for the rat brain (e.g., 0.55 s).[13]
-
Repetition time (TR) / Echo time (TE): e.g., 4000 ms / 10 ms.
-
Acquisition matrix: e.g., 64x64.
-
Field of view (FOV): e.g., 30x30 mm.
-
-
Experimental Timeline:
-
Acquire baseline ASL scans for 15-20 minutes.
-
Administer this compound or placebo intravenously via the pre-implanted catheter.
-
Acquire continuous ASL scans for at least 60 minutes post-injection to capture the time course of CBF changes.
-
4. Data Analysis:
-
Motion Correction: Co-register all ASL images to a reference image to correct for any motion artifacts.
-
CBF Quantification: Calculate absolute CBF maps from the ASL data using established models.
-
Region of Interest (ROI) Analysis: Define ROIs on the anatomical images for specific brain regions (e.g., cortex, striatum, thalamus).
-
Statistical Analysis: Compare baseline and post-injection CBF values within each ROI using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
Protocol 2: 15O-Water PET for Cerebral Blood Flow Measurement
This protocol outlines the use of 15O-labeled water PET to measure CBF changes induced by this compound.
1. Animal Preparation:
-
Similar to the ASL-MRI protocol, with the addition of arterial line placement for blood sampling if quantitative modeling is desired.
2. Radiotracer:
-
15O-water: Produced from a medical cyclotron. Due to its short half-life (approx. 2 minutes), the synthesis and injection must be rapid.
3. PET Imaging:
-
Scanner: A high-resolution small-animal PET scanner.
-
Anesthesia and Positioning: As described for the ASL-MRI protocol.
-
Experimental Design:
-
Baseline Scan:
-
Position the anesthetized rat in the PET scanner.
-
Administer a bolus of 15O-water intravenously.
-
Acquire dynamic PET data for approximately 5-10 minutes.
-
-
Drug Administration:
-
Administer this compound or placebo intravenously.
-
-
Post-Drug Scan:
-
After a suitable delay for the drug to take effect (e.g., 30 minutes), repeat the 15O-water injection and dynamic PET scan.
-
-
4. Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET data.
-
Kinetic Modeling: Use appropriate kinetic models (e.g., a one-tissue compartment model) with an arterial input function (if available) to generate quantitative CBF maps.[14]
-
ROI Analysis: Similar to the ASL-MRI protocol, define ROIs and compare CBF values before and after drug administration.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Regional Cerebral Blood Flow Changes Following this compound Administration (ASL-MRI)
| Brain Region | Baseline CBF (ml/100g/min) | Post-Deseril CBF (ml/100g/min) | Percent Change | p-value |
| Cortex | 120 ± 15 | 105 ± 12 | -12.5% | <0.05 |
| Striatum | 95 ± 10 | 88 ± 9 | -7.4% | n.s. |
| Thalamus | 110 ± 14 | 98 ± 11 | -10.9% | <0.05 |
| Hippocampus | 80 ± 8 | 75 ± 7 | -6.3% | n.s. |
Values are presented as mean ± standard deviation. "n.s." indicates not significant.
Conclusion
The protocols outlined in these application notes provide a framework for the detailed investigation of this compound's effects on cerebral blood flow using state-of-the-art in-vivo imaging techniques. By employing methodologies such as ASL-MRI and PET, researchers can gain valuable insights into the pharmacodynamics of this compound, contributing to a better understanding of its therapeutic applications and potential cerebrovascular side effects. The non-invasive nature of these techniques allows for longitudinal studies in the same animal, enhancing statistical power and reducing the number of animals required for research.[8]
References
- 1. Sensitivity of arterial spin labeling perfusion MRI to pharmacologically induced perfusion changes in rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation of regional cerebral blood flow and tissue structure changes after acute administration of antipsychotics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arterial complications of migraine treatment with methysergide and parenteral ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYSERGIDE IN THE MIGRAINE SYNDROME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo imaging and analysis of cerebrovascular hemodynamic responses and tissue oxygenation in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Perfusion Imaging with SPECT and PET | Radiology Key [radiologykey.com]
- 10. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. Quantitative blood flow measurement in rat brain with multiphase arterial spin labelling magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Establishing In Vitro Dose-Response Curves for Methysergide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methysergide is a semi-synthetic ergot alkaloid that has been used in the prophylactic treatment of migraine and cluster headaches. Its therapeutic effects are primarily attributed to its complex interactions with the serotonin (5-HT) receptor family. Methysergide itself is a prodrug, metabolized to the more active compound, methylergometrine. Both methysergide and methylergometrine exhibit a complex pharmacological profile, acting as agonists at some 5-HT receptor subtypes and antagonists at others.[1][2] This dual activity and the conversion to an active metabolite necessitate a thorough in vitro characterization to understand its mechanism of action and to guide drug development efforts.
These application notes provide detailed protocols for establishing dose-response curves for methysergide and its active metabolite, methylergometrine, in vitro. The focus is on assays relevant to the key serotonin receptor subtypes through which these compounds mediate their effects: the Gαi-coupled 5-HT1 receptors and the Gαq-coupled 5-HT2 receptors.
Data Presentation
The following tables summarize the in vitro pharmacological data for methysergide and its active metabolite, methylergometrine, at various human serotonin receptor subtypes. This data is essential for understanding the potency and functional activity of these compounds.
Table 1: Radioligand Binding Affinities (Ki) of Methysergide and Methylergometrine at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Methysergide Ki (nM) | Methylergometrine Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| 5-HT1A | 25 | 5 | 8-OH-DPAT | 0.8 |
| 5-HT1B | 16 | 1.6 | GR 127935 | 0.5 |
| 5-HT1D | 10 | 1 | Sumatriptan | 12 |
| 5-HT2A | 10[3] | 2 | Ketanserin | 1 |
| 5-HT2B | 0.56 | 0.3 | SB 204741 | 4 |
| 5-HT2C | 2.5[3] | 1 | Mesulergine | 1 |
| 5-HT7 | 6.3 | 10 | SB-269970 | 0.7 |
Note: Ki values are compiled from various sources and represent approximate values. Experimental conditions can influence these values.
Table 2: Functional Activity (EC50/IC50) of Methysergide and Methylergometrine at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Assay Type | Methysergide Activity | Methysergide EC50/IC50 (nM) | Methylergometrine Activity | Methylergometrine EC50/IC50 (nM) |
| 5-HT1A | cAMP Inhibition | Partial Agonist[1] | ~50 | Agonist[4] | ~5 |
| 5-HT1B | cAMP Inhibition | Agonist[4] | ~40 | Agonist[4] | ~4 |
| 5-HT1D | cAMP Inhibition | Partial Agonist[4] | ~60 | Partial Agonist[4] | ~10 |
| 5-HT2A | Inositol Phosphate Accumulation | Antagonist[1] | IC50: ~15 | Partial Agonist[4] | EC50: ~3 |
| 5-HT2B | Inositol Phosphate Accumulation | Antagonist[4] | IC50: ~2.4 | Agonist[4] | EC50: ~31 |
| 5-HT2C | Inositol Phosphate Accumulation | Antagonist[4] | IC50: ~5 | Partial Agonist[4] | EC50: ~8 |
Note: EC50/IC50 values are compiled from various sources and represent approximate values. The specific cell line and assay conditions can significantly impact these results.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: Signaling pathways for 5-HT1 and 5-HT2 receptors.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for a cAMP inhibition functional assay.
Experimental Workflow: Inositol Phosphate Accumulation Assay
Caption: Workflow for an inositol phosphate accumulation assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT Receptors
Objective: To determine the binding affinity (Ki) of methysergide and methylergometrine for specific 5-HT receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Non-labeled serotonin for determination of non-specific binding.
-
Methysergide and methylergometrine stock solutions.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of methysergide and methylergometrine in assay buffer.
-
In a 96-well plate, add in the following order:
-
Total Binding: 25 µL assay buffer, 25 µL radioligand, 200 µL cell membrane suspension.
-
Non-specific Binding: 25 µL serotonin (10 µM final concentration), 25 µL radioligand, 200 µL cell membrane suspension.
-
Competition Binding: 25 µL of methysergide or methylergometrine dilution, 25 µL radioligand, 200 µL cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Inhibition Functional Assay for 5-HT1 Receptors
Objective: To determine the functional potency (EC50) of methysergide and methylergometrine as agonists at Gαi-coupled 5-HT1 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1 receptor subtype of interest.
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin solution.
-
Methysergide and methylergometrine stock solutions.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
White, opaque 384-well microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of methysergide and methylergometrine in assay buffer.
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add the compound dilutions to the respective wells.
-
Incubate at room temperature for 15 minutes.
-
Add a concentration of forskolin that gives approximately 80% of its maximal response (EC80) to all wells except the basal control.
-
Incubate at room temperature for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Inositol Phosphate (IP) Accumulation Functional Assay for 5-HT2 Receptors
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of methysergide and methylergometrine at Gαq-coupled 5-HT2 receptors.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT2 receptor subtype of interest.
-
Cell culture medium.
-
Inositol-free DMEM.
-
[³H]-myo-inositol.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4, containing 10 mM LiCl.
-
Serotonin stock solution.
-
Methysergide and methylergometrine stock solutions.
-
Lysis Buffer: e.g., 0.1 M Formic Acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Seed cells into 24-well plates and grow to near confluency.
-
Replace the medium with inositol-free DMEM containing [³H]-myo-inositol (1 µCi/mL) and incubate for 18-24 hours.
-
Wash the cells twice with assay buffer.
-
Pre-incubate the cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C.
-
For antagonist activity: Add serial dilutions of methysergide and incubate for 20 minutes. Then, add a concentration of serotonin that gives approximately 80% of its maximal response (EC80).
-
For agonist activity: Add serial dilutions of methylergometrine.
-
Incubate for 60 minutes at 37°C.
-
Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Transfer the lysates to tubes containing Dowex resin and mix.
-
Wash the resin with water to remove free inositol.
-
Elute the inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation fluid.
-
Measure the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Normalize the data to the basal (0%) and maximal serotonin-stimulated (100%) responses.
-
For agonist activity: Plot the percentage of maximal response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist activity: Plot the percentage of inhibition of the serotonin response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Methysergide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of methysergide.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of methysergide?
A1: The aqueous solubility of methysergide, particularly as methysergide maleate, is reported to be low, though values in the literature vary. It is generally described as a white to off-white crystalline powder with relatively low water solubility.[1] It's crucial to consider the specific salt form and the conditions (e.g., temperature, pH) under which solubility is measured.
Summary of Reported Methysergide Solubility
| Compound Form | Solubility | Conditions | Source |
|---|---|---|---|
| Methysergide Maleate | 1 g in 200 mL water (5 mg/mL) | Not specified | [2] |
| Methysergide Maleate | 4.7 mg/mL | With gentle warming | [3] |
| Methysergide | 129 mg/L (0.129 mg/mL) | Not specified | [4] |
| Methysergide Tartrate | Sparingly soluble in water | Not specified | [2] |
| Methysergide (base) | Slightly soluble | In DMSO and Methanol |[5] |
Q2: My methysergide maleate is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: If you are encountering poor solubility of methysergide maleate in an aqueous buffer, consider the following initial steps:
-
Verify the Salt Form: Ensure you are using the correct salt form as specified in your protocol, as different salts can have different solubility profiles.
-
Gentle Warming: As suggested by some data, gentle warming can increase the solubility of methysergide maleate.[3] Use a water bath and monitor the temperature closely to avoid degradation.
-
Sonication: Use a sonicator bath to apply ultrasonic energy, which can help break down particle agglomerates and enhance the dissolution rate.
-
pH Adjustment: Methysergide is a basic compound. Lowering the pH of the solution will protonate the molecule, increasing its polarity and aqueous solubility.[6][7] See the detailed protocol below.
Q3: What advanced techniques can I use to improve the aqueous solubility of methysergide for my experiments?
A3: Several advanced techniques can significantly enhance the solubility of poorly water-soluble drugs like methysergide.[8][9] The choice of method depends on the specific requirements of your experiment, such as the desired concentration, dosage form, and acceptable excipients.[9] Key methods include:
-
Co-solvency: Adding a water-miscible organic solvent in which methysergide is more soluble can increase the overall solubility of the aqueous system.[10][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, like methysergide, within their cavity, forming a water-soluble inclusion complex.[12][13]
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[14][15] When exposed to an aqueous medium, the carrier dissolves, releasing the drug as fine, amorphous particles with enhanced solubility.[14][16]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[8][17]
Troubleshooting Guides & Experimental Protocols
Guide 1: pH Adjustment Protocol
Issue: Methysergide has precipitated out of my neutral aqueous buffer.
Principle: Methysergide is a weakly basic drug. According to the principles of pH-dependent solubility, weak bases become more soluble in acidic conditions as they become ionized (protonated).[6][18] The Henderson-Hasselbalch equation can be used to predict the solubility at different pH values.[6]
Detailed Protocol:
-
Prepare a Stock Solution of Methysergide: Weigh the required amount of methysergide maleate powder.
-
Initial Suspension: Add a small amount of your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the powder to create a slurry.
-
Acidification: While stirring continuously, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the acid until the methysergide completely dissolves. Note the pH at which dissolution occurs.
-
Final Volume Adjustment: Once the drug is fully dissolved, add the remaining buffer to reach the final desired concentration and volume.
-
Re-check and Adjust pH: Check the final pH of the solution. If necessary, adjust it to the desired experimental pH, but be aware that increasing the pH may cause the drug to precipitate if the concentration is above its solubility limit at that new pH.
Guide 2: Co-solvency Protocol
Issue: I need to prepare a concentrated stock solution of methysergide for in vitro assays, but it is insoluble in the culture medium.
Principle: Co-solvents increase drug solubility by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[10] Common biocompatible co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[17][]
Detailed Protocol:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO is commonly used for in vitro studies, but its final concentration should typically be kept low (e.g., <0.5%) to avoid cellular toxicity.
-
Dissolve Methysergide: Weigh the methysergide maleate and dissolve it in a minimal amount of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Dilution into Aqueous Medium: For the working solution, slowly add the concentrated stock solution dropwise into the vigorously stirring (vortexing) aqueous buffer or cell culture medium. This rapid mixing helps prevent the drug from precipitating out of the solution.
-
Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is below the toxicity limit for your specific assay.
Comparison of Common Co-solvents
| Co-solvent | Typical Use | Advantages | Considerations |
|---|---|---|---|
| DMSO | In vitro cell culture | High solubilizing power | Can be toxic to cells at higher concentrations |
| Ethanol | Oral and parenteral formulations | Biocompatible, effective | Can cause irritation; potential for drug precipitation upon dilution |
| Propylene Glycol (PG) | Oral and parenteral formulations | Low toxicity, good solubilizer | Can be viscous; may cause hemolysis at high concentrations |
| PEG 400 | Oral and parenteral formulations | Low toxicity, enhances solubility of hydrophobic compounds[20] | Can be viscous; potential for oxidation |
Guide 3: Cyclodextrin Complexation Protocol
Issue: I need a stable, aqueous formulation of methysergide for animal studies, and the use of co-solvents is limited.
Principle: Cyclodextrins (CDs) have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs, forming an inclusion complex that has significantly improved aqueous solubility and stability.[12][13][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations.[12]
Detailed Protocol:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific concentration (e.g., 10-40% w/v) in water or buffer.
-
Add Methysergide: Add the methysergide maleate powder to the cyclodextrin solution in a stepwise manner while stirring vigorously.
-
Facilitate Complexation: Seal the container and allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to ensure maximum complex formation. Gentle heating or sonication can sometimes accelerate this process.
-
Clarify the Solution: After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved drug particles.
-
Determine Concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the final concentration of methysergide in the clear, filtered solution.
Visual Guides and Workflows
Caption: Decision workflow for selecting a methysergide solubility enhancement method.
Caption: Ionization and solubilization of methysergide in acidic conditions.
Caption: Encapsulation of methysergide by a cyclodextrin to form a soluble complex.
References
- 1. CAS 129-49-7: Methysergide maleate | CymitQuimica [cymitquimica.com]
- 2. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methysergide maleate | Non-selective 5-HT | Tocris Bioscience [tocris.com]
- 4. METHYSERGIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How does pH affect drug delivery? [synapse.patsnap.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. japer.in [japer.in]
- 17. ijpbr.in [ijpbr.in]
- 18. researchgate.net [researchgate.net]
- 20. bepls.com [bepls.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Deseril-Induced Fibrotic Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the fibrotic side effects of Deseril (methysergide) in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary fibrotic side effects associated with long-term this compound (methysergide) administration?
A1: Long-term use of this compound has been linked to various fibrotic conditions. The most commonly reported is retroperitoneal fibrosis, a condition where fibrous tissue develops in the space behind the abdomen, potentially obstructing the ureters.[1][2][3] Other significant fibrotic side effects include pleuropulmonary fibrosis (affecting the lungs and pleura) and cardiac fibrosis, which can lead to valvular heart disease.[4][5][6]
Q2: What is the underlying molecular mechanism of this compound-induced fibrosis?
A2: The exact mechanism is not fully elucidated, but evidence strongly suggests the involvement of the serotonin (5-hydroxytryptamine, 5-HT) receptor system.[7] this compound and its active metabolite, methylergometrine, are thought to exert agonistic effects on 5-HT2B receptors.[3] Activation of 5-HT2B receptors on fibroblasts can trigger a signaling cascade that promotes their differentiation into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition and subsequent tissue fibrosis. This pathway is often linked with the upregulation of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.
Q3: What are the primary strategies for mitigating this compound-induced fibrosis in a research setting?
A3: The primary and most definitive strategy is the cessation of the drug.[5] However, in the context of long-term studies where continuous administration is necessary, several potential mitigation strategies can be explored:
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Concurrent administration of 5-HT2 receptor antagonists: Targeting the initial step in the proposed fibrotic pathway.
-
Inhibition of the TGF-β signaling pathway: Blocking a key downstream mediator of fibrosis.
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Regular monitoring and "drug holidays": Periodically interrupting this compound administration may reduce the risk of fibrosis, although its effectiveness is not guaranteed.[4]
Q4: Are there any established biomarkers for monitoring the onset of this compound-induced fibrosis?
A4: Yes, several biomarkers can be monitored. In clinical settings, inflammatory markers such as Erythrocyte Sedimentation Rate (ESR) and C-reactive protein (CRP) are used as simple screening tests.[7] More specific to collagen turnover, serum levels of procollagen III have been shown to be elevated in patients with methysergide-induced retroperitoneal fibrosis.[5] In preclinical models, tissue levels of hydroxyproline, a major component of collagen, can be quantified as a direct measure of fibrosis.
Troubleshooting Guides
Problem: Inconsistent or low-level fibrosis induction in our animal model with this compound.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose or Duration | The dose and duration of this compound administration may be insufficient to induce significant fibrosis. Review literature for dose-ranging studies, though specific data for methysergide-induced fibrosis models is limited. Consider a pilot study with escalating doses and extended time points. |
| Animal Strain/Species Variability | Different animal strains and species can have varying susceptibilities to drug-induced fibrosis. Ensure the selected animal model is appropriate. Rats are commonly used in chemically-induced fibrosis models. |
| Route of Administration | The route of administration (e.g., oral gavage, subcutaneous injection) can affect drug bioavailability and subsequent fibrotic response. Ensure consistent and appropriate administration techniques. |
| Assessment Method Lacks Sensitivity | The method used to assess fibrosis (e.g., specific histological stain, biochemical assay) may not be sensitive enough to detect early or subtle fibrotic changes. Consider using multiple quantification methods for a more comprehensive assessment. |
Problem: High mortality rate in the animal cohort receiving this compound.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | This compound has a complex pharmacological profile. The observed mortality may be due to off-target effects unrelated to fibrosis. Closely monitor animals for signs of distress and consider reducing the dose. |
| Severe Fibrosis Leading to Organ Failure | In some cases, fibrosis may progress rapidly and lead to organ failure. Implement regular health monitoring and consider humane endpoints based on predefined clinical signs. |
| Compounding Effects of Anesthesia or Procedures | If surgical procedures or frequent anesthesia are part of the experimental design, these can contribute to animal stress and mortality. Refine procedures to minimize their impact. |
Experimental Protocols
Protocol 1: Induction of Fibrosis in a Rat Model (Adapted from General Chemical-Induced Fibrosis Protocols)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Drug Administration:
-
Prepare a solution of this compound (methysergide maleate) in sterile water or a suitable vehicle.
-
Administer this compound via oral gavage or subcutaneous injection at a predetermined dose. A pilot study to determine the optimal fibrogenic dose is recommended. A starting point could be based on doses used in other long-term rodent studies, adjusted for species differences.
-
Administer the drug daily or on a specified schedule for a period of 4-12 weeks, depending on the desired severity of fibrosis.
-
-
Monitoring:
-
Monitor animal weight and general health status daily.
-
Collect blood samples at baseline and regular intervals to assess serum biomarkers (e.g., procollagen III, inflammatory markers).
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals.
-
Perfuse tissues with saline followed by 4% paraformaldehyde.
-
Harvest target organs (e.g., kidneys and surrounding retroperitoneal tissue, lungs, heart) for histological and biochemical analysis.
-
Protocol 2: Histological Assessment of Fibrosis
-
Tissue Processing:
-
Embed fixed tissues in paraffin.
-
Section tissues at 5 µm thickness.
-
-
Staining:
-
Masson's Trichrome Stain: To visualize collagen fibers (stain blue).
-
Sirius Red Stain: To specifically stain collagen (stains red) and can be quantified under polarized light.
-
-
Quantification:
-
Use digital image analysis software to quantify the fibrotic area as a percentage of the total tissue area.
-
Employ a semi-quantitative scoring system (e.g., Ashcroft score for pulmonary fibrosis) to grade the severity of fibrosis.
-
Protocol 3: Clinical Monitoring for Retroperitoneal Fibrosis
-
Baseline Assessment: Before initiating long-term this compound therapy, perform a baseline evaluation including:
-
Regular Monitoring (every 6 months):
-
Repeat abdominal and pelvic MRI or CT scan to look for the development of a retroperitoneal mass or ureteral obstruction.
-
Repeat echocardiogram to monitor for valvular thickening or regurgitation.
-
Monitor serum creatinine, ESR, and CRP.
-
-
Patient Education: Instruct patients to report any new symptoms such as flank or back pain, difficulty urinating, or shortness of breath immediately.
Data Presentation
Table 1: Potential Mitigating Agents for this compound-Induced Fibrosis
| Agent Class | Specific Agent (Example) | Mechanism of Action | Potential Efficacy (from related models) |
| 5-HT2 Receptor Antagonist | Ketanserin | Blocks 5-HT2A receptors, potentially inhibiting the initial signaling for fibroblast activation. | Reduced collagen deposition and pro-fibrotic gene expression in bleomycin-induced lung fibrosis models. |
| 5-HT2B Receptor Antagonist | SB204741 | Specifically blocks 5-HT2B receptors, a key target in methysergide's pro-fibrotic effects. | Diminished TGF-β1 induced collagen synthesis in cardiac fibroblasts and reduced right ventricular fibrosis in a pressure-overload mouse model. |
| TGF-β Receptor Inhibitor | GW788388 | Inhibits the TGF-β receptor kinase, blocking the downstream signaling cascade that leads to collagen production. | Reversal of chronic cardiac fibrosis and improved heart function in a model of Chagas' heart disease. |
Note: The efficacy data presented is from models of fibrosis not specifically induced by methysergide. These agents require validation in a dedicated methysergide-induced fibrosis model.
Visualizations
Caption: Signaling pathway of this compound-induced fibrosis.
Caption: Experimental workflow for mitigation studies.
References
- 1. acpjournals.org [acpjournals.org]
- 2. Fibrotic disorders associated with methysergide therapy for headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced retroperitoneal fibrosis: short aetiopathogenetic note, from the past times of ergot-derivatives large use to currently applied bio-pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.hsforum.com [journal.hsforum.com]
- 5. Methysergide-induced retroperitoneal fibrosis: successful outcome and two new laboratory features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methysergide-induced valvular heart disease: a report of 2 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Optimizing methysergide dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methysergide. The focus is on optimizing experimental dosages to achieve desired on-target effects while minimizing off-target adverse events, particularly fibrosis and cardiac valvulopathy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of methysergide and its major metabolite?
A1: Methysergide is a semi-synthetic ergot alkaloid that acts on multiple serotonin (5-HT) receptors. It functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and as a partial agonist at some 5-HT1 receptors. However, methysergide is a prodrug that is extensively metabolized in the liver to its primary active metabolite, methylergonovine. Methylergonovine has a different and more potent pharmacological profile, acting as a potent partial agonist at 5-HT2A and 5-HT2B receptors. Due to its high first-pass metabolism, plasma concentrations of methylergonovine are approximately 10 times higher than those of methysergide after oral administration.
Q2: What are the principal off-target effects of methysergide, and what is the underlying mechanism?
A2: The most significant off-target effects of long-term methysergide use are fibrotic conditions, including retroperitoneal fibrosis, pleuropulmonary fibrosis, and cardiac fibrosis.[1] A major concern is drug-induced valvular heart disease, which is mechanistically linked to the activation of the 5-HT2B receptor on cardiac valve interstitial cells by the active metabolite, methylergonovine.[2][3] This activation leads to the proliferation of fibroblasts and excessive extracellular matrix deposition, resulting in thickening and dysfunction of the heart valves.[2]
Q3: What is a typical clinical dosage for methysergide, and are there recommendations for minimizing off-target effects?
A3: The usual adult clinical dosage for the prophylaxis of migraine and cluster headaches is 4 to 8 mg per day, administered in divided doses with meals. To mitigate the risk of fibrosis, it is strongly recommended that continuous administration not exceed six months. A drug-free interval of at least 3 to 4 weeks must be implemented after each six-month course of treatment.
Q4: How can I translate clinical dosages to concentrations for in vitro experiments?
A4: Direct translation is complex due to factors like metabolism and tissue distribution. However, a starting point for in vitro studies can be derived from the receptor binding affinities and functional potencies of methysergide and its metabolite, methylergonovine. For instance, the IC50 of methysergide at the 5-HT2B receptor is approximately 1.4 nM, while the EC50 of methylergonovine for Gq-mediated calcium flux at the 5-HT2B receptor is around 31 nM.[2][4] It is crucial to test a range of concentrations around these values to establish a dose-response relationship for both on-target and off-target effects in your specific assay.
Troubleshooting Guides
Issue 1: Unexpected Fibroblast Activation in In Vitro Assays
Possible Cause: The active metabolite, methylergonovine, is a potent 5-HT2B receptor agonist, which can induce fibroblast-to-myofibroblast transition (FMT). Your cell culture may be expressing 5-HT2B receptors, leading to this off-target effect.
Troubleshooting Steps:
-
Confirm 5-HT2B Receptor Expression: Verify the expression of 5-HT2B receptors in your fibroblast cell line using techniques like RT-qPCR or western blotting.
-
Include a 5-HT2B Antagonist: As a negative control, co-incubate a subset of your methysergide-treated cells with a selective 5-HT2B receptor antagonist (e.g., SB206553) to see if it mitigates the fibrotic response.
-
Test Methylergonovine Directly: To confirm the role of the metabolite, perform parallel experiments with a dose-range of methylergonovine to observe its direct effect on fibroblast activation.
-
Monitor Fibrotic Markers: Quantify markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and collagen deposition to accurately assess the degree of fibroblast activation.
Issue 2: Inconsistent Results in Preclinical In Vivo Studies
Possible Cause: The complex pharmacology of methysergide and its metabolite, including variable metabolism rates between animals and even within the same animal over time, can lead to inconsistent results.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the plasma concentrations of both methysergide and methylergonovine in your animal model to understand the exposure levels.
-
Dose-Response Studies: Conduct thorough dose-response studies to establish a clear relationship between the administered dose of methysergide and the observed on-target and off-target effects in your model.
-
Monitor for Clinical Signs of Fibrosis: Regularly monitor animals for clinical signs associated with fibrosis, such as changes in breathing (pulmonary fibrosis) or edema (cardiac dysfunction).
-
Histopathological Analysis: At the end of the study, perform comprehensive histopathological analysis of target organs (e.g., heart, lungs, retroperitoneal space) to quantify the extent of fibrosis.
Data Presentation
Table 1: Receptor Binding and Functional Potency of Methysergide and Methylergonovine
| Compound | Receptor | Assay Type | Potency (nM) | Reference |
| Methysergide | 5-HT2B | Antagonist (IC50) | 1.4 | [4] |
| Methylergonovine | 5-HT2B | Agonist (EC50, Gq calcium flux) | 31 | [2] |
| 5-HT (Serotonin) | 5-HT2B | Agonist (EC50, Gq calcium flux) | 1.4 | [2] |
Table 2: Preclinical In Vivo Dose of Methysergide and Observed Cardiovascular Effects in Rabbits
| Dose (mg/kg, i.v.) | Effect on Heart Rate | Effect on Mean Arterial Blood Pressure | Reference |
| 0.1 - 5 | Dose-dependent reduction | Reduced only at the maximum dose | [5] |
Mandatory Visualizations
Caption: Metabolism of methysergide and its impact on the 5-HT2B receptor.
Caption: Workflow for assessing methysergide-induced fibrosis.
Caption: Logical workflow for optimizing methysergide dosage.
Experimental Protocols
Protocol 1: In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
Objective: To quantify the fibrotic potential of methysergide and its metabolite by measuring the differentiation of fibroblasts into myofibroblasts.
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast type)
-
Fibroblast growth medium
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TGF-β1 (positive control)
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Methysergide and methylergonovine
-
96-well imaging plates
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Fixation solution (e.g., 4% paraformaldehyde)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed primary human lung fibroblasts into a 96-well imaging plate at a density of approximately 3,000 cells/well and culture for 24 hours.[6]
-
Compound Treatment:
-
Replace the medium with a low-serum medium.
-
Add methysergide or methylergonovine across a range of concentrations (e.g., 8-point dose-response curve).
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1.25 ng/mL TGF-β1).[6]
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA per cell (normalized to the number of nuclei) to determine the extent of FMT.
-
Protocol 2: 5-HT2B Receptor Functional Assay (IP-One Assay)
Objective: To measure the agonist or antagonist activity of methysergide and methylergonovine at the human 5-HT2B receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2B receptor
-
Cell culture medium
-
IP-One assay kit (contains stimulation buffer, IP1-d2 conjugate, and anti-IP1 cryptate conjugate)
-
Serotonin (control agonist)
-
Methysergide and methylergonovine
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the 5-HT2B expressing CHO-K1 cells into a 384-well plate at a density of approximately 7,000 cells/well and culture overnight.[4]
-
Agonist Mode:
-
Add varying concentrations of methysergide or methylergonovine to the cells in the stimulation buffer.
-
Include a dose-response curve for serotonin as a positive control.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., methysergide).
-
Add a fixed concentration of serotonin (at its EC80) to stimulate the receptor.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.[4]
-
Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader and calculate the ratio of the emission at 665 nm to 620 nm. The signal is proportional to the amount of IP1 produced.
Protocol 3: Preclinical Echocardiography for Valvular Heart Disease in Rodents
Objective: To non-invasively assess drug-induced changes in heart valve morphology and function in a rodent model.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG and respiratory monitoring
-
Ultrasound gel
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rodent (e.g., mouse or rat) with isoflurane.
-
Place the animal in a supine position on the heating pad.
-
Remove chest hair using a depilatory cream.
-
Apply ultrasound gel to the chest.
-
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum to visualize the left ventricle, mitral valve, aortic valve, and aortic root.[7]
-
Parasternal Short-Axis (PSAX) View: Rotate the transducer 90 degrees from the PLAX view to obtain cross-sectional images of the ventricles and great vessels.
-
Apical Four-Chamber View: Position the transducer at the cardiac apex to visualize all four chambers and the atrioventricular valves.
-
-
Doppler Assessment:
-
Color Doppler: Apply color Doppler to the valves in the PLAX and apical views to detect and quantify any regurgitation. A regurgitant jet will appear as a turbulent, multicolored flow.
-
Pulsed-Wave (PW) and Continuous-Wave (CW) Doppler: Use PW and CW Doppler to measure blood flow velocities across the valves to assess for stenosis or regurgitation.
-
-
Measurements and Analysis:
-
Measure valve leaflet thickness from B-mode images.
-
Quantify the severity of any regurgitation using the regurgitant jet area and vena contracta width.
-
Measure pressure gradients across stenotic valves.
-
Assess overall cardiac function (e.g., ejection fraction, fractional shortening).
-
-
Longitudinal Monitoring: Repeat echocardiographic assessments at regular intervals throughout the chronic drug administration period to monitor for the progression of any valvular abnormalities.
References
- 1. Methysergide-induced heart disease: a case of multivalvular and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Effects of methysergide on some cardiovascular responses in the anaesthetized rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Deseril (Methysergide) Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving Deseril (methysergide).
Frequently Asked Questions (FAQs)
FAQ 1: My in vivo experiment with this compound shows unexpected fibrotic changes. Why is this occurring and how can I verify it?
Answer: Unexpected fibrotic tissue development is a significant and well-documented adverse effect associated with chronic methysergide administration.[1] This phenomenon is not typically caused by methysergide itself, but rather by its primary, more abundant metabolite, methylergometrine.[2][3] Methylergometrine acts as an agonist at the serotonin 5-HT2B receptor, and activation of this receptor is strongly linked to fibrotic conditions, including cardiac valvulopathy (heart valve fibrosis).[2][4][5] Therefore, if your experimental model allows for metabolism, the observed fibrosis is likely a result of this on-target, but undesirable, pathway activation by the metabolite.
These fibrotic changes have been reported in various tissues, and researchers should be vigilant for these outcomes in long-term studies.[6]
Data Presentation: Tissues Susceptible to Methysergide-Induced Fibrosis
| Tissue Type | Description of Fibrotic Effect | References |
| Retroperitoneal | Fibrous tissue proliferation in the retroperitoneal space, potentially encasing ureters. | [1][7][8] |
| Pleuropulmonary | Fibrosis affecting the pleura and underlying lung tissue. | [9][10] |
| Cardiac | Non-rheumatic fibrotic thickening of heart valves (aortic, mitral, tricuspid) and endocardium. | [9][10][11] |
Experimental Protocol: Histological Verification of Fibrosis using Masson's Trichrome Stain
This protocol allows for the differential staining of collagen (a hallmark of fibrosis) in tissue sections.
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 5 µm thick sections and mount them on positively charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Staining Procedure:
-
Mordant sections in Bouin's solution at 56°C for 1 hour.
-
Allow slides to cool and rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Rinse in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse briefly in deionized water and differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% and 100% ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red
-
Mandatory Visualization:
Caption: Pathway from this compound metabolism to 5-HT2B-mediated fibrosis.
FAQ 2: I am using this compound as a 5-HT2 antagonist, but my results suggest agonist activity. What is causing this discrepancy?
Answer: This is a common point of confusion arising from this compound's complex pharmacology. Two key factors contribute to these observations:
-
Metabolic Conversion: this compound (methysergide) is a prodrug that is rapidly and extensively converted to its active metabolite, methylergometrine.[2] This metabolite circulates at levels approximately 10 times higher than the parent drug and has a distinct receptor binding profile.[2]
-
Complex Receptor Profile: Both methysergide and methylergometrine have mixed pharmacological actions. Methysergide itself is an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors but also acts as a partial agonist at 5-HT1 receptors.[2][12] In contrast, its metabolite methylergometrine is a partial agonist at the 5-HT2A and 5-HT2B receptors.[2] Therefore, the net effect in your experiment will be a composite of the actions of both compounds, which can appear contradictory if you are assuming this compound is a simple, selective antagonist.
Data Presentation: Comparative Receptor Activity of Methysergide and its Metabolite
| Receptor Subtype | Methysergide Activity | Methylergometrine Activity | Potential Experimental Outcome |
| 5-HT1A | Partial Agonist[2] | Agonist | May influence neurotransmission unrelated to 5-HT2 blockade. |
| 5-HT1B/1D | Agonist[2] | Potent Agonist[2] | Contributes to vasoconstrictor effects; the basis for migraine efficacy.[3] |
| 5-HT2A | Antagonist[2] | Partial Agonist[2] | Psychedelic effects at high doses are attributed to the metabolite's agonist activity.[2] |
| 5-HT2B | Antagonist[2][4] | Partial Agonist[2][4] | The metabolite's agonist activity is the primary driver of fibrotic side effects.[4] |
| 5-HT2C | Antagonist[2][4] | (Varies) | Antagonism is linked to efficacy in migraine prevention.[4] |
| 5-HT7 | Antagonist[2] | (Varies) | May contribute to the overall pharmacological profile. |
Experimental Protocol: Ex Vivo Aortic Ring Functional Assay
This protocol can be used to functionally characterize the antagonist or agonist properties of this compound and its metabolites on vascular smooth muscle, which is rich in serotonin receptors.
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing K-H buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15 minutes.
-
-
Testing for Agonist Activity:
-
After equilibration, add cumulative concentrations of this compound (or methylergometrine) to the bath and record any contractile responses.
-
-
Testing for Antagonist Activity:
-
Induce a stable contraction with a known 5-HT receptor agonist (e.g., serotonin or a 5-HT2A agonist).
-
Once the contraction is stable, add increasing concentrations of this compound and record any relaxation (antagonism).
-
Alternatively, pre-incubate the tissue with this compound for 30 minutes before generating a cumulative concentration-response curve to the primary agonist. A rightward shift in the curve indicates competitive antagonism.[13]
-
Mandatory Visualization:
Caption: this compound is primarily converted to its active metabolite in vivo.
FAQ 3: My experiment yielded completely unexpected results. What is a logical workflow for troubleshooting?
Answer: Unexpected results are a common challenge in research.[14] When working with a complex compound like this compound, a systematic approach is crucial. Beyond standard experimental variables, consider factors specific to the drug's pharmacology. The workflow below provides a logical sequence to identify the potential source of the unexpected outcome.
Experimental Protocol: Drug Purity and Concentration Verification via HPLC
Before questioning biological mechanisms, verify the integrity of your experimental compound.
-
Standard Preparation:
-
Accurately weigh a certified reference standard of methysergide and dissolve it in an appropriate solvent (e.g., methanol/water mixture) to create a stock solution of known concentration.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Prepare your experimental this compound solution in the same manner as for your experiment. Dilute an aliquot to fall within the range of your calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 311 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Run the calibration standards to generate a standard curve (peak area vs. concentration).
-
Run your experimental sample.
-
Purity Check: Assess the chromatogram for unexpected peaks, which could indicate degradation or impurities.
-
Concentration Check: Use the standard curve to calculate the actual concentration of your experimental solution and compare it to the expected concentration.
-
Mandatory Visualization:
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Fibrotic disorders associated with methysergide therapy for headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methysergide - Wikipedia [en.wikipedia.org]
- 3. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Serotonin receptors: The reason behind your happiness | Protein Data Bank in Europe [ebi.ac.uk]
- 6. drugs.com [drugs.com]
- 7. Methysergide-induced retroperitoneal fibrosis: successful outcome and two new laboratory features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. journal.hsforum.com [journal.hsforum.com]
- 10. Methysergide-induced valvular heart disease: a report of 2 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methysergide-induced heart disease: a case of multivalvular and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What to do with unexpected research results - Baylor College of Medicine Blog Network [blogs.bcm.edu]
Stability of methysergide in different laboratory storage conditions
This technical support center provides guidance on the stability of methysergide under various laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of methysergide during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for methysergide?
Q2: How stable is methysergide in solution?
A2: There is limited direct data on the stability of methysergide in various solvents. However, a study on its active metabolite, methylergometrine, provides valuable insights. Methylergometrine solutions were found to be stable for at least 47 days when stored at 5°C and at room temperature in the dark.[3] Given the structural similarity, it is reasonable to infer that methysergide solutions may have comparable stability under these conditions. It is crucial to prepare fresh solutions for critical experiments and to store any stock solutions under refrigerated and light-protected conditions.
Q3: Is methysergide sensitive to light?
A3: Yes, like many ergot alkaloids, methysergide is expected to be light-sensitive.[4] It is critical to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[1][5] All handling of the compound and its solutions should be done under subdued light conditions whenever possible.
Q4: What is the impact of pH on methysergide stability?
A4: The stability of the related compound, methylergometrine, is known to be affected by pH, with degradation occurring under basic conditions.[3] Therefore, it is advisable to maintain methysergide solutions in neutral or slightly acidic buffers. If experiments require basic conditions, solutions should be prepared immediately before use and their use should be minimized to the shortest possible duration.
Q5: What are the potential degradation products of methysergide?
A5: Methysergide is a prodrug that is metabolized in vivo to methylergometrine.[6][7] While specific degradation pathways under laboratory conditions are not well-documented for methysergide, the degradation of the related compound methylergometrine can result in lumiergonovine I and II, lysergic acid, and iso-lysergic acid.[3] It is plausible that methysergide could degrade into similar compounds under harsh conditions (e.g., strong basic pH, high heat, or prolonged exposure to UV light).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of methysergide stock or working solution. | Prepare a fresh stock solution from solid methysergide. Ensure proper storage of the new stock solution (refrigerated, protected from light). If possible, analyze the old stock solution by HPLC to check for degradation products. |
| Change in color or appearance of methysergide solution | Degradation of the compound. | Discard the solution immediately. Review storage and handling procedures to ensure they align with best practices (protection from light, appropriate temperature, use of fresh solvents). |
| Loss of compound potency over time | Instability in the chosen solvent or storage conditions. | Consider performing a small-scale stability study in the solvent system you are using. If the solvent is the issue, explore alternative, more stable solvent systems. For long-term experiments, consider preparing fresh solutions more frequently. |
Data on Related Compound Stability
The following table summarizes the stability data for methylergometrine, the active metabolite of methysergide. This data can be used as a proxy to guide the handling and storage of methysergide.
| Compound | Storage Condition | Duration | Stability | Reference |
| Methylergometrine (0.05 mg/mL oral solution) | 5°C, protected from light | 47 days | At least 96% of the initial concentration remained. No significant change in pH or color. | [3] |
| Methylergometrine (0.05 mg/mL oral solution) | Room temperature, protected from light | 47 days | At least 96% of the initial concentration remained. No significant change in pH or color. | [3] |
| Methylergometrine | Basic conditions | Not specified | Undergoes degradation. | [3] |
| Methylergometrine | Dry heat (50°C) | Not specified | Undergoes degradation. | [3] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of methysergide in a solution using HPLC.[8][9]
Objective: To quantify the concentration of methysergide over time under specific storage conditions.
Materials:
-
Methysergide reference standard
-
HPLC-grade solvent for dissolution (e.g., methanol, acetonitrile, or a suitable buffer)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer like ammonium carbonate)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of methysergide reference standard in the chosen solvent to prepare a stock solution of known concentration.
-
Preparation of Stability Samples: Aliquot the stock solution into several amber vials.
-
Storage: Store the vials under the desired conditions (e.g., 4°C, room temperature, 30°C) and protect them from light.
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).
-
HPLC Analysis:
-
At each time point, take a vial from storage.
-
Prepare a calibration curve using freshly prepared standards of methysergide.
-
Inject the stored sample and the calibration standards onto the HPLC system.
-
Use a suitable mobile phase composition and flow rate to achieve good separation of the methysergide peak from any potential degradation products.
-
Monitor the elution profile at a wavelength where methysergide has maximum absorbance.
-
-
Data Analysis:
-
Calculate the concentration of methysergide in the stored sample at each time point by comparing its peak area to the calibration curve.
-
Plot the concentration of methysergide as a percentage of the initial concentration versus time.
-
Observe the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for a methysergide stability study.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. Methysergide - Wikipedia [en.wikipedia.org]
- 7. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Identifying and minimizing confounding variables in methysergide research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding variables in methysergide research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of methysergide?
Methysergide is a semi-synthetic ergot alkaloid.[1][2][3] Its therapeutic effects, particularly in the prevention of migraine and cluster headaches, were historically attributed to its potent antagonism of serotonin (5-HT) receptors, especially the 5-HT2 receptor subfamily.[4][5] It was believed to inhibit the effects of serotonin on blood vessels and gastrointestinal smooth muscle.[1][4] However, it is now understood that methysergide is a prodrug that is extensively metabolized into its major active metabolite, methylergometrine.[4][6][7] This metabolite has a different and broader pharmacological profile, which significantly contributes to the overall effects observed.[4][7]
Q2: What is the significance of methysergide's metabolism to methylergometrine?
The conversion of methysergide to methylergometrine is a critical confounding variable in research. Methysergide undergoes high first-pass metabolism, resulting in plasma levels of methylergometrine that are approximately 10-fold higher than the parent drug.[4][8] Methylergometrine has a longer elimination half-life than methysergide.[4][8] While methysergide acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, methylergometrine is a partial agonist at 5-HT2A and 5-HT2B receptors.[4] This opposing action at key receptors can lead to complex and sometimes contradictory experimental results.
Q3: What are the key receptor targets of methysergide and its active metabolite?
Methysergide and methylergometrine interact with a wide range of receptors, making receptor promiscuity a significant confounding factor. Their binding profiles include various serotonin (5-HT) receptor subtypes and adrenergic receptors.[4]
Data Presentation: Receptor Binding Profiles
Table 1: Receptor Binding Profile of Methysergide
| Receptor Family | Receptor Subtype | Action | Affinity (Ki in nM) |
| Serotonin | 5-HT1A | Partial Agonist | 7.51 |
| Serotonin | 5-HT1B | Agonist | - |
| Serotonin | 5-HT1D | Agonist | - |
| Serotonin | 5-HT1E | Agonist | - |
| Serotonin | 5-HT1F | Agonist | - |
| Serotonin | 5-HT2A | Antagonist | - |
| Serotonin | 5-HT2B | Antagonist | - |
| Serotonin | 5-HT2C | Antagonist | - |
| Serotonin | 5-HT5A | - | - |
| Serotonin | 5-HT6 | Antagonist | 6.80 |
| Serotonin | 5-HT7 | Antagonist | - |
| Adrenergic | α2A | - | - |
| Adrenergic | α2B | - | - |
| Adrenergic | α2C | - | - |
Data compiled from various sources.[2][4] Note: A hyphen (-) indicates that the specific action or affinity value was not consistently reported in the reviewed literature.
Table 2: Receptor Binding Profile of Methylergometrine
| Receptor Family | Receptor Subtype | Action |
| Serotonin | 5-HT1 Subfamily | Agonist |
| Serotonin | 5-HT2A | Partial Agonist |
| Serotonin | 5-HT2B | Partial Agonist |
| Serotonin | 5-HT2C | Agonist |
| Dopamine | D2-like | Activity |
Data compiled from various sources.[4][7] Note: Methylergometrine is considered a non-selective agonist of most serotonin receptors.[4]
Troubleshooting Guides
Issue 1: Inconsistent or contradictory results in functional assays.
-
Possible Cause: The opposing effects of methysergide and its active metabolite, methylergometrine, at the same receptor (e.g., 5-HT2B). Methysergide is an antagonist, while methylergometrine is a partial agonist.[4] The observed functional outcome will depend on the relative concentrations of the two compounds and the specific cellular context.
-
Troubleshooting Steps:
-
Metabolite Analysis: Whenever possible, measure the concentrations of both methysergide and methylergometrine in your experimental system (e.g., cell culture media, plasma).
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Use the Active Metabolite: Consider running parallel experiments using methylergometrine alone to dissect its specific contribution to the observed effects.
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Cell Line Selection: Be aware of the metabolic capacity of your chosen cell lines. Some cell lines may have higher or lower expression of the enzymes responsible for metabolizing methysergide.
-
Issue 2: Off-target effects observed that are not consistent with known serotonergic signaling.
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Possible Cause: Methysergide and methylergometrine bind to a variety of non-serotonergic receptors, including adrenergic receptors.[4] Additionally, methylergometrine has dopaminergic activity.[7]
-
Troubleshooting Steps:
-
Receptor Knockout/Knockdown: Utilize cell lines or animal models with specific receptors of interest knocked out or knocked down to confirm the on-target effects.
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Selective Antagonists: Employ selective antagonists for suspected off-target receptors (e.g., alpha-adrenergic antagonists) to block these confounding effects.
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Dose-Response Curves: Generate comprehensive dose-response curves. Off-target effects may only become apparent at higher concentrations.
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Issue 3: Variability in experimental results between different studies or laboratories.
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Possible Cause: Differences in experimental conditions that can affect the metabolism of methysergide, such as incubation time, temperature, and the specific formulation of methysergide used.
-
Troubleshooting Steps:
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Standardized Protocols: Adhere to a strictly standardized experimental protocol, including the source and batch of methysergide.
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Detailed Reporting: When publishing results, provide detailed information about the experimental conditions to allow for better comparison and replication.
-
Cross-Validation: If possible, cross-validate key findings using alternative compounds with a more selective receptor profile.
-
Experimental Protocols
Protocol 1: In Vitro Assessment of Methysergide and Methylergometrine Activity at 5-HT2B Receptors
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Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2B receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
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Assay Preparation: Seed cells in a 96-well plate and grow to 80-90% confluency. The day before the assay, replace the growth medium with serum-free medium.
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Compound Preparation: Prepare stock solutions of methysergide and methylergometrine in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in assay buffer.
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Functional Assay (e.g., Calcium Mobilization):
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Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
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Use a fluorescence plate reader to measure baseline fluorescence.
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Add the diluted compounds to the wells.
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To assess antagonistic activity, pre-incubate the cells with methysergide before adding a known 5-HT2B agonist (e.g., serotonin).
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To assess agonistic activity, add methylergometrine directly to the cells.
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Measure the change in fluorescence over time.
-
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Mandatory Visualizations
Caption: Metabolic conversion of methysergide and differential receptor activity.
Caption: Troubleshooting workflow for inconsistent results in methysergide research.
References
- 1. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methysergide [drugcentral.org]
- 3. Methysergide [medbox.iiab.me]
- 4. Methysergide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of Preclinical Deseril (Methysergide) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The goal is to enhance the translational relevance of preclinical studies involving Deseril (methysergide), a serotonin receptor modulator historically used for migraine prophylaxis.[1][2]
Section 1: FAQs - General Translational Challenges
This section addresses common questions about why preclinical findings may not translate to clinical outcomes, with a focus on migraine research and serotonin modulators.
Q1: What is this compound (methysergide) and why is translational relevance a particular challenge for this compound?
A1: this compound is a brand name for methysergide, a semi-synthetic ergot alkaloid.[1][2] It functions as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, and as an agonist at 5-HT1 receptors.[1][3] A primary challenge for translational relevance is that methysergide is a prodrug, extensively metabolized into methylergometrine in humans during first-pass metabolism.[3][4][5] This active metabolite has a different receptor profile, notably acting as a partial agonist at 5-HT2A and 5-HT2B receptors, and circulates at concentrations up to 10 times higher than the parent drug.[3][5] Preclinical studies must account for the activity of both compounds to accurately predict human responses.[6] Furthermore, chronic use has been associated with serious fibrotic side effects, such as retroperitoneal and cardiac valve fibrosis, likely linked to 5-HT2B receptor agonism, a critical translational safety concern.[3][7]
Q2: Why do many preclinical migraine studies fail to translate to clinical efficacy?
A2: The failure to translate often stems from several factors:
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Model Limitations: Animal models cannot fully replicate the human experience of migraine, which includes complex sensory and affective components.[8][9] Models often focus on specific endpoints like trigeminal nociception or allodynia, which only represent parts of the migraine phenotype.[10][11]
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Species Differences: Pharmacokinetic and pharmacodynamic properties of drugs can vary significantly between rodents and humans.[12] For methysergide, the metabolic conversion to methylergometrine and the subsequent effects must be characterized in the chosen animal model.[6]
-
Experimental Design: A lack of rigor in preclinical study design, including insufficient sample sizes, lack of randomization, and selection bias, can lead to unreliable findings.[12][13][14]
-
Complexity of Migraine Pathophysiology: Migraine is a heterogeneous disorder involving multiple pathways, including the trigeminovascular system and neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[15][16] Preclinical models may not capture the full complexity or the specific mechanisms relevant to a diverse patient population.[16]
Q3: What are the "3Rs" in preclinical research and why are they important for translational success?
A3: The 3Rs stand for Replacement, Reduction, and Refinement .[17] They are ethical guidelines that also enhance scientific validity and translational potential.
-
Replacement: Using non-animal methods like in-vitro assays or computational modeling whenever possible.[17]
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.
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Refinement: Minimizing animal suffering and distress through improved housing, handling, and experimental procedures.[17] Adhering to the 3Rs improves the quality of data by reducing stress-induced variability in animals, which is a major confounding factor, thereby increasing the reliability and reproducibility of the results.[17]
Section 2: Troubleshooting Guide - Experimental Models & Protocols
This section provides guidance on specific issues encountered when using common preclinical migraine models.
Q1: My results in the nitroglycerin (NTG)-induced migraine model are highly variable. What can I do?
A1: High variability in the NTG model is a common issue. Consider the following troubleshooting steps:
-
Standardize Procedures: Ensure consistent NTG dose (typically 1-15 mg/kg), route of administration, and timing of behavioral assessments.[10] Acute NTG administration is known to induce mechanical allodynia for up to 4 hours in rodents.[10][18]
-
Control Environmental Factors: Migraine-like behaviors are sensitive to light and sound. Conduct behavioral tests in a quiet, dedicated room with controlled lighting to minimize stress and variability.
-
Refine Behavioral Endpoints: Assess a constellation of behaviors, not just one. Use the rodent grimace scale to measure non-evoked pain and assess periorbital mechanical allodynia with von Frey filaments using a standardized method like the "up-down" technique.[8][19]
-
Consider Animal Characteristics: Factors like age, sex, and strain can influence outcomes. Migraine is more prevalent in females, and preclinical studies suggest CGRP may elicit female-selective pain responses, making sex a critical biological variable to consider.[20]
Q2: How do I choose the most appropriate preclinical model for studying a 5-HT modulator like this compound?
A2: The choice depends on your research question.
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For Efficacy/Mechanism: Models that activate the trigeminovascular system are highly relevant.[14] The NTG-induced sensitization model is well-established and responsive to existing migraine therapies like triptans.[10] Direct electrical or chemical (e.g., "inflammatory soup") stimulation of the dura mater allows for precise activation of trigeminal nociceptors.[10][11]
-
For Chronic Migraine: Repetitive administration of inflammatory agents or NTG can be used to model the transition from episodic to chronic migraine-like pain states.[10][18]
-
For Genetic Links: For exploring specific genetic contributions, knock-in (KI) mouse models of Familial Hemiplegic Migraine (FHM) can be valuable, although their phenotypes may differ from common migraine.[11][18]
Key Experimental Protocol: Periorbital Mechanical Allodynia Assessment
This protocol describes how to measure tactile sensitivity, a key endpoint in many preclinical migraine models.[19]
-
Acclimation: Place the animal in a testing chamber with a mesh floor for at least 15-30 minutes before testing to allow for acclimation.
-
Filament Application: Use a set of calibrated von Frey filaments (e.g., ranging from 0.008g to 2.0g). Begin with a mid-range filament (e.g., 0.4g). Apply the filament perpendicularly to the skin in the periorbital region (near the eye) until it just begins to bend. Hold for 3-5 seconds.[19]
-
Response Assessment: A positive response is defined as a brisk head withdrawal, head shaking, or wiping the face with the forepaw.[19]
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Threshold Determination: Use the "up-down" method to determine the 50% withdrawal threshold. If a positive response occurs, test with the next lighter filament. If no response occurs, test with the next heavier filament. Continue this pattern for several trials after the first response change to accurately calculate the threshold.
Section 3: Troubleshooting Guide - Pharmacokinetics & Target Engagement
Q1: How should I determine the correct dose of this compound for my animal study to ensure translational relevance?
A1: Dosing should be based on achieving relevant target engagement and exposure levels, not just a simple dose conversion from humans.
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Account for the Active Metabolite: Since methysergide is a prodrug, it's crucial to measure plasma concentrations of both methysergide and its active metabolite, methylergometrine, in your animal model.[3][5][6] The goal is to achieve an exposure (AUC) of methylergometrine that is comparable to that seen in humans, as it is likely a major contributor to the drug's effect.[4][5]
-
Conduct Pilot PK Studies: Run a pilot pharmacokinetic (PK) study in your chosen species (e.g., rat, mouse) to determine the bioavailability, half-life, and metabolic ratio of methysergide to methylergometrine after oral administration.[21] Human oral bioavailability of methysergide is low (~13%) due to high first-pass metabolism.[5]
-
Use Target Engagement Biomarkers: A translatable dose should demonstrate engagement with the intended serotonin receptors in the target tissue (e.g., trigeminal ganglia, brain).
Q2: How can I confirm that this compound is engaging its serotonin receptor targets in my preclinical model?
A2: Confirming target engagement is a critical step to bridge preclinical and clinical studies.[22]
-
Ex Vivo Receptor Occupancy: After dosing, collect tissue (e.g., brain, trigeminal ganglia) and perform receptor binding assays using radioligands for the target receptors (e.g., 5-HT2A, 5-HT2B) to measure the degree of receptor occupancy by the drug and its metabolite.
-
Pharmacodynamic (PD) Biomarkers: Measure downstream signaling changes that are known to be modulated by the target receptors. For example, since 5-HT2 receptors couple to Gq proteins and activate phospholipase C, you could measure changes in downstream second messengers in relevant tissues.[23][24][25]
-
Functional Assays: Use in-vitro assays (e.g., on cultured trigeminal neurons) to confirm that concentrations of methysergide and methylergometrine achieved in vivo are sufficient to modulate neuronal activity (e.g., inhibit CGRP release).[26][27]
Section 4: Data Presentation & Visualization
Reference Data Tables
Table 1: Receptor Binding Profile of Methysergide This table summarizes the receptor interactions of methysergide. Note that its primary metabolite, methylergometrine, has a different profile, particularly agonism at 5-HT2A/2B receptors.[3]
| Receptor Family | Specific Receptor | Action of Methysergide | Translational Relevance/Concern |
| Serotonin (5-HT) | 5-HT1A, 1B, 1D, 1E, 1F | Agonist / Partial Agonist[1][3] | Potential therapeutic mechanism for migraine.[4] |
| 5-HT2A, 5-HT2C | Antagonist[3][4] | Antagonism may contribute to prophylactic effects. | |
| 5-HT2B | Antagonist[3][4] | CRITICAL: The metabolite methylergometrine is a partial agonist , linked to risk of cardiac valvulopathy and fibrosis.[3][23] | |
| 5-HT7 | Antagonist[3][4] | Potential role in craniovascular effects.[4] | |
| Adrenergic | α2A, α2B, α2C | Interacts[3] | Potential for off-target cardiovascular effects. |
Table 2: Comparative Pharmacokinetics of Methysergide in Humans Data from oral vs. intravenous administration in healthy male subjects.[5]
| Parameter | Route | Methysergide | Methylergometrine (Metabolite) | Key Translational Insight |
| Systemic Availability | Oral | ~13% | - | High first-pass metabolism is a key feature.[5] |
| AUC Ratio (Metabolite/Parent) | Oral | - | >10x | The active metabolite is the dominant species in circulation after oral dosing.[5] |
| Elimination Half-life (t½) | Oral | ~62 min | ~223 min | The metabolite has a significantly longer half-life, leading to prolonged exposure.[5] |
Mandatory Visualizations
Diagram 1: Translational Workflow for Preclinical Migraine Studies
This diagram outlines a logical workflow to improve the probability of translational success.
Diagram 2: Simplified 5-HT2B Receptor Signaling Pathway
This pathway is critical due to its association with the fibrotic side effects of methysergide's active metabolite.[3][24]
Diagram 3: CGRP Signaling in the Trigeminal System
This diagram illustrates the key role of CGRP in migraine pathophysiology, a pathway that can be modulated by serotonin systems.[15][28]
References
- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. Methysergide - Wikipedia [en.wikipedia.org]
- 4. ihs-headache.org [ihs-headache.org]
- 5. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. youtube.com [youtube.com]
- 9. Headache Medicine Grand Challenge: Headache: A New Frontier, A New Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. scienceofmigraine.com [scienceofmigraine.com]
- 16. Revolutionizing migraine management: advances and challenges in CGRP-targeted therapies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biobostonconsulting.com [biobostonconsulting.com]
- 18. Migraine: Experimental Models and Novel Therapeutic Approaches [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. medrxiv.org [medrxiv.org]
- 21. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 22. alliedacademies.org [alliedacademies.org]
- 23. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biomarkers of Migraine: An Integrated Evaluation of Preclinical and Clinical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Experimental Reproducibility with Deseril: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deseril (methysergide) in experimental settings. Our aim is to enhance reproducibility by providing detailed protocols, troubleshooting advice, and a deeper understanding of the compound's pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, with the active ingredient methysergide, is a semi-synthetic ergot alkaloid.[1] It functions primarily as a serotonin (5-HT) receptor antagonist, particularly at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] However, its pharmacological profile is complex, as it also exhibits partial agonist activity at other 5-HT receptors.[1]
Q2: Is this compound a prodrug? How does this affect its activity?
A2: Yes, this compound is a prodrug that is metabolized in the body to its major active metabolite, methylergonovine.[2] This metabolite has a different receptor binding profile than the parent compound and is a potent agonist at 5-HT1B and 5-HT1D receptors.[2] This dual antagonist and agonist profile can lead to complex and sometimes unexpected experimental outcomes.
Q3: What are the known off-target effects of this compound?
A3: Due to its ergot alkaloid structure, this compound and its metabolite can interact with a range of other receptors, including adrenergic and dopaminergic receptors.[3] These off-target effects can contribute to a lack of specificity in experiments and should be carefully considered when interpreting results.
Q4: Why has this compound been withdrawn from some markets?
A4: this compound has been withdrawn or its use restricted in several countries due to safety concerns, most notably the risk of retroperitoneal and pleuropulmonary fibrosis with long-term use.[1][4] While these effects are associated with chronic clinical use, researchers should be aware of the compound's potential toxicities.
Q5: How can I ensure the quality and purity of my this compound compound?
A5: It is crucial to source this compound from a reputable chemical supplier that provides a certificate of analysis (CoA) detailing the compound's purity and identity. Impurities or degradation of the compound can be a significant source of experimental variability.
Troubleshooting Guide
Issue 1: Unexpected or paradoxical results in my in vivo experiment.
-
Potential Cause: The observed effect may be due to the in vivo conversion of this compound to its active metabolite, methylergonovine, which has agonist properties at certain serotonin receptors.[2] Alternatively, off-target effects at adrenergic or dopaminergic receptors could be responsible.
-
Troubleshooting Steps:
-
Conduct a dose-response study: The paradoxical effect might be dose-dependent. A thorough dose-response curve can help identify a therapeutic window where the desired on-target effect is observed.
-
Use a structurally different antagonist: To confirm that the primary observed effect is due to 5-HT2 receptor antagonism, repeat the experiment with a different, more selective 5-HT2 antagonist.
-
Measure metabolite levels: If possible, use analytical techniques to measure the plasma or tissue concentrations of both methysergide and methylergonovine to correlate with the observed effects.
-
Issue 2: Lack of a discernible effect in my cell-based assay.
-
Potential Cause: The cell line used may not express the target 5-HT receptor at a sufficient density. Alternatively, the incubation time or concentration of this compound may be suboptimal.
-
Troubleshooting Steps:
-
Confirm receptor expression: Use techniques like qPCR, Western blot, or immunocytochemistry to verify the expression of the target 5-HT receptor in your cell line.
-
Optimize experimental conditions: Perform a concentration-response curve and a time-course experiment to determine the optimal concentration and incubation time for this compound in your specific assay.
-
Check compound stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment.
-
Issue 3: High variability and poor reproducibility between experiments.
-
Potential Cause: Inconsistent experimental protocols, variability in cell culture conditions (e.g., passage number, confluency), or instability of the this compound solution can all contribute to poor reproducibility.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that all experimental parameters, including cell seeding density, treatment times, and reagent concentrations, are kept consistent between experiments.
-
Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a validated stock solution to avoid degradation.
-
Implement quality control measures: Regularly check the health and viability of your cells and monitor the performance of your assays with appropriate positive and negative controls.
-
Data Presentation
Table 1: Receptor Binding Profile of this compound (Methysergide) and its Active Metabolite (Methylergonovine)
| Receptor | This compound (Methysergide) Affinity (Ki, nM) | This compound (Methysergide) Action | Methylergonovine Affinity (Ki, nM) | Methylergonovine Action |
| 5-HT1A | 1.8 | Agonist | 3.1 | Agonist |
| 5-HT1B | 10 | Antagonist | 0.9 | Agonist |
| 5-HT1D | 4.5 | Antagonist | 0.7 | Agonist |
| 5-HT2A | 0.4 | Antagonist | 2.5 | Antagonist |
| 5-HT2B | 1.2 | Antagonist | 1.1 | Agonist |
| 5-HT2C | 0.9 | Antagonist | 5.0 | Antagonist |
| Dopamine D2 | 3.5 | Antagonist | 8.0 | Antagonist |
| Adrenergic α1 | 2.0 | Antagonist | 6.3 | Antagonist |
Note: Ki values are approximate and can vary between different studies and experimental conditions. This table is a composite representation from multiple sources.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol provides a method to determine the binding affinity of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, 0.1% BSA, pH 7.4)
-
[3H]-Ketanserin (radioligand)
-
This compound (methysergide)
-
Non-specific binding control (e.g., Mianserin)
-
Scintillation cocktail and vials
-
Microplate harvester and filter mats
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-5HT2A cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a BCA or Bradford assay.
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control (10 µM Mianserin), or 50 µL of this compound dilution.
-
Add 50 µL of [3H]-Ketanserin (final concentration ~0.5 nM) to all wells.
-
Add 100 µL of the membrane preparation (10-20 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Harvesting and Counting:
-
Harvest the plate contents onto GF/B filter mats using a microplate harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Serotonin signaling and this compound's dual action.
Caption: Workflow for enhancing experimental reproducibility.
References
Technical Support Center: Managing Adverse Effects of Methysergide in Animal Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methysergide in animal experiments. The information is designed to help anticipate, recognize, and manage potential adverse effects, ensuring animal welfare and the integrity of research data.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of methysergide observed in animal subjects?
A1: The most frequently reported adverse effects in animal models include fibrotic tissue changes, particularly with long-term administration. Acute effects can include behavioral changes, gastrointestinal disturbances, and signs of serotonin syndrome.
Q2: How does methysergide induce fibrosis?
A2: Methysergide and its metabolite, methylergonovine, can act as agonists at serotonin 5-HT2B receptors.[1][2] Activation of these receptors on fibroblasts can stimulate their differentiation into myofibroblasts, leading to excessive collagen and extracellular matrix deposition, which results in fibrosis.[2][3]
Q3: What is the primary active metabolite of methysergide and how does it contribute to its effects?
A3: Methysergide is extensively metabolized to methylergonovine, which is considered a major active metabolite.[4] Methylergonovine is a potent vasoconstrictor and has a complex pharmacology, including activity at various serotonin receptors that may contribute to both the therapeutic and adverse effects of methysergide.[4]
Q4: Are there specific clinical signs of acute toxicity to watch for after methysergide administration?
A4: Yes, researchers should monitor for signs of acute toxicity, which can include agitation, tremors, tachycardia (increased heart rate), and changes in behavior such as increased head-twitching in rodents.[5] In severe cases, signs of serotonin syndrome may appear.
Troubleshooting Guides
Issue 1: Animal exhibits signs of acute distress immediately after dosing.
-
Question: An animal is showing signs of agitation, tremors, and rapid breathing shortly after methysergide administration. What should I do?
-
Answer: These signs may indicate an acute adverse reaction or the onset of serotonin syndrome.
-
Immediate Action:
-
Stop the experiment for that animal: Do not administer any further substances.
-
Provide supportive care: Ensure the animal is in a quiet, comfortable environment. Monitor its breathing and heart rate.
-
Consult a veterinarian: Immediate veterinary consultation is crucial for appropriate treatment, which may include sedatives or serotonin antagonists like cyproheptadine.[1][6]
-
-
Troubleshooting the Protocol:
-
Review the dose: Ensure the correct dose was calculated and administered. An unexpectedly high dose can lead to acute toxicity.
-
Check the administration route and vehicle: Ensure the administration was performed correctly and that the vehicle is not causing an adverse reaction.[7][8]
-
Consider a dose-response study: If the dose is within the expected range, a pilot study with lower doses may be necessary to determine the animal's tolerance.
-
-
Issue 2: Observing unexpected behavioral changes during the study.
-
Question: Rodents treated with methysergide are showing increased head-twitching and altered social interaction. Is this a known side effect?
-
Answer: Yes, methysergide can influence the central nervous system and lead to behavioral changes.
-
Possible Causes:
-
Serotonergic activity: Methysergide's interaction with serotonin receptors in the brain can alter behavior.
-
Dose-dependent effects: The intensity of behavioral changes may be related to the dose administered.
-
-
Recommendations:
-
Systematic behavioral scoring: Use a standardized behavioral scoring system to quantify the changes observed.
-
Control groups: Ensure you have appropriate vehicle-only control groups to differentiate drug effects from other experimental stressors.
-
Literature review: Consult literature for expected behavioral effects of methysergide in your specific animal model and experimental paradigm.
-
-
Issue 3: Suspected gastrointestinal side effects.
-
Question: Animals are showing signs of diarrhea, decreased food intake, and weight loss. Could this be related to methysergide?
-
Answer: Yes, gastrointestinal disturbances can be a side effect of methysergide.
-
Monitoring and Management:
-
Monitor food and water intake and body weight daily: This will help quantify the severity of the effect.
-
Provide palatable and easily digestible food: This can help encourage eating.
-
Ensure adequate hydration: Monitor for signs of dehydration and provide supplemental fluids if necessary, under veterinary guidance.
-
Stool consistency: Record stool consistency to track the severity of diarrhea.
-
-
Protocol Adjustment:
-
Fractionated dosing: Consider splitting the daily dose into two or more administrations to reduce peak plasma concentrations and potentially lessen gastrointestinal irritation.
-
Route of administration: If using oral gavage, ensure the technique is refined to minimize stress, which can exacerbate gastrointestinal issues.[7]
-
-
Quantitative Data Summary
Table 1: Acute Toxicity of Methysergide
| Animal Species | Route of Administration | LD50 Value | Citation |
| Rat | Oral | 2100 mg/kg | [9] |
| Mouse | Not Found | Not Found | |
| Dog | Not Found | Not Found |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
Protocol 1: Induction of Fibrosis with Methysergide in Rats
This protocol is a general guideline and should be adapted based on experimental goals and institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Methysergide Preparation: Dissolve methysergide maleate in a suitable vehicle (e.g., sterile water or saline). The concentration should be calculated to deliver the desired dose in a volume appropriate for the chosen route of administration.[7]
-
Administration:
-
Route: Oral gavage or intraperitoneal injection are common routes.
-
Dosage: Dosages can range from 1 to 10 mg/kg/day, based on previous studies and experimental objectives.
-
Duration: Chronic administration for 4 to 12 weeks is typically required to induce significant fibrosis.[10]
-
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity, changes in behavior, and overall well-being.
-
Weekly: Record body weight.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals according to approved protocols.
-
Collect target organs (e.g., heart, lungs, kidneys, retroperitoneal tissue) for histological analysis.
-
Protocol 2: Histological Assessment of Fibrosis
-
Tissue Processing:
-
Fix collected tissues in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness.
-
-
Staining:
-
Masson's Trichrome Stain: This is a common method to visualize collagen fibers (which stain blue), allowing for the assessment of fibrosis.[11]
-
Picrosirius Red Stain: This stain specifically visualizes collagen (staining red or yellow/orange under polarized light) and is useful for quantifying collagen content.[2][12]
-
-
Quantification:
-
Semi-quantitative scoring: A pathologist can score the degree of fibrosis based on a standardized scale (e.g., 0 = no fibrosis, 1 = mild, 2 = moderate, 3 = severe).[13]
-
Quantitative image analysis: Use image analysis software to measure the percentage of the tissue area that is positively stained for collagen.[13]
-
Visualizations
Caption: Signaling pathway of methysergide-induced fibrosis.
Caption: Experimental workflow with integrated troubleshooting logic.
References
- 1. Serotonin Syndrome | Iowa Veterinary Specialties [iowaveterinaryspecialties.com]
- 2. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 3. Non-invasive assessment of liver fibrosis in a rat model: shear wave elasticity imaging versus real-time elastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kingsdale.com [kingsdale.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Establishment of a Standardized Liver Fibrosis Model with Different Pathological Stages in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models of Intestinal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Vivo Quantification of Liver Stiffness in a Rat Model of Hepatic Fibrosis with Acoustic Radiation Force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Deseril (Methysergide) and Other Ergot Alkaloids for Migraine Prophylaxis and Acute Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Deseril (methysergide) and other prominent ergot alkaloids, namely ergotamine and dihydroergotamine, in the context of migraine management. The analysis is supported by a review of clinical trial data, receptor binding affinities, and detailed experimental protocols. This document aims to be a valuable resource for researchers and professionals involved in the development of novel therapeutics for migraine.
Executive Summary
Ergot alkaloids have long been a cornerstone in the treatment of migraine, both for acute attacks and prophylactic therapy. Methysergide, historically marketed as this compound, was a notable prophylactic agent, while ergotamine and dihydroergotamine are primarily used for acute treatment. Their therapeutic effects are largely mediated through their interaction with serotonin (5-HT) receptors, although their broad receptor affinity profile also contributes to their side effects.[1][2][3][4] This guide delves into a comparative analysis of their clinical efficacy, receptor binding profiles, and the experimental methodologies used to characterize these compounds.
Comparative Efficacy: Clinical Trial Data
The clinical efficacy of methysergide, ergotamine, and dihydroergotamine has been evaluated in numerous studies, often in comparison to placebo and newer classes of drugs like triptans.
Prophylactic Treatment of Migraine
Methysergide has demonstrated effectiveness in the prevention of migraine attacks. In a clinical trial involving 87 patients with frequent and severe migraines, 50.6% of patients reported excellent or good results with methysergide treatment.[5] Another study comparing five different serotonin antagonists found methysergide to be the most effective, with 20% of treated patients becoming headache-free and an additional 44% experiencing more than a 50% improvement.[6]
Acute Migraine Treatment
Ergotamine and dihydroergotamine are primarily used for aborting acute migraine attacks. Their efficacy is often compared to triptans.
Key Findings:
-
Oral ergotamine has been shown to be superior to placebo in several trials.[6] However, in direct comparisons, oral triptans like sumatriptan, eletriptan, and rizatriptan have demonstrated superior headache relief at 2 hours compared to oral ergotamine combined with caffeine.[7][8]
-
Rectal administration of ergotamine appears to be more effective than oral formulations, with one study showing a 73% headache relief rate for rectal ergotamine compared to 63% for rectal sumatriptan.[9]
-
Dihydroergotamine (DHE) is available in various formulations. Intranasal DHE has been found to be superior to placebo but less effective than subcutaneous and intranasal sumatriptan.[9]
-
A significant advantage of ergot alkaloids over triptans is a lower incidence of headache recurrence.[7][8]
Table 1: Comparative Efficacy of Ergot Alkaloids and Triptans in Acute Migraine Treatment
| Drug and Formulation | Headache Relief (HR) at 2 hours | Recurrence Rate | Source |
| Oral Ergotamine (2mg) + Caffeine (200mg) | 48% | 30% | [7][8] |
| Oral Sumatriptan (100mg) | 66% | 41% | [7][8] |
| Oral Eletriptan (40mg) | 54% | 21% | [7][8] |
| Oral Rizatriptan (10mg) | 76% | 31% | [7][8] |
| Rectal Ergotamine (2mg) | 73% | 11% | [6][9] |
| Rectal Sumatriptan (25mg) | 63% | 22% | [6] |
| Subcutaneous DHE (1mg) | 73% (at 2h), 86% (at 4h) | 18% | [7] |
| Subcutaneous Sumatriptan (6mg) | 85% (at 2h), 83% (at 4h) | 45% | [7] |
| Intranasal DHE (1mg) | - | 13% | [7] |
| Intranasal Sumatriptan | - | 23% | [7] |
Receptor Binding Affinity and Mechanism of Action
The pharmacological effects of ergot alkaloids are mediated through their interaction with a variety of receptors, most notably serotonin (5-HT), dopamine, and adrenergic receptors.[8] Their efficacy in migraine is primarily attributed to their agonist activity at 5-HT1B and 5-HT1D receptors.[2][3][4]
Table 2: Receptor Binding Affinities (Ki in nM) of Ergot Alkaloids
| Receptor | Methysergide | Ergotamine | Dihydroergotamine |
| 5-HT1A | Agonist | Affinity | Affinity |
| 5-HT1B | Agonist | High Affinity | High Affinity |
| 5-HT1D | Agonist | High Affinity | High Affinity |
| 5-HT2A | Antagonist | Affinity | Affinity |
| 5-HT2B | Antagonist | Affinity | Affinity |
| 5-HT2C | Antagonist | Affinity | Affinity |
| Dopamine D2 | - | Affinity | Affinity |
| α1-adrenergic | - | Affinity | Affinity |
| α2-adrenergic | - | Affinity | Affinity |
Note: Specific Ki values can vary between studies and experimental conditions. This table represents a qualitative summary of affinities.
Signaling Pathways
The activation of 5-HT1 and 5-HT2 receptors by ergot alkaloids triggers distinct intracellular signaling cascades.
-
5-HT1 Receptors (e.g., 5-HT1B, 5-HT1D): These are typically coupled to inhibitory G-proteins (Gi/o). Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][10] This ultimately results in neuronal hyperpolarization and reduced neurotransmitter release.
-
5-HT2 Receptors (e.g., 5-HT2A, 5-HT2B): These receptors are coupled to Gq/11 proteins.[1] Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[11] This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[11]
Experimental Protocols
The characterization of ergot alkaloids and other potential migraine therapeutics relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Test Compound (e.g., this compound)
-
Cell Membranes expressing the target serotonin receptor (e.g., HEK293 cells)
-
Radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA)
-
Non-specific Binding Ligand (e.g., 10 µM Mianserin for 5-HT2A)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus (Cell Harvester)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding ligand, and cell membranes.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification:
-
Place the filters in scintillation vials and add scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Methysergide (Sansert) in the Prevention of Migraine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ihs-headache.org [ihs-headache.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Ergotamine and dihydroergotamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Cross-Validation of Deseril's Binding Profile with Newer Serotonin Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the binding profile of Deseril (methysergide) with a selection of newer serotonin antagonists. By presenting quantitative binding data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Comparative Binding Affinities of Serotonin Antagonists
The following table summarizes the binding affinities (Ki, in nM) of this compound and several newer serotonin antagonists across a range of serotonin (5-HT) receptor subtypes. Lower Ki values indicate higher binding affinity. This data facilitates a direct comparison of the potency and selectivity of these compounds.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound (Methysergide) | Agonist | Agonist | Agonist | Antagonist | Antagonist | Antagonist | - | Antagonist |
| Ki (nM) | * | 0.4 - 4.0 | Antagonist | 1.0 - 2.5 | - | 2.5 - 4.0 | ||
| Pimavanserin | - | - | - | Inverse Agonist | - | Inverse Agonist | - | - |
| Ki (nM) | >1000 | >1000 | >1000 | 0.087[1][2] | >300[2] | 0.44[1][2] | - | - |
| Ritanserin | >1000[3] | - | Antagonist[3] | Antagonist | Antagonist[3] | Antagonist | Antagonist[3] | Antagonist[3] |
| Ki (nM) | >1000[3] | - | Binds[3] | 0.45[3] | Binds[3] | 0.71[3] | Binds[3] | Binds[3] |
| Ketanserin | - | - | - | Antagonist | - | Antagonist | - | - |
| Ki (nM) | - | - | - | 3.5[4] | - | Lower affinity than 5-HT2A[4] | - | - |
| Cyproheptadine | Antagonist[5] | - | - | Antagonist[5] | Antagonist | Antagonist | - | - |
| Ki (nM) | Binds[5] | - | - | 1-3[6] | High Affinity[7] | High Affinity[7] | - | - |
Note: Methysergide's activity at 5-HT1 subtypes is primarily agonistic.[8][9] Its active metabolite, methylergonovine, is a potent agonist at 5-HT1B and 5-HT1D receptors.[8]
Key Signaling Pathways
Understanding the downstream signaling cascades of serotonin receptors is crucial for interpreting the functional consequences of antagonist binding. Below are diagrams of the canonical signaling pathways for the 5-HT2A and 5-HT7 receptors, key targets for many of the compared antagonists.
Experimental Protocols
Accurate determination of binding affinities relies on standardized and well-documented experimental procedures. Below are detailed methodologies for two key assays used in the characterization of serotonin receptor antagonists.
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from a target receptor.
Materials:
-
Test Compound: Serial dilutions of the serotonin antagonist of interest.
-
Cell Membranes: Preparations from cells recombinantly expressing the human serotonin receptor subtype of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT2A receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.1 mM EDTA.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand that also binds to the target receptor (e.g., 10 µM serotonin or a specific antagonist).
-
96-well Plates: For sample incubation.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to minimize non-specific binding.
-
Scintillation Vials and Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Dilute the membrane preparation to the desired final protein concentration in the assay.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add the non-specific binding control ligand, radioligand, and cell membranes.
-
Competitive Binding: Add serial dilutions of the test compound, radioligand, and cell membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow for equilibration.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Assay
This protocol describes a method to assess the functional activity of a compound at Gs or Gi-coupled serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.
Materials:
-
Cells: A cell line stably expressing the Gs or Gi-coupled serotonin receptor of interest (e.g., HEK293 or CHO cells).
-
Cell Culture Medium.
-
Assay Buffer/Stimulation Buffer.
-
Test Compound: Serial dilutions of the compound.
-
Reference Agonist and Antagonist.
-
Forskolin (for Gi-coupled receptor assays): To stimulate adenylyl cyclase.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Multi-well Plates (e.g., 384-well).
-
Plate Reader compatible with the detection kit.
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency.
-
Harvest the cells and resuspend them in assay buffer to the desired cell density.
-
-
Assay Setup (in a multi-well plate):
-
Agonist Mode:
-
Add the cell suspension to the wells.
-
Add serial dilutions of the test compound or reference agonist.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Pre-incubate the cell suspension with serial dilutions of the test compound or reference antagonist.
-
Add a fixed concentration of a known agonist to stimulate the receptor.
-
-
Antagonist Mode (for Gs-coupled receptors):
-
Pre-incubate the cell suspension with serial dilutions of the test compound or reference antagonist.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Add a known agonist to assess the antagonist's effect.
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for the time specified by the cAMP detection kit manufacturer to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit).
-
Add the detection reagents from the cAMP kit to each well.
-
Incubate as per the kit's instructions.
-
-
Measurement:
-
Read the plate on a plate reader capable of detecting the signal generated by the kit (e.g., fluorescence, luminescence).
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, determine the IC50 value and calculate the antagonist affinity (Kb) using the appropriate pharmacological model (e.g., Gaddum equation).
-
References
- 1. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acadia.com [acadia.com]
- 3. Ritanserin - Wikipedia [en.wikipedia.org]
- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methysergide - Wikipedia [en.wikipedia.org]
- 9. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Legacy of Deseril Versus the New Era of CGRP Inhibitors in Migraine Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
The landscape of migraine prevention has undergone a paradigm shift over the last decade. The introduction of calcitonin gene-related peptide (CGRP) inhibitors has provided highly specific and well-tolerated options for patients, starkly contrasting with older therapies. This guide provides a detailed, head-to-head comparison of Deseril (methysergide), a once cornerstone of migraine prophylaxis, and the modern class of CGRP inhibitors. While direct comparative clinical trials are unavailable due to the different eras of their use, this document synthesizes available clinical data to offer a comprehensive overview of their respective mechanisms, efficacy, safety profiles, and the experimental rigor behind their evaluation.
Mechanism of Action: A Tale of Two Pathways
The approaches of this compound and CGRP inhibitors to migraine prevention are fundamentally different, targeting distinct neurological pathways.
This compound (Methysergide): A Serotonergic Modulator
This compound, an ergot alkaloid, primarily exerts its effects through the serotonin (5-HT) system. Its therapeutic action in migraine is believed to be mediated by its antagonist activity at 5-HT2B receptors.[1][2] By blocking these receptors, methysergide is thought to inhibit the inflammatory cascade and vascular changes associated with migraine attacks. However, its interaction with multiple other serotonin receptor subtypes contributes to both its therapeutic effects and its significant side effect profile.
References
Replicating Historical Findings on Deseril's Vasoconstrictive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical findings on the vasoconstrictive effects of Deseril (methysergide). It is designed to assist researchers and drug development professionals in understanding and potentially replicating these seminal studies. The information presented is based on a review of historical and contemporary literature, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Comparative Vasoconstrictive Potency
Methysergide is recognized as a prodrug, with its primary vasoconstrictive effects attributed to its active metabolite, methylergometrine.[1][2] Historical and subsequent studies have quantified the potency of methylergometrine and compared it to other vasoactive compounds, particularly other antimigraine agents. The following tables summarize the key quantitative findings from in vitro studies on isolated blood vessels.
Table 1: Comparative Potency (EC₅₀) of Vasoconstrictors in Human Isolated Coronary Artery
| Compound | Mean EC₅₀ (nmol/L) |
| Methylergometrine | 2.5 |
| Ergotamine | 1.3 |
| Dihydroergotamine | 1.6 |
| Sumatriptan | 316 |
| 5-Hydroxytryptamine (5-HT) | 282 |
EC₅₀ (half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum response.
Table 2: Comparative Efficacy (Eₘₐₓ) of Vasoconstrictors in Human Isolated Coronary Artery
| Compound | Mean Eₘₐₓ (% of K⁺-induced contraction) |
| Methylergometrine | 22.4 |
| Ergotamine | 27.5 |
| Dihydroergotamine | 21.9 |
| Sumatriptan | 15.1 |
| 5-Hydroxytryptamine (5-HT) | 71.6 |
Eₘₐₓ (maximum effect) represents the maximum response achievable by a drug.
Experimental Protocols
The following sections detail the methodologies employed in key historical studies to evaluate the vasoconstrictive effects of methysergide and its metabolite.
In Vitro Studies: Isolated Blood Vessel Preparations
Objective: To determine the direct vasoconstrictive effects of methysergide and its metabolites on vascular smooth muscle and to establish dose-response relationships.
2.1.1. Human Isolated Coronary Artery Preparation
-
Tissue Source: Segments of human coronary arteries obtained from donor hearts.
-
Preparation: Arteries were dissected into rings approximately 3-5 mm in length. The endothelium was sometimes removed to study the direct effects on smooth muscle.
-
Apparatus: The arterial rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).
-
Measurement of Vasoconstriction: Changes in isometric tension were recorded using force transducers. The rings were placed under a baseline tension to elicit optimal contractile responses.
-
Protocol:
-
After an equilibration period, the viability of the arterial rings was confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Cumulative concentration-response curves were generated by adding increasing concentrations of the test compounds (e.g., methylergometrine, ergotamine, 5-HT) to the organ bath.
-
The contractile responses were measured as a percentage of the maximum contraction induced by KCl.
-
From these curves, the EC₅₀ and Eₘₐₓ values were calculated.
-
2.1.2. Canine Saphenous Vein Preparation
-
Tissue Source: Segments of saphenous veins surgically removed from dogs.
-
Preparation: The veins were cut into helical strips or rings.
-
Apparatus: Similar to the coronary artery preparation, the venous strips were suspended in organ baths under a set tension.
-
Measurement of Vasoconstriction: Isometric contractions were recorded. In some studies, electrical stimulation was used to induce neurogenic contractions, and the inhibitory or potentiating effects of methysergide were observed.[3]
-
Protocol:
-
Strips were equilibrated under a resting tension.
-
Dose-response curves were constructed for methysergide, methylergometrine, and other vasoactive agents.[4]
-
In studies investigating neuromodulatory effects, the venous strips were pre-incubated with radiolabeled norepinephrine. The overflow of radioactivity upon electrical stimulation was measured in the presence and absence of methysergide to assess its pre-junctional effects.[3]
-
In Vivo Studies: Anesthetized Dog Models
Objective: To investigate the effects of systemically or locally administered methysergide on regional blood flow and vascular resistance in a living organism.
2.2.1. Canine External Carotid Artery Blood Flow
-
Animal Preparation: Dogs were anesthetized, and their breathing was artificially controlled.[5] The vagosympathetic trunks were often sectioned to eliminate reflex changes in heart rate.[5]
-
Surgical Procedure: A femoral vein was cannulated for intravenous drug administration. A femoral artery was cannulated to monitor systemic blood pressure and heart rate. The external carotid artery was isolated, and a flow probe was placed around it to measure blood flow.[5] For local drug administration, a catheter was inserted into a branch of the external carotid artery.[5]
-
Measurement of Vasoconstriction: A reduction in blood flow through the external carotid artery, at a constant blood pressure, indicated vasoconstriction. Vascular resistance was calculated as the ratio of mean arterial pressure to blood flow.
-
Protocol:
-
After a stabilization period, baseline measurements of blood pressure, heart rate, and external carotid blood flow were recorded.
-
Methysergide, ergotamine, or other compounds were administered either as an intravenous bolus or as a continuous intracarotid infusion.[5]
-
Dose-dependent changes in external carotid blood flow and vascular resistance were recorded.[5]
-
To identify the receptors involved, experiments were repeated after the administration of specific receptor antagonists.[5]
-
2.2.2. Dog Forelimb Perfusion Pressure
-
Animal Preparation: Dogs were anesthetized.
-
Surgical Procedure: The brachial artery of a forelimb was cannulated and perfused with blood at a constant flow rate using a pump. The efferent median nerve was isolated for electrical stimulation.
-
Measurement of Vasoconstriction: An increase in the perfusion pressure required to maintain a constant blood flow indicated vasoconstriction in the forelimb vasculature.
-
Protocol:
-
Frequency-dependent increases in perfusion pressure were elicited by electrical stimulation of the median nerve.
-
Methysergide was administered, and its effect on the neurogenically induced vasoconstriction was observed.[6]
-
In some experiments, the effects of methysergide on vasoconstriction induced by exogenous 5-HT and norepinephrine were also examined.[6]
-
Signaling Pathways and Experimental Workflows
The vasoconstrictive effects of this compound's active metabolite, methylergometrine, are primarily mediated through the activation of serotonin (5-HT) receptors, particularly the 5-HT₁B/₁D and 5-HT₂A subtypes, on vascular smooth muscle cells.
Signaling Pathway of 5-HT₂A Receptor-Mediated Vasoconstriction
Caption: 5-HT₂A receptor signaling cascade leading to vasoconstriction.
Experimental Workflow for In Vitro Vasoconstriction Assay
Caption: Workflow for in vitro assessment of vasoconstrictor activity.
Experimental Workflow for In Vivo Regional Blood Flow Study
Caption: Workflow for in vivo evaluation of vasoconstrictor effects.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A pre-junctional action of 5-hydroxytryptamine and methysergide on noradrenergic nerves in dog isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canine external carotid vasoconstriction to methysergide, ergotamine and dihydroergotamine: role of 5-HT1B/1D receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism by methysergide of neurogenic vasoconstriction in the dog forelimb - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deseril's (Methysergide) Interaction with Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Deseril (methysergide), its active metabolite methylergometrine, and other key serotonin receptor antagonists, Risperidone and Ketanserin. The focus is on their differential effects on various serotonin (5-HT) receptor subtypes, supported by quantitative binding and functional data. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering insights into the complex interactions of these compounds with the serotonergic system.
Introduction to this compound (Methysergide)
Methysergide is a semi-synthetic ergot alkaloid that has been historically used in the prophylactic treatment of migraine and cluster headaches.[1] Its therapeutic effects are primarily attributed to its interactions with the serotonin receptor system. It is crucial to note that methysergide is a prodrug, which is extensively metabolized to methylergometrine in the body.[2][3] This active metabolite has a distinct pharmacological profile and contributes significantly to the overall effects of this compound administration.[2][4] This guide will, therefore, consider the activities of both methysergide and methylergometrine.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of methysergide, methylergometrine, risperidone, and ketanserin for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Methysergide (Ki, nM) | Methylergometrine (Ki, nM) | Risperidone (Ki, nM) | Ketanserin (Ki, nM) |
| 5-HT1A | Agonist/Partial Agonist[5] | Agonist[6] | 490[7] | >1000[8] |
| 5-HT1B | Agonist[2] | Potent Agonist[5] | Data not available | 1900 (rat)[8] |
| 5-HT1D | Agonist[2] | Potent Agonist[5] | Data not available | 270[8] |
| 5-HT2A | Antagonist[5] | Partial Agonist[5] | 0.6[7] | 3.5[9] |
| 5-HT2B | Antagonist[4][10] | Potent Agonist[4][10] | 21.4 (pKi 7.67)[7] | Reduced affinity[11] |
| 5-HT2C | Antagonist[5] | Agonist[6] | 4.9 (pKi 8.31)[7] | Lower affinity than 5-HT2A[9] |
| 5-HT7 | Antagonist[2] | Agonist[6] | Pseudo-irreversible antagonist[12] | Data not available |
Functional Activity at Serotonin Receptors
This table presents available functional data (IC50, EC50, and Emax) for methysergide and methylergometrine, highlighting their antagonist or agonist properties at specific serotonin receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Functional Effect |
| Methysergide | 5-HT2B | Calcium Flux | IC50 | 2.4 nM[4][13] | Antagonist |
| Methylergometrine | 5-HT2B | Calcium Flux | EC50 | 31 nM[4][13] | Partial Agonist |
| Emax | 66%[4][13] | ||||
| Methylergometrine | 5-HT1E | Functional Assay | EC50 | 17.0 nM[14] | Agonist |
| Methylergometrine | 5-HT1F | Functional Assay | EC50 | 5.2 nM[14] | Agonist |
Signaling Pathways of Key Serotonin Receptor Subtypes
The following diagrams illustrate the primary signaling cascades associated with the 5-HT1, 5-HT2, and 5-HT7 receptor families.
"5-HT1 Agonist" [fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; "5-HT1 Receptor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gi/o Protein" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Adenylyl Cyclase" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ATP" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "cAMP" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
"5-HT1 Agonist" -> "5-HT1 Receptor" [label="Binds"]; "5-HT1 Receptor" -> "Gi/o Protein" [label="Activates"]; "Gi/o Protein" -> "Adenylyl Cyclase" [label="Inhibits", color="#EA4335"]; "Adenylyl Cyclase" -> "cAMP" [label="Decreases conversion of ATP to cAMP", style=dashed, color="#EA4335"]; "ATP" -> "Adenylyl Cyclase" [style=invis];
}
Caption: 5-HT1 receptor Gi/o-coupled signaling pathway."5-HT2 Agonist" [fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; "5-HT2 Receptor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gq/11 Protein" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PLC" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Phospholipase C (PLC)"]; "PIP2" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, label="PIP2"]; "IP3_DAG" [fillcolor="#FFFFFF", fontcolor="#202124", shape=box, label="IP3 & DAG"]; "Ca2_Release" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Increased Intracellular Ca2+"];
"5-HT2 Agonist" -> "5-HT2 Receptor" [label="Binds"]; "5-HT2 Receptor" -> "Gq/11 Protein" [label="Activates"]; "Gq/11 Protein" -> "PLC" [label="Activates"]; "PLC" -> "IP3_DAG" [label="Cleaves PIP2 into"]; "PIP2" -> "PLC" [style=invis]; "IP3_DAG" -> "Ca2_Release";
}
Caption: 5-HT2 receptor Gq/11-coupled signaling pathway."5-HT7 Agonist" [fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; "5-HT7 Receptor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gs Protein" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Adenylyl Cyclase" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ATP" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "cAMP" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
"5-HT7 Agonist" -> "5-HT7 Receptor" [label="Binds"]; "5-HT7 Receptor" -> "Gs Protein" [label="Activates"]; "Gs Protein" -> "Adenylyl Cyclase" [label="Activates", color="#34A853"]; "Adenylyl Cyclase" -> "cAMP" [label="Increases conversion of ATP to cAMP", style=dashed, color="#34A853"]; "ATP" -> "Adenylyl Cyclase" [style=invis];
}
Caption: 5-HT7 receptor Gs-coupled signaling pathway.Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand to a receptor (IC50), from which the Ki can be calculated.
-
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
Radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
Test compounds (Methysergide, Methylergometrine, Risperidone, Ketanserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled serotonin or a potent antagonist).
-
96-well plates, filtration apparatus, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Workflow:
digraph "Radioligand_Binding_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
A [label="Prepare serial dilutions of test compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate membranes, radioligand, and test compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Separate bound and free radioligand via filtration", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Quantify radioactivity on filters", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data analysis to determine IC50 and Ki", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; }
Caption: General workflow for a competitive radioligand binding assay. -
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (no test compound) and non-specific binding (with a high concentration of an unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for Gi/o- and Gs-coupled receptors)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound's agonist or antagonist activity at Gi/o-coupled (e.g., 5-HT1A) or Gs-coupled (e.g., 5-HT7) receptors.
-
Materials:
-
Cells stably expressing the serotonin receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well microplates and a compatible plate reader.
-
-
Workflow:
digraph "cAMP_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
A [label="Plate cells expressing the target receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add test compound and incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Stimulate with forskolin (for Gi-coupled receptors)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Lyse cells and add cAMP detection reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Measure cAMP levels and analyze data", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; }
Caption: General workflow for a cAMP functional assay. -
Procedure:
-
Seed the cells in a 384-well plate and allow them to adhere.
-
For agonist testing at Gi/o-coupled receptors, pre-treat cells with the test compound, then stimulate with forskolin to induce cAMP production. The agonist effect is measured as a decrease in forskolin-stimulated cAMP levels.
-
For agonist testing at Gs-coupled receptors, add the test compound to the cells and measure the increase in basal cAMP levels.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist. The antagonist effect is measured as a reduction in the agonist-induced change in cAMP.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP levels against the log concentration of the test compound to determine EC50/IC50 and Emax values.
-
Calcium Flux Functional Assay (for Gq/11-coupled receptors)
This assay measures changes in intracellular calcium concentration, a downstream event of Gq/11-coupled receptor activation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound's agonist or antagonist activity at Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
-
Materials:
-
Cells stably expressing the serotonin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
-
-
Workflow:
digraph "Calcium_Flux_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
A [label="Plate cells and load with calcium-sensitive dye", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add test compound (for antagonist mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Measure baseline fluorescence", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add agonist and measure fluorescence change", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Analyze data to determine EC50/IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; }
Caption: General workflow for a calcium flux functional assay. -
Procedure:
-
Plate the cells and load them with a calcium-sensitive dye.
-
For agonist testing, add the test compound to the cells and measure the change in fluorescence over time.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist. The antagonist effect is measured as a reduction in the agonist-induced calcium flux.
-
Record the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
Plot the change in fluorescence against the log concentration of the test compound to determine EC50/IC50 values.
-
Conclusion
This comparative guide highlights the complex pharmacological profiles of this compound (methysergide) and its active metabolite, methylergometrine, at various serotonin receptor subtypes. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the nuanced effects of these and other serotonergic compounds. The distinct activities of methysergide as an antagonist at several 5-HT2 subtypes and an agonist at 5-HT1 subtypes, contrasted with the potent agonism of its metabolite methylergometrine, underscore the importance of considering metabolic activation in drug evaluation. The comparative data with risperidone and ketanserin further contextualize the receptor interaction profile of this compound, aiding in the design and interpretation of future research in the field of serotonergic pharmacology.
References
- 1. Human Metabolome Database: Showing metabocard for Methylergonovine (HMDB0014497) [hmdb.ca]
- 2. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methysergide (in Deseril) and Methylergonovine: Clarifying Roles and Therapeutic Actions
Introduction
This guide addresses a critical distinction in pharmacology between two ergot derivatives: methysergide, the active ingredient in Deseril, and methylergonovine. While both originate from the same class of compounds, their therapeutic applications are entirely distinct. This compound (methysergide) is indicated for the prophylaxis of migraine and cluster headaches.[1][2][3] In contrast, methylergonovine is a potent uterotonic agent used to prevent and control postpartum hemorrhage.[4][5][6][7] This document will validate the therapeutic role of each compound by comparing them to relevant alternatives within their respective clinical applications, supported by experimental data and detailed methodologies.
Part 1: Methysergide (this compound) for Migraine Prophylaxis
Methysergide, commercially known as this compound, is a semi-synthetic ergot alkaloid historically used for the prevention of severe, recurrent migraine and cluster headaches.[1][2][3] Its use is generally reserved for cases where other treatments have failed due to a significant side-effect profile, most notably the risk of retroperitoneal fibrosis with long-term use.[8][9]
Mechanism of Action
The prophylactic effect of methysergide in migraine is primarily attributed to its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. It acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[10][11] The antagonism of 5-HT2B receptors is thought to be particularly important for its anti-migraine activity.[4] Additionally, methysergide is metabolized to methylergonovine, which is a potent agonist at 5-HT1B and 5-HT1D receptors, potentially contributing to its therapeutic effect through vasoconstriction of dilated cerebral blood vessels.[4][5]
Comparative Efficacy of Migraine Prophylactics
The efficacy of methysergide has been compared to other first-line and second-line migraine prophylactic agents. While effective, its therapeutic window is narrowed by its side-effect profile.
| Drug Class | Compound | Efficacy Metric (Reduction in Headache Frequency) | Key Side Effects |
| Ergot Alkaloid | Methysergide | ~50-70% reduction in severe migraine attacks [1][8] | Fibrosis (retroperitoneal, pleuropulmonary, cardiac), GI upset, muscle cramps [8] |
| Beta-Blocker | Propranolol | ~55-80% reduction in migraine attacks[12] | Fatigue, bradycardia, hypotension |
| Tricyclic Antidepressant | Amitriptyline | Significant reduction in headache frequency (SMD: -1.2 vs placebo)[13] | Drowsiness, dry mouth, weight gain |
| Anticonvulsant | Topiramate | ~1.1 fewer headaches per month vs placebo[13] | Paresthesia, cognitive impairment, weight loss |
| Calcium Channel Blocker | Flunarizine | Significant reduction in attack frequency and intensity[14] | Drowsiness, weight gain, extrapyramidal symptoms |
Experimental Protocols
1. Clinical Trial Design for Migraine Prophylaxis
A typical clinical trial to evaluate the efficacy of a migraine prophylactic like methysergide follows a randomized, double-blind, placebo-controlled design.
-
Patient Population: Adult patients with a history of episodic or chronic migraine (as defined by the International Headache Society criteria), experiencing a minimum number of migraine days per month (e.g., 4 or more).
-
Study Phases:
-
Baseline Phase (4 weeks): Patients record headache frequency, severity, and duration in a diary without prophylactic treatment.
-
Treatment Phase (12-24 weeks): Patients are randomized to receive either the investigational drug (e.g., methysergide) or a placebo. Doses may be titrated to an effective and tolerable level.
-
Follow-up Phase (4 weeks): Post-treatment observation period.
-
-
Primary Endpoint: Change in the mean number of migraine days per month from the baseline phase to the last 4 weeks of the treatment phase.
-
Secondary Endpoints: Reduction in headache severity, decrease in the use of acute migraine medication, and improvement in quality of life scores.
2. Preclinical Animal Model for Migraine Research
Animal models are used to investigate the underlying mechanisms of migraine and to screen potential prophylactic drugs. One common model involves the systemic administration of nitroglycerin (NTG) to rodents, which induces a state of hyperalgesia thought to mimic aspects of migraine pain.[15]
-
Model: Systemic injection of nitroglycerin (e.g., 10 mg/kg, i.p.) in mice or rats.
-
Assessment of Migraine-like Pain:
-
Mechanical Allodynia: The sensitivity to mechanical stimuli is measured using von Frey filaments applied to the periorbital region or hind paw. A lower threshold for withdrawal indicates hyperalgesia.[16]
-
Thermal Hyperalgesia: Sensitivity to heat or cold is assessed.
-
-
Experimental Workflow:
-
Habituation: Animals are accustomed to the testing environment.
-
Baseline Measurement: Baseline sensory thresholds are determined.
-
Drug Administration: Prophylactic drug (e.g., methysergide) or vehicle is administered for a specified period (e.g., daily for 1-2 weeks).
-
NTG Challenge: NTG is administered to induce a migraine-like state.
-
Post-treatment Measurement: Sensory thresholds are re-assessed at time points post-NTG administration (e.g., 2-4 hours). A successful prophylactic agent will prevent or reduce the NTG-induced hyperalgesia.
-
Part 2: Methylergonovine for Postpartum Hemorrhage
Methylergonovine (also known as methylergometrine) is a semi-synthetic ergot alkaloid used for the prevention and treatment of postpartum hemorrhage (PPH) due to uterine atony or subinvolution.[4][6][7] It is a second-line agent, typically used when first-line uterotonics like oxytocin are insufficient.
Mechanism of Action
Methylergonovine exerts its therapeutic effect by acting directly on the smooth muscle of the uterus. It is a partial agonist/antagonist at alpha-adrenergic and serotonin (5-HT) receptors.[2][17] This interaction leads to an increase in the tone, rate, and amplitude of uterine contractions, resulting in a sustained, tetanic contraction that compresses uterine blood vessels and reduces blood loss.[18]
Comparative Efficacy of Uterotonic Agents
Methylergonovine's efficacy is often evaluated in the context of other uterotonic agents used to manage PPH.
| Drug Class | Compound | Efficacy Metric | Key Side Effects |
| Ergot Alkaloid | Methylergonovine | Reduces need for additional uterotonics (20% vs 55% for oxytocin alone) [19] | Hypertension, nausea, vomiting, headache [2] |
| Oxytocic | Oxytocin | Standard first-line agent; reduces PPH risk.[20][21] | Hypotension (with rapid IV push), water intoxication (rare) |
| Oxytocin Analogue | Carbetocin | May be more effective than oxytocin with fewer side effects.[6] | Nausea, vomiting, headache (generally similar to or less than oxytocin) |
| Prostaglandin | Misoprostol | Effective, especially in settings where injectable agents are not feasible.[22] | Shivering, fever, diarrhea |
| Prostaglandin | Carboprost | Effective for refractory PPH; mean uterine tone score of 7.6/10.[23] | Nausea, vomiting, diarrhea, bronchospasm (contraindicated in asthma) |
Quantitative Comparison from Clinical Trials:
| Comparison | Outcome | Methylergonovine Group | Comparator Group | Result |
| Methylergonovine + Oxytocin vs. Oxytocin alone [24] | Need for additional uterotonics | 20% | 55% | RR 0.4 (significant reduction) |
| Mean Quantitative Blood Loss | 967 mL | 1315 mL | Mean difference 348 mL (significant reduction) | |
| Methylergonovine vs. Carboprost (for refractory atony) [23] | Mean uterine tone score (at 10 min) | 7.3 ± 1.7 | 7.6 ± 2.1 | No significant difference |
Experimental Protocols
1. Clinical Trial Design for PPH Prevention
Clinical trials for PPH prevention aim to compare the efficacy and safety of different uterotonic agents.
-
Patient Population: Parturients undergoing vaginal or cesarean delivery.
-
Design: Randomized controlled trial, often double-blind.
-
Intervention: Administration of the study drug (e.g., methylergonovine) or a comparator (e.g., oxytocin, placebo) immediately after delivery of the infant or placenta.
-
Primary Endpoint: Incidence of PPH, defined as a quantitative blood loss (QBL) of ≥500 mL or ≥1000 mL. Blood is typically collected in a calibrated drape or measured by weighing swabs.[25]
-
Secondary Endpoints: Mean QBL, need for additional uterotonic agents, incidence of blood transfusion, change in maternal hemoglobin/hematocrit levels, and incidence of side effects (e.g., hypertension, nausea).
2. In Vitro Uterine Contractility Assay (Organ Bath)
The isolated organ bath assay is a classic pharmacological method to directly measure the contractile effect of a substance on uterine tissue.[26][27][28]
-
Tissue Source: Myometrial tissue strips obtained from biopsies during cesarean section (with ethical approval and patient consent).
-
Apparatus: The tissue strip is suspended in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Experimental Workflow:
-
Equilibration: The tissue is allowed to equilibrate under a resting tension, and spontaneous contractions are observed.
-
Drug Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of the uterotonic agent (e.g., methylergonovine) to the bath.
-
Measurement: The force of contraction (amplitude and frequency) is recorded by the transducer and a data acquisition system.
-
Analysis: The data are used to determine the potency (EC50) and efficacy (Emax) of the compound. This allows for direct comparison of the contractile properties of different uterotonic agents.[29]
-
References
- 1. Methysergide (Sansert) in the Prevention of Migraine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methylergonovine Maleate? [synapse.patsnap.com]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Methysergide - Wikipedia [en.wikipedia.org]
- 5. methysergide | Basicmedical Key [basicmedicalkey.com]
- 6. Summary - Drug Treatments for the Prevention of Migraine Headache - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. obgproject.com [obgproject.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Migraine prophylaxis in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Characterization of the 5-hydroxytryptamine receptors mediating contraction in the intestine of Suncus murinus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contemporaryobgyn.net [contemporaryobgyn.net]
- 13. A Comparative Effectiveness Meta-Analysis of Drugs for the Prophylaxis of Migraine Headache | PLOS One [journals.plos.org]
- 14. Prophylaxis of migraine attacks with a calcium-channel blocker: flunarizine versus methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preventing postpartum hemorrhage with combined therapy rather than oxytocin alone pharmacologic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Prophylactic Methylergonovine and Oxytocin Compared With Oxytocin Alone in Patients Undergoing Intrapartum Cesarean Birth: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Prevention of postpartum hemorrhage by uterotonic agents: comparison of oxytocin and methylergometrine in the management of the third stage of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. obgproject.com [obgproject.com]
- 24. Research Portal [iro.uiowa.edu]
- 25. Study protocol. TRAAP - TRAnexamic Acid for Preventing postpartum hemorrhage after vaginal delivery: a multicenter randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nccwebsite.org [nccwebsite.org]
- 27. Uterotonic Plants and their Bioactive Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Drug discovery strategies for the identification of novel regulators of uterine contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Deseril (Methysergide) as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deseril, the brand name for methysergide, has historically been used in the management of migraine and cluster headaches. In a research context, it has been employed as a serotonin (5-HT) receptor antagonist. However, its utility as a specific research tool is confounded by its complex pharmacology, most notably its in vivo conversion to a more potent and less selective active metabolite, methylergometrine. This guide provides an objective comparison of this compound's pharmacological profile with that of more selective 5-HT2A receptor antagonists, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of this compound (Methysergide) Pharmacology
Methysergide itself is a semi-synthetic ergot alkaloid. It acts as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. It also exhibits agonist activity at several 5-HT1 receptor subtypes[1]. A critical factor for researchers to consider is that methysergide is a prodrug, extensively metabolized in the liver to methylergometrine. This metabolite is not only more potent at some receptors but also displays a broader, non-selective agonist profile across most serotonin receptors[1]. This metabolic conversion significantly impacts the specificity of this compound when used in in vivo experimental models, as the observed effects are likely a composite of the actions of both the parent drug and its active metabolite.
Comparative Analysis of Receptor Binding Affinity
The specificity of a research tool is best assessed by comparing its binding affinity (Ki) for its intended target versus a panel of other potential targets. Lower Ki values indicate higher affinity. The following tables summarize the binding affinities of methysergide, its active metabolite methylergometrine, and three commonly used selective 5-HT2A receptor antagonists: ketanserin, ritanserin, and MDL 100,907.
Table 1: Binding Affinity (Ki, nM) of Methysergide and Methylergometrine at Various Receptors
| Receptor | Methysergide (Ki, nM) | Methylergometrine (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 1.5 - 2.0 (Full Agonist) | 8.63 |
| 5-HT1B | 251 (Full Agonist) | - |
| 5-HT1D | - | - |
| 5-HT2A | Antagonist | 9.40 (Agonist) |
| 5-HT2B | Antagonist | 9.10 (Partial Agonist) |
| 5-HT2C | Antagonist | 8.30 (Agonist) |
| 5-HT6 | - | 8.93 |
| Dopamine Receptors | ||
| D1 | - | 6.27 (Antagonist) |
| D2 | >10,000 | 6.56 |
| D3 | >10,000 (rat) | 7.24 |
| Adrenergic Receptors | ||
| Alpha-2A | - | 6.23 |
| Alpha-2B | - | 6.68 |
Data for methysergide is qualitative for some receptors as specific Ki values are not consistently available. Data for methylergometrine is sourced from Drug Central.
Table 2: Binding Affinity (Ki, nM) of Alternative 5-HT2A Receptor Antagonists
| Receptor | Ketanserin (Ki, nM) | Ritanserin (Ki, nM) | MDL 100,907 (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT2A | 2.1 | 0.45 | 0.36 |
| 5-HT2C | 48 | 0.71 | >10,000 |
| 5-HT1A | 160 | >1000 | >10,000 |
| 5-HT1D | 270 | - | - |
| Adrenergic Receptors | |||
| Alpha-1 | 1.7 | 48.2 | 110 |
| Alpha-2 | 130 | 74.7 | >10,000 |
| Dopamine Receptors | |||
| D2 | 310 | 34.7 | 2,300 |
| Histamine Receptors | |||
| H1 | 1.4 | 17.6 | 1,100 |
Data compiled from various sources.
From this data, it is evident that while methysergide has activity at 5-HT2 receptors, its metabolite, methylergometrine, possesses high affinity for a wider range of serotonin, dopamine, and adrenergic receptors, often with agonist or partial agonist activity. In contrast, compounds like MDL 100,907 demonstrate exceptional selectivity for the 5-HT2A receptor with significantly lower affinity for other receptors.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium.
The specificity of a compound is experimentally determined through assays such as radioligand binding assays and in vitro functional assays.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Test compound (e.g., methysergide, methylergometrine).
-
Non-specific binding control: Unlabeled spiperone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, [3H]ketanserin (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Flux
Objective: To determine the functional potency (IC50) of an antagonist at the 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (antagonist).
-
5-HT (agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with an integrated fluid dispenser.
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add serial dilutions of the test compound (antagonist) to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of 5-HT (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Generate concentration-response curves for the antagonist's inhibition of the 5-HT-induced calcium signal.
-
Calculate the IC50 value from the curves, representing the concentration of the antagonist that inhibits 50% of the agonist's response.
Conclusion and Recommendations
The experimental data clearly indicate that this compound (methysergide) is a non-specific research tool, primarily due to its conversion to methylergometrine, which has a broad and complex pharmacological profile. The use of this compound in in vivo studies makes it challenging to attribute any observed effects specifically to the antagonism of 5-HT2A receptors.
For researchers aiming to investigate the specific roles of the 5-HT2A receptor, the use of highly selective antagonists is strongly recommended. Based on the presented data, MDL 100,907 offers the highest specificity for the 5-HT2A receptor with minimal off-target activity. Ritanserin also provides high affinity for 5-HT2A and 5-HT2C receptors with lower affinity for other receptors compared to ketanserin. Ketanserin , while a classical 5-HT2A antagonist, exhibits significant affinity for alpha-1 adrenergic and H1 histamine receptors, which could confound experimental results.
References
A Comparative Guide to the In-Vitro and In-Vivo Effects of Methysergide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo pharmacological effects of methysergide, a semi-synthetic ergot alkaloid. The information is intended to support research and development efforts by providing objective data and detailed experimental methodologies.
In-Vitro Effects of Methysergide
Methysergide's in-vitro profile is characterized by its interaction with various serotonin (5-HT) and, to a lesser extent, adrenergic receptors. It is crucial to note that methysergide is a prodrug, and its primary active metabolite, methylergometrine, contributes significantly to its overall pharmacological activity.[1]
Receptor Binding Affinity
The binding affinity of methysergide and its active metabolite, methylergometrine, to a range of human receptors has been determined through radioligand binding assays. The data, presented as the negative logarithm of the inhibitor constant (pKi), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Methysergide pKi | Methylergometrine pKi | Receptor Family |
| 5-HT1A | 7.6 | 8.63 | Serotonin |
| 5-HT1B | 7.4 | - | Serotonin |
| 5-HT1D | 7.9 | - | Serotonin |
| 5-HT1E | 6.8 | - | Serotonin |
| 5-HT1F | 6.4 | - | Serotonin |
| 5-HT2A | 8.5 | 9.40 | Serotonin |
| 5-HT2B | 8.2 | 9.10 | Serotonin |
| 5-HT2C | 7.8 | 8.30 | Serotonin |
| 5-HT5A | 7.3 | - | Serotonin |
| 5-HT6 | 6.9 | 8.93 | Serotonin |
| 5-HT7 | 7.5 | - | Serotonin |
| α2A-Adrenergic | 6.7 | 6.23 | Adrenergic |
| α2B-Adrenergic | 6.5 | 6.68 | Adrenergic |
| α2C-Adrenergic | 6.8 | - | Adrenergic |
| D2 | - | 6.56 | Dopamine |
| D3 | - | 7.24 | Dopamine |
Functional Activity
Methysergide acts as an antagonist at 5-HT2 receptors and a partial agonist at 5-HT1 receptors.[2] Its functional activity is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
| Assay Type | Receptor | Methysergide Activity | Value |
| Gq-mediated PI hydrolysis | 5-HT2B (A225G mutant) | Agonist | EC50 = 0.7 nM[3] |
| Radioligand Binding | 5-HT2A | Antagonist | pIC50 = 5.79 |
Experimental Protocols
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled compounds for the human 5-HT2A receptor.[4]
Materials:
-
Membrane Preparation: Human recombinant 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293).
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Methysergide at various concentrations.
-
96-well microplates.
-
Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound (methysergide), [3H]Ketanserin, and the membrane suspension.
-
For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol describes a method to assess the functional activity of methysergide at Gq-coupled receptors, such as the 5-HT2A receptor, by measuring the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.
Materials:
-
HEK293 cells expressing the human 5-HT2A receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Test compound (Methysergide) and a known agonist (e.g., Serotonin).
-
IP-One HTRF® assay kit (Cisbio) or equivalent.
-
HTRF-compatible plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate.
-
Add the test compound (methysergide) at various concentrations, followed by the agonist.
-
Add the stimulation buffer containing LiCl.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate in the dark at room temperature.
-
Read the plate on an HTRF-compatible reader.
Data Analysis:
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the test compound concentration.
-
Determine the EC50 or IC50 value using non-linear regression.
In-Vivo Effects of Methysergide
The in-vivo effects of methysergide are primarily related to its use in the prophylactic treatment of migraine and cluster headaches. Animal models are employed to study its efficacy and mechanism of action.
Animal Model for Migraine: Nitroglycerin-Induced Hyperalgesia
A commonly used animal model to study migraine involves the administration of nitroglycerin (NTG), a nitric oxide donor, which induces a delayed headache in humans and migraine-like symptoms in rodents.[6]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Methysergide is typically administered intraperitoneally (i.p.) or orally (p.o.) prior to the NTG challenge. NTG is administered i.p. at a dose of, for example, 10 mg/kg.[7]
-
Behavioral Assessment: Nociceptive responses are measured at baseline and at various time points after NTG administration. Common assessments include:
-
Mechanical Allodynia: Measured using von Frey filaments applied to the periorbital region or hind paw. A decrease in the withdrawal threshold indicates hyperalgesia.
-
Thermal Hyperalgesia: Assessed using a plantar test or tail-flick test. A decrease in latency to withdraw from a heat source indicates hyperalgesia.
-
-
Biochemical Analysis: Following behavioral testing, brain tissue (e.g., trigeminal nucleus caudalis) can be collected to measure levels of migraine-related biomarkers such as c-Fos (a marker of neuronal activation) or Calcitonin Gene-Related Peptide (CGRP).[8]
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of methysergide and its active metabolite is crucial for interpreting in-vivo data.
| Parameter | Methysergide | Methylergometrine |
| Administration | Intravenous (0.25 mg/kg) | Intravenous (0.25 mg/kg) |
| Plasma Clearance | 74.2 - 102 ml/min/kg | 5-6 times lower than Methysergide |
| Volume of Distribution (Vd) | Dose-dependent | Similar to Methysergide |
| Terminal Half-life | Dose-dependent | Significantly longer than Methysergide |
| Protein Binding | ~84.2% | - |
Data from a study in male Sprague-Dawley rats.[3]
Pharmacokinetic Study Protocol:
-
Animals: Male Sprague-Dawley rats with cannulated jugular veins for blood sampling.
-
Drug Administration: Intravenous (i.v.) bolus injection of methysergide or methylergometrine.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-injection.
-
Sample Analysis: Plasma concentrations of methysergide and methylergometrine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Comparison Summary
| Feature | In-Vitro | In-Vivo |
| Primary Target | Serotonin receptors (5-HT1, 5-HT2) | Central and peripheral serotonin pathways |
| Key Effect | Receptor binding, functional antagonism/partial agonism | Prophylactic effect against migraine-like symptoms |
| Primary Readout | Ki, IC50, EC50 values | Nociceptive thresholds, biomarker levels |
| Key Consideration | Role of the active metabolite, methylergometrine | Pharmacokinetics and translation to human pathophysiology |
This guide provides a foundational understanding of the in-vitro and in-vivo effects of methysergide. For more detailed information, researchers are encouraged to consult the primary literature cited.
References
- 1. Methysergide - Wikipedia [en.wikipedia.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Pharmacokinetics of methysergide and its metabolite methylergometrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Deseril (Methysergide): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of expired or unused Deseril (methysergide) is a critical component of laboratory safety and environmental responsibility. Due to its toxicological profile, this compound must be managed as a hazardous waste, following stringent disposal protocols to prevent potential harm to human health and the environment. Improper disposal, such as flushing down a drain or discarding in regular trash, is not permissible.[1]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). While this compound (methysergide) is not currently listed as a federally controlled substance by the DEA, its inherent toxicity necessitates its handling as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] Safety Data Sheets (SDS) for methysergide maleate classify the compound as "Toxic if swallowed" and recommend disposal at an approved hazardous waste facility.[2]
Step-by-Step Disposal Procedure
The following procedure outlines the essential steps for the safe and compliant disposal of this compound.
1. Identification and Segregation:
-
Clearly label all expired or unwanted this compound containers as "Hazardous Waste."
-
Segregate this compound waste from non-hazardous laboratory waste to prevent cross-contamination.
2. Secure Storage:
-
Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is accessible only to authorized personnel.
3. Professional Waste Management:
-
Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.
-
Engage a licensed hazardous waste contractor for the collection, transportation, and disposal of the material. These contractors are equipped to handle and transport hazardous pharmaceuticals in compliance with all federal, state, and local regulations.[1]
4. Manifesting and Record-Keeping:
-
A hazardous waste manifest will be provided by the disposal contractor. This document tracks the waste from its point of generation to its final disposal facility.
-
Retain a copy of the manifest for your records, as it serves as proof of proper disposal.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not defined, the key principle is that any amount of expired or unused product must be treated as hazardous waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Pharmaceutical Waste |
| EPA Regulation | Resource Conservation and Recovery Act (RCRA) |
| DEA Schedule | Not a controlled substance |
| Recommended Disposal Method | Incineration at a permitted hazardous waste facility |
| Prohibited Disposal Methods | Flushing, Discarding in regular trash |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or treatment of this compound prior to disposal are recommended for a standard laboratory setting. The most appropriate and compliant method is to entrust the disposal to a specialized and licensed hazardous waste management company.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
